molecular formula C10H9NO2 B154998 (5-Phenylisoxazol-3-yl)methanol CAS No. 1619-37-0

(5-Phenylisoxazol-3-yl)methanol

Cat. No.: B154998
CAS No.: 1619-37-0
M. Wt: 175.18 g/mol
InChI Key: BPAFLGGUEBMWRN-UHFFFAOYSA-N
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Description

(5-Phenylisoxazol-3-yl)methanol is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-7-9-6-10(13-11-9)8-4-2-1-3-5-8/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAFLGGUEBMWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363215
Record name (5-Phenylisoxazol-3-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1619-37-0
Record name (5-Phenylisoxazol-3-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-phenyl-1,2-oxazol-3-yl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of (5-Phenylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and potential applications of (5-Phenylisoxazol-3-yl)methanol. The information is intended to support research and development activities in medicinal chemistry and materials science.

Core Chemical Properties

This compound is a heterocyclic compound featuring a phenyl group and a hydroxymethyl group attached to an isoxazole ring. The physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
CAS Number 1619-37-0[2]
Appearance White to almost white powder/crystal[2]
Melting Point 100.0 - 104.0 °C[2]
Boiling Point 362.8°C at 760 mmHg (Predicted)
Flash Point 173.2°C (Predicted)[3]
Purity >98.0% (GC)[2]
Synonyms 3-Hydroxymethyl-5-phenylisoxazole[2]
SMILES OCc1cc(no1)-c2ccccc2[1]
InChI 1S/C10H9NO2/c12-7-9-6-10(11-13-9)8-4-2-1-3-5-8/h1-6,12H,7H2[1]

Note: Some physical properties such as boiling and flash points are predicted values.

It is important to distinguish this compound from its isomer, (3-Phenylisoxazol-5-yl)methanol (CAS No. 90924-12-2).[4][5] While they share the same molecular formula and weight, their structural differences lead to distinct physical and chemical properties.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the structural confirmation of this compound. Below are the expected characteristic signals based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, a singlet for the isoxazole ring proton, a singlet or triplet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the phenyl ring, the isoxazole ring, and the methylene carbon of the hydroxymethyl group.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding.[7] Aromatic C-H stretching vibrations are expected around 3100 cm⁻¹, and C=N stretching of the isoxazole ring would appear near 1600 cm⁻¹.[7] The region from approximately 1500 to 400 cm⁻¹ serves as a fingerprint region for identification.[8]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (175.18 g/mol ).

Experimental Protocols

The synthesis of 3,5-disubstituted isoxazoles, such as this compound, is often achieved via a 1,3-dipolar cycloaddition reaction.[9] A general and efficient one-pot procedure involves the reaction of an aldoxime with an alkyne.[9]

Synthesis of this compound via 1,3-Dipolar Cycloaddition

This protocol is a generalized method based on the synthesis of similar isoxazole derivatives.[7][10]

Materials:

  • Benzaldoxime

  • Propargyl alcohol

  • N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (NaOCl)

  • N,N-Dimethylformamide (DMF) or another suitable solvent

  • Copper(II) sulfate (CuSO₄) and L-ascorbic acid (for CuAAC variation) or a suitable base.

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask, dissolve benzaldoxime in a suitable solvent like N,N-dimethylformamide (DMF).

  • Generation of Nitrile Oxide in situ: Slowly add a halogenating agent, such as N-chlorosuccinimide (NCS), to the solution.[10] This reaction generates the hydroximoyl chloride intermediate. Subsequent elimination of HCl, often facilitated by a base, yields the phenyl nitrile oxide dipole.

  • Cycloaddition: Add propargyl alcohol to the reaction mixture containing the in situ generated phenyl nitrile oxide.[10]

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water or a suitable aqueous solution and extract the product with an organic solvent like ethyl acetate.[10]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10] The resulting crude product is then purified by silica gel column chromatography, typically using a solvent system such as petroleum ether/ethyl acetate, to yield pure this compound.[10]

G Experimental Workflow: Synthesis of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Benzaldoxime in DMF add_ncs Add N-Chlorosuccinimide (NCS) start->add_ncs add_alkyne Add Propargyl Alcohol add_ncs->add_alkyne react Stir at Room Temperature (Monitor by TLC) add_alkyne->react quench Dilute with Water & Extract with Ethyl Acetate react->quench dry Dry Organic Layer (Na2SO4) & Concentrate quench->dry purify Purify by Silica Gel Column Chromatography dry->purify product Pure this compound purify->product

Workflow for the synthesis of this compound.

Applications in Drug Development and Research

The isoxazole ring is a prominent scaffold in medicinal chemistry, recognized for its role as a versatile pharmacophore and a bioisostere for other functional groups.[9]

  • Pharmacological Significance: Isoxazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7] They are key components in several commercial drugs.

  • Drug Design: The isoxazole moiety can improve the physicochemical properties of a drug candidate, such as metabolic stability and oral bioavailability. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a valuable component for designing ligands that bind to specific biological targets like enzymes and receptors.

  • Research Intermediate: this compound serves as a crucial building block for the synthesis of more complex molecules. The hydroxyl group provides a reactive handle for further chemical modifications, enabling the creation of diverse chemical libraries for drug discovery screening.

G Role of Isoxazole Core in Drug Discovery cluster_properties Key Features cluster_applications Potential Applications compound This compound (Building Block) scaffold Isoxazole Scaffold compound->scaffold hydroxyl Reactive -OH Group compound->hydroxyl derivatives Synthesis of Novel Derivatives scaffold->derivatives hydroxyl->derivatives targets Interaction with Biological Targets (Enzymes, Receptors) derivatives->targets activity Pharmacological Activity (Anti-inflammatory, Anticancer, etc.) targets->activity drug_dev Drug Development (Lead Optimization) activity->drug_dev

References

The Pivotal Role of (5-Phenylisoxazol-3-yl)methanol in Medicinal Chemistry: A Technical Guide to its Synthetic Utility and the Biological Activity of its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of (5-Phenylisoxazol-3-yl)methanol, a key heterocyclic building block in the development of novel therapeutic agents. While direct biological activity of this compound is not extensively documented, its significance lies in its role as a versatile precursor for a wide array of derivatives exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties. This whitepaper serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthesis, biological evaluation, and mechanistic insights of compounds derived from this pivotal isoxazole scaffold.

Introduction to the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a "privileged" scaffold in medicinal chemistry, frequently found in compounds with diverse pharmacological activities. The unique electronic properties and conformational flexibility of the isoxazole ring enable it to interact with various biological targets, making it a valuable component in drug design. This compound, also known by its synonym 3-Hydroxymethyl-5-phenylisoxazole, serves as a crucial starting material for introducing this valuable pharmacophore into more complex molecular architectures.

Synthetic Utility of this compound

This compound is primarily employed as a synthetic intermediate. Its hydroxyl group can be readily converted into other functional groups, such as a chloromethyl group, creating a reactive electrophile for subsequent nucleophilic substitution reactions. This allows for the facile attachment of the (5-phenylisoxazol-3-yl)methyl moiety to various molecular scaffolds.

General Synthetic Pathway

A common synthetic route involves the conversion of this compound to 3-(chloromethyl)-5-phenylisoxazole, which then serves as a key intermediate for the synthesis of a diverse library of derivatives.

G General Synthetic Scheme for this compound Derivatives A This compound B 3-(Chloromethyl)-5-phenylisoxazole A->B Chlorination (e.g., SOCl2) D Biologically Active Derivatives B->D C Nucleophile (e.g., Phenol, Amine, Thiol) C->D Nucleophilic Substitution

Caption: Synthetic pathway for derivatives.

Experimental Protocol: Synthesis of 3-(Chloromethyl)-5-phenylisoxazole from this compound

This protocol describes a general procedure for the chlorination of this compound, a critical step in the synthesis of its derivatives.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Inert solvent (e.g., Dichloromethane, Chloroform)

  • Stirring apparatus

  • Reaction vessel with a reflux condenser and gas trap

  • Ice bath

Procedure:

  • Dissolve this compound in an anhydrous inert solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(chloromethyl)-5-phenylisoxazole.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Biological Activities of this compound Derivatives

Derivatives synthesized from this compound have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings in major therapeutic areas.

Antimicrobial Activity

Numerous studies have reported the synthesis of this compound derivatives with significant antibacterial and antifungal properties. The isoxazole moiety is often incorporated into larger molecules to enhance their antimicrobial efficacy.

Derivative ClassTarget OrganismsReported Activity (MIC/IC50)Reference
Benzofuran-isoxazole hybridsVarious bacterial and fungal strainsMIC values in the µg/mL range[1]
Ramoplanin derivativesGram-positive bacteriaPotent activity reported[2]
Anticancer Activity

The (5-phenylisoxazol-3-yl)methyl group has been incorporated into various molecular frameworks to create potent anticancer agents. These derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation.

A notable example involves the synthesis of comenic acid derivatives containing the (5-phenylisoxazol-3-yl)methoxy moiety. These conjugates have been evaluated for their antitumor activity, with some showing a synergistic effect when combined with existing chemotherapy drugs like Temozolomide.[3][4]

G Proposed Anticancer Mechanism of Action for Derivatives A This compound Derivative B Cancer Cell A->B Enters Cell C Induction of Apoptosis B->C D Inhibition of Proliferation B->D E Cell Death C->E D->E G Experimental Workflow for Biological Evaluation cluster_0 Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Studies A This compound B Derivative Synthesis A->B C Antimicrobial Assays (e.g., MIC determination) B->C D Anticancer Assays (e.g., MTT, Apoptosis assays) B->D E Enzyme Inhibition Assays B->E F Animal Models of Disease D->F G Toxicity and PK/PD Studies F->G

References

The Isoxazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a crucial component in a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the isoxazole core, detailing its synthesis, biological activities, and clinical significance, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways.

Physicochemical Properties and Bioisosterism

The isoxazole ring is an aromatic system characterized by a dipole moment and the ability to participate in hydrogen bonding as an acceptor. Its electronic nature can be readily modulated by the introduction of various substituents, allowing for the fine-tuning of a compound's physicochemical properties, such as lipophilicity and metabolic stability.

In drug design, the isoxazole moiety is often employed as a bioisostere for other functional groups, such as amide or ester linkages. This bioisosteric replacement can lead to improved pharmacokinetic profiles, enhanced target affinity, and reduced susceptibility to enzymatic degradation.

Synthesis of the Isoxazole Scaffold

A variety of synthetic routes to the isoxazole ring have been developed, with the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene being the most prominent and versatile method.

Experimental Protocol: 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

This protocol describes a general procedure for the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with a terminal alkyne to yield a 3,5-disubstituted isoxazole.

Materials:

  • Substituted aldoxime

  • Terminal alkyne

  • N-Chlorosuccinimide (NCS) or Chloramine-T

  • Triethylamine (TEA) or other suitable base

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldoxime (1.0 equivalent) and the terminal alkyne (1.1 equivalents) in the chosen anhydrous solvent.

  • Nitrile Oxide Generation: To the stirred solution, add the base (e.g., TEA, 1.2 equivalents).

  • Oxidation: Slowly add the oxidizing agent (e.g., NCS or Chloramine-T, 1.1 equivalents) portion-wise at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Completion and Work-up: Once the starting materials are consumed (as indicated by TLC), quench the reaction by adding water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure isoxazole derivative.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Significance and Quantitative Data

The isoxazole scaffold is present in a diverse range of FDA-approved drugs and clinical candidates, demonstrating its broad therapeutic potential. These compounds exhibit a variety of biological activities, including anti-inflammatory, antibacterial, anticancer, and anticonvulsant effects.

Table 1: Pharmacokinetic Properties of Selected Isoxazole-Containing Drugs
Drug NameTherapeutic ClassBioavailability (%)Protein Binding (%)Half-life (t½) (hours)MetabolismExcretion
Valdecoxib [1][2][3]COX-2 Inhibitor~83~988-11Hepatic (CYP3A4, CYP2C9)[1][2]Primarily renal (as metabolites)[1]
Sulfamethoxazole [4][5][6][7]AntibioticWell absorbed orally~70~10Hepatic (acetylation, glucuronidation)[4]Primarily renal[4]
Leflunomide [8][9][10][11][12]DMARD~80 (active metabolite)>99 (active metabolite)[8]~14-18 days (active metabolite)[8]Converted to active metabolite A77 1726[8]43% urine, 48% feces[8]
Table 2: In Vitro Biological Activity of Representative Isoxazole Derivatives
Compound ClassTargetAssay TypeIC₅₀ / Kᵢ / EC₅₀Reference
Diaryl-isoxazolesCOX-1Enzyme InhibitionMofezolac: IC₅₀ = 7.9 nM[13]
Diaryl-isoxazolesCOX-2Enzyme InhibitionCelecoxib (reference): IC₅₀ = 40 nM[14]
Isoxazole-carboxamidesCOX-1Enzyme InhibitionCompound A13: IC₅₀ = 64 nM[14]
Isoxazole-carboxamidesCOX-2Enzyme InhibitionCompound A13: IC₅₀ = 13 nM[14]
Substituted Isoxazolesp38α MAPKEnzyme InhibitionCompound 4a: IC₅₀ in the range of 0.10–5.1 µM[15]
Isoxazole AnalogsJNK3Enzyme InhibitionCompound 3: IC₅₀ = 7 nM[14]
Isoxazole Analogsp38Enzyme InhibitionCompound 2: IC₅₀ = 4 nM[14]

Key Signaling Pathways and Experimental Workflows

The therapeutic effects of many isoxazole-containing drugs are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical development of novel isoxazole-based inhibitors.

DrugDiscoveryWorkflow Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Assay Development Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Hit Identification Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt SAR Studies Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Selection

A generalized workflow for small molecule drug discovery.
NF-κB Signaling Pathway

Isoxazole derivatives, particularly those targeting COX-2, can modulate inflammatory responses by interfering with the NF-κB signaling pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB IκB-NF-κB Complex DNA DNA (κB sites) NFkB_nuc->DNA binds Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2) DNA->Gene_Expression induces

Canonical NF-κB signaling pathway leading to inflammation.
Hsp90 Chaperone Cycle

A number of isoxazole-containing compounds have been developed as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of many oncoproteins.

Hsp90_Cycle Hsp90_open Hsp90 (Open) Hsp90_ATP Hsp90-ATP Hsp90_open->Hsp90_ATP ATP Binding Hsp90_closed Hsp90 (Closed) Hsp90_ATP->Hsp90_closed N-terminal dimerization Proteasome Proteasome Degradation Hsp90_ATP->Proteasome Client Degradation Hsp90_ADP Hsp90-ADP Hsp90_closed->Hsp90_ADP ATP Hydrolysis p23 p23 Hsp90_closed->p23 binds Hsp90_ADP->Hsp90_open ADP Release Client_unfolded Unfolded Client Protein Hsp70 Hsp70/Hop Client_unfolded->Hsp70 Client_folded Folded Client Protein Hsp70->Hsp90_open Client Transfer p23->Client_folded Client Maturation & Release Inhibitor Isoxazole Hsp90 Inhibitor Inhibitor->Hsp90_ATP blocks ATP binding

The Hsp90 chaperone cycle and the mechanism of its inhibition.

Key Experimental Methodologies in Isoxazole Drug Discovery

In Vitro Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a widely used colorimetric method to determine the cytotoxicity of a compound against cancer cell lines. It relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the isoxazole compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates completely.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates again and then add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the compound and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Enzyme Inhibition Assay: COX Fluorescent Inhibitor Screening

This assay is used to identify and characterize inhibitors of cyclooxygenase (COX) enzymes.

Protocol:

  • Reagent Preparation: Prepare the assay buffer, heme, fluorescent substrate (e.g., ADHP), and the COX-1 or COX-2 enzyme according to the kit manufacturer's instructions.

  • Plate Setup: In a 96-well plate, add the assay buffer, heme, and enzyme to the appropriate wells.

  • Inhibitor Addition: Add the isoxazole compound at various concentrations to the test wells. Include a solvent control and a known COX inhibitor as a positive control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission).

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each concentration of the isoxazole compound and calculate the IC₅₀ value.

Target Engagement and Downstream Effects: Western Blotting for Hsp90 Client Proteins

Western blotting is a technique used to detect specific proteins in a sample and can be used to confirm the mechanism of action of Hsp90 inhibitors by observing the degradation of its client proteins.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the isoxazole-based Hsp90 inhibitor at various concentrations for a specific time. Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Hsp90 client proteins (e.g., Akt, Raf-1) and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of the client proteins in treated versus untreated cells. A decrease in client protein levels indicates successful Hsp90 inhibition.

Conclusion

The isoxazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a wide range of biological targets have solidified its importance in the development of new therapeutic agents. The data and protocols presented in this guide offer a foundational resource for researchers and scientists working to harness the full potential of this remarkable heterocyclic core in the ongoing quest for novel and improved medicines.

References

Technical Guide: (3-Phenylisoxazol-5-yl)methanol - Identification and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a comprehensive overview of the identification and characterization of (3-Phenylisoxazol-5-yl)methanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's chemical identity, including its CAS number and key physicochemical properties. Furthermore, it outlines detailed experimental protocols for its synthesis and purification. While specific spectral data is not widely available in public literature, this guide provides the expected analytical characteristics based on its chemical structure, which are crucial for its identification and quality control.

Note on Isomerism: The requested compound, (5-Phenylisoxazol-3-yl)methanol (CAS No: 1619-37-0), is an isomer of the more extensively documented (3-Phenylisoxazol-5-yl)methanol (CAS No: 90924-12-2)[1]. This guide focuses on the latter due to the greater availability of experimental data. Researchers should pay close attention to the substitution pattern on the isoxazole ring to ensure they are working with the correct isomer.

Chemical Identification and Properties

(3-Phenylisoxazol-5-yl)methanol is a heterocyclic compound featuring a phenyl group attached to an isoxazole ring, which is further substituted with a hydroxymethyl group.

General Information
IdentifierValueSource(s)
Compound Name (3-Phenylisoxazol-5-yl)methanolChemScene[1]
Synonyms 5-(Hydroxymethyl)-3-phenylisoxazoleChemScene[1]
CAS Number 90924-12-2ChemScene[1]
MDL Number MFCD01928812Sigma-Aldrich[2]
Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₉NO₂ChemScene[1]
Molecular Weight 175.18 g/mol ChemScene[1], Sigma-Aldrich[2]
Appearance Pale yellow solidNIH[3]
Melting Point 325–326 KNIH[3]
Form SolidSigma-Aldrich[2]

Experimental Protocols

Synthesis of (3-Phenylisoxazol-5-yl)methanol[4]

This protocol describes a method for the synthesis of (3-Phenylisoxazol-5-yl)methanol starting from benzaldoxime.

Materials:

  • Benzaldoxime

  • N,N-dimethylformamide (DMF)

  • N-chlorosuccinimide (NCS)

  • Propargyl alcohol

  • CuSO₄·5H₂O

  • L-ascorbic acid

  • K₂CO₃

  • Ethylenediaminetetraacetic acid (EDTA), saturated solution

  • Dichloromethane (DCM)

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a round-bottomed flask, dissolve benzaldoxime (5.0 g, 41.3 mmol) in 20 ml of N,N-dimethylformamide.

  • Add N-chlorosuccinimide (1.20 g, 9.1 mmol) to the solution and heat until the NCS dissolves.

  • Stir the mixture at room temperature for 20 minutes.

  • Add the remaining N-chlorosuccinimide (4.80 g, 36.4 mmol) in batches while maintaining the temperature below 308 K.

  • After 3 hours, add propargyl alcohol (2.78 g, 49.6 mmol) to the reaction mixture.

  • Sequentially add a saturated solution of CuSO₄·5H₂O (0.62 g, 2.48 mmol) and L-ascorbic acid (1.75 g, 9.92 mmol).

  • Add a solution of K₂CO₃ (3.14 g, 45.5 mmol) and stir the mixture for 1 hour.

  • Dilute the reaction mixture with a saturated solution of ethylenediaminetetraacetic acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 ml).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent to obtain a residue.

  • Purify the residue by silica-gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1 by volume) as the eluent.

  • The final product is obtained as a pale yellow solid (yield: 61.7%).

Crystallization for X-ray Diffraction[4]

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a solvent mixture.

Procedure:

  • Dissolve the purified (3-Phenylisoxazol-5-yl)methanol in a solvent mixture of petroleum ether, ethyl acetate, and dichloromethane (3:1:1, v/v/v).

  • Allow the solvent to evaporate slowly at room temperature.

  • Collect the resulting crystals for analysis.

Analytical Identification

Expected Spectroscopic Data

¹H NMR Spectroscopy:

  • Aromatic Protons (Phenyl group): Multiplets in the range of δ 7.4-7.9 ppm.

  • Isoxazole Proton: A singlet for the proton on the isoxazole ring.

  • Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled) for the methylene protons adjacent to the hydroxyl group.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy:

  • Aromatic Carbons (Phenyl group): Multiple signals in the aromatic region (δ 120-140 ppm).

  • Isoxazole Ring Carbons: Signals corresponding to the carbons of the isoxazole ring.

  • Methylene Carbon (-CH₂OH): A signal for the methylene carbon, typically in the range of δ 55-65 ppm.

FTIR Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ due to the hydroxyl group.

  • Aromatic C-H Stretch: Peaks around 3000-3100 cm⁻¹.

  • C=N and C=C Stretch (Isoxazole and Phenyl rings): Absorptions in the 1400-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region.

Mass Spectrometry:

  • Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound (m/z = 175.18).

  • Fragmentation Pattern: Characteristic fragments resulting from the loss of the hydroxymethyl group, and cleavage of the isoxazole ring.

Diagrams

Synthesis Workflow

G Synthesis Workflow for (3-Phenylisoxazol-5-yl)methanol A Reactants: Benzaldoxime, NCS, Propargyl alcohol B Reaction Conditions: DMF, CuSO4.5H2O, L-ascorbic acid, K2CO3 A->B Mixing C Work-up: EDTA quench, DCM extraction, Drying B->C Processing D Purification: Silica Gel Column Chromatography C->D Isolation E Final Product: (3-Phenylisoxazol-5-yl)methanol D->E Purified Compound

Caption: Workflow for the synthesis of (3-Phenylisoxazol-5-yl)methanol.

Identification Workflow

G Identification Workflow for (3-Phenylisoxazol-5-yl)methanol A Synthesized Product B Spectroscopic Analysis A->B C NMR (1H, 13C) B->C D FTIR B->D E Mass Spectrometry B->E F Structural Confirmation C->F D->F E->F G Purity Assessment F->G

Caption: Logical workflow for the analytical identification of the compound.

Applications in Research and Drug Development

Derivatives of (3-Phenylisoxazol-5-yl)methanol have shown potential in medicinal chemistry. For instance, related 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of xanthine oxidase, an enzyme implicated in conditions such as gout. The isoxazole scaffold is a valuable pharmacophore in the design of new therapeutic agents.

Conclusion

This technical guide provides essential information for the synthesis, identification, and characterization of (3-Phenylisoxazol-5-yl)methanol. The detailed protocols and expected analytical data will be a valuable resource for researchers working with this compound and its derivatives. The provided workflows offer a clear and logical approach to its preparation and quality control. Further research to obtain and publish detailed, high-resolution spectra of this compound would be a valuable contribution to the scientific community.

References

A Comprehensive Technical Guide to Preliminary Bioactivity Screening of (5-Phenylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide outlines a comprehensive and systematic approach for the preliminary bioactivity screening of (5-Phenylisoxazol-3-yl)methanol. Detailed experimental protocols for in vitro assays are provided to assess its potential cytotoxic, antimicrobial, anti-inflammatory, and antioxidant activities. Furthermore, a protocol for a specific enzyme inhibition assay against Heat Shock Protein 90 (Hsp90), a known target for some isoxazole-containing compounds, is described. This guide is intended to provide researchers and drug development professionals with a robust framework for the initial characterization of the biological profile of this compound, facilitating its further development as a potential therapeutic agent.

Introduction

This compound is a heterocyclic compound featuring the isoxazole ring system. Isoxazole derivatives are known to possess a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery programs.[1] The incorporation of an isoxazole ring can enhance the physicochemical properties of a molecule, potentially leading to improved efficacy and reduced toxicity.[2][3] Preliminary bioactivity screening is a critical first step in the drug discovery process, enabling the identification of promising lead compounds and the elucidation of their potential mechanisms of action.

This guide presents a tiered screening cascade designed to efficiently evaluate the primary biological activities of this compound. The proposed workflow begins with broad-spectrum cytotoxicity and antimicrobial assays, followed by more targeted assays to investigate anti-inflammatory, antioxidant, and specific enzyme inhibitory effects.

Proposed Screening Workflow

A logical and stepwise approach is recommended for the preliminary bioactivity screening of this compound. The proposed workflow is designed to maximize data acquisition while conserving the test compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (Based on Tier 1 results and literature precedence) cluster_2 Tier 3: Mechanistic Screening A Cytotoxicity Screening (MTT Assay) C Anti-inflammatory Assay (Nitric Oxide Scavenging) A->C D Antioxidant Assay (DPPH Radical Scavenging) A->D B Antimicrobial Screening (Broth Microdilution) B->C E Enzyme Inhibition Assay (Hsp90 ATPase Activity) C->E F Pathway Analysis (e.g., NF-κB Signaling) C->F D->F

Figure 1: Proposed tiered workflow for the preliminary bioactivity screening of this compound.

Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Methodology:

  • Cell Culture:

    • Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Perform serial dilutions of the compound in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

    • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Screening: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]

Methodology:

  • Preparation of Test Compound and Inoculum:

    • Prepare a stock solution of this compound and perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[8]

    • Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[8]

  • Inoculation and Incubation:

    • Add the standardized bacterial suspension to each well containing the serially diluted compound.

    • Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).[8]

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[8]

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[10]

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Scavenging

This assay assesses the ability of the test compound to scavenge nitric oxide, a key mediator in inflammation.[11] The Griess reagent is used to measure nitrite, a stable product of NO.[12]

Methodology:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/mL.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production and incubate for 24 hours.[12]

  • Nitrite Quantification:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[12]

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.[13]

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

    • A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.[14]

Antioxidant Assay: DPPH Radical Scavenging

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.[1]

Methodology:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.[15]

    • Prepare various concentrations of this compound in a suitable solvent.

  • Reaction and Incubation:

    • Add a defined volume of the test compound dilutions to an equal volume of the DPPH working solution in a 96-well plate.[1]

    • Include a control (DPPH solution with solvent) and a positive control (e.g., ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for 30 minutes.[16]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 517 nm.

    • The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Enzyme Inhibition Assay: Hsp90 ATPase Activity

This assay measures the inhibition of the ATPase activity of Hsp90, a molecular chaperone often implicated in cancer.[17]

Methodology:

  • Reaction Setup:

    • In a 96-well plate, add assay buffer, purified Hsp90 protein, and various concentrations of this compound.[6]

    • Include controls without the inhibitor and without the enzyme.

  • Initiation and Incubation:

    • Initiate the reaction by adding ATP to each well.

    • Incubate the plate at 37°C for a specific time (e.g., 60 minutes).[6]

  • Phosphate Detection:

    • Stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis. A common method is the malachite green assay, which forms a colored complex with phosphate.[6]

    • Measure the absorbance at a specific wavelength (e.g., 620 nm).[6]

  • Data Analysis:

    • Calculate the percentage of Hsp90 ATPase activity inhibition for each compound concentration.

    • Determine the IC50 value from a dose-response curve.

Data Presentation

All quantitative data from the screening assays should be summarized in tables for clear comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (µM)
MCF-7Value
A549Value
Normal (e.g., HEK293)Value

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureusValue
Escherichia coliValue
Candida albicansValue

Table 3: Anti-inflammatory and Antioxidant Activity of this compound

AssayIC50 (µg/mL)
Nitric Oxide ScavengingValue
DPPH Radical ScavengingValue

Table 4: Hsp90 ATPase Inhibitory Activity of this compound

EnzymeIC50 (µM)
Hsp90αValue

Signaling Pathway Visualization

Understanding the potential mechanism of action of a bioactive compound can be aided by visualizing its effect on key signaling pathways. The NF-κB pathway is a crucial regulator of inflammation and cell survival and is a plausible target for compounds with anti-inflammatory or anticancer activity.[18][19]

NFkB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibition Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocation Compound This compound (Hypothesized Target) Compound->IKK Inhibition? DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) DNA->Genes transcription

Figure 2: Hypothesized modulation of the canonical NF-κB signaling pathway by this compound.

Conclusion

This guide provides a foundational set of protocols for the preliminary bioactivity screening of this compound. The proposed workflow allows for a systematic evaluation of its cytotoxic, antimicrobial, anti-inflammatory, antioxidant, and specific enzyme-inhibitory properties. The detailed methodologies and data presentation formats are intended to ensure reproducibility and facilitate the clear interpretation of results. Positive findings from this initial screening cascade will warrant further investigation, including more advanced in vitro and in vivo studies, to fully elucidate the therapeutic potential of this compound.

References

Probing the Pharmacological Landscape of Phenylisoxazole Compounds: A Technical Guide to their Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenylisoxazole scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. This technical guide delves into the intricate mechanisms of action of these compounds, providing a comprehensive overview of their molecular targets, associated signaling pathways, and the experimental methodologies used to elucidate their function. While the parent phenylisoxazole molecule itself is less studied, its substituted derivatives have emerged as potent modulators of key biological processes, particularly in the realms of oncology and antimicrobial research. This document synthesizes the current understanding of these mechanisms, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical core.

Phenylisoxazole Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors

A significant area of research has focused on the development of phenylisoxazole-based compounds as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation and are prominent targets in cancer therapy. Specifically, a series of 3-phenylisoxazole derivatives have been identified as potent inhibitors of HDAC1, an isoform strongly implicated in the progression of cancers such as prostate cancer.[1][2][3]

Quantitative Analysis of HDAC1 Inhibition

The inhibitory potency of these compounds has been quantified through in vitro assays. The data presented below summarizes the activity of a lead compound, designated as compound 17, which has shown significant promise.

CompoundTargetAssay TypeConcentration (nM)Inhibition Rate (%)IC50 (µM)Cell Line
17 HDAC1Enzymatic Assay100086.78--
17 -MTT Proliferation Assay--5.82PC3 (Prostate Cancer)
7 (Hit) HDAC1Enzymatic Assay10009.30--

Table 1: In vitro activity of a lead 3-phenylisoxazole derivative (compound 17) and the initial hit compound (7) against HDAC1 and a prostate cancer cell line.[1][2][3]

Mechanism of Action: Targeting the HDAC1 Active Site

Molecular docking studies have provided insights into the binding mode of these inhibitors. The 3-phenylisoxazole core, along with its substituents, is proposed to interact with key residues within the active site of the HDAC1 enzyme. The mechanism involves the hydroxamic acid moiety chelating the catalytic zinc ion, a hallmark of many HDAC inhibitors. Additionally, other parts of the molecule form hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues, contributing to the compound's affinity and inhibitory activity.[1][3]

Signaling Pathway: HDAC Inhibition and its Downstream Effects

The inhibition of HDAC1 by phenylisoxazole derivatives leads to the hyperacetylation of histone proteins. This, in turn, alters chromatin structure, leading to the transcriptional activation of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis. The diagram below illustrates this signaling cascade.

HDAC_Inhibition_Pathway Phenylisoxazole Phenylisoxazole Derivative HDAC1 HDAC1 Phenylisoxazole->HDAC1 Histones Histone Proteins HDAC1->Histones Deacetylates AcetylatedHistones Acetylated Histones Chromatin Condensed Chromatin Histones->Chromatin Leads to RelaxedChromatin Relaxed Chromatin AcetylatedHistones->RelaxedChromatin Leads to TSG Tumor Suppressor Genes Transcription Transcription Activation TSG->Transcription Allows Apoptosis Apoptosis Transcription->Apoptosis CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest

Caption: Signaling pathway of phenylisoxazole-based HDAC1 inhibitors.

Experimental Protocols

HDAC1 Inhibition Assay

This protocol outlines the general steps for determining the in vitro inhibitory activity of phenylisoxazole compounds against HDAC1.

  • Reagents and Materials: Recombinant human HDAC1 enzyme, fluorogenic HDAC1 substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, assay buffer, and the test compounds.

  • Procedure: a. Prepare serial dilutions of the test compounds and the positive control in the assay buffer. b. In a 96-well plate, add the HDAC1 enzyme to each well. c. Add the test compounds or control to the respective wells and incubate for a specified period at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. e. Incubate the plate at 37°C for a defined time. f. Stop the reaction by adding a developer solution (e.g., containing trypsin and TSA) to release the fluorescent signal from the deacetylated substrate. g. Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the untreated control. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Cell Proliferation (MTT) Assay

This protocol describes the methodology for assessing the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Culture: Culture PC3 cells in appropriate media and conditions.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for 48-72 hours. c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals. d. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO). e. Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group and determine the IC50 value.

Phenylisoxazole Derivatives as Antibacterial Agents

Another promising therapeutic application of phenylisoxazole compounds is in the development of novel antibacterial agents. Specifically, 4-nitro-3-phenylisoxazole derivatives have demonstrated significant activity against various plant pathogenic bacteria.[4]

Quantitative Analysis of Antibacterial Activity

The efficacy of these compounds has been evaluated by determining their half-maximal effective concentration (EC50) against different bacterial strains.

CompoundBacterial StrainEC50 (µg/mL)Positive Control (Bismerthiazol) EC50 (µg/mL)
5o Xanthomonas oryzae (Xoo)10.868.5
5p Xanthomonas oryzae (Xoo)8.268.5
5q Xanthomonas oryzae (Xoo)9.568.5
5r Xanthomonas oryzae (Xoo)7.668.5
5s Xanthomonas oryzae (Xoo)12.368.5
5t Xanthomonas oryzae (Xoo)15.168.5
5u Xanthomonas oryzae (Xoo)11.768.5
5v Xanthomonas oryzae (Xoo)18.968.5
5w Xanthomonas oryzae (Xoo)21.468.5

Table 2: In vitro antibacterial activity of 4-nitro-3-phenylisoxazole derivatives against Xanthomonas oryzae.[4]

Experimental Workflow: Antibacterial Screening

The general workflow for identifying and characterizing the antibacterial potential of phenylisoxazole compounds is depicted below.

Antibacterial_Screening_Workflow Synthesis Synthesis of Phenylisoxazole Derivatives Screening In Vitro Antibacterial Screening Synthesis->Screening EC50 EC50 Determination Screening->EC50 Active Compounds Mechanism Mechanism of Action Studies EC50->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: Experimental workflow for antibacterial drug discovery.

Experimental Protocols

In Vitro Antibacterial Activity Assay

This protocol details the steps to assess the antibacterial activity of the synthesized compounds.

  • Bacterial Strains and Culture: Use target bacterial strains such as Xanthomonas oryzae, Pseudomonas syringae, and Xanthomonas axonopodis. Culture the bacteria in appropriate broth or on agar plates.

  • Procedure (Broth Microdilution Method): a. Prepare serial dilutions of the test compounds in a suitable solvent. b. In a 96-well microplate, add a standardized inoculum of the bacterial suspension to each well containing the culture medium. c. Add the test compounds at various concentrations to the wells. Include a positive control (e.g., Bismerthiazol) and a negative control (solvent only). d. Incubate the plates at an optimal temperature for bacterial growth for 24-48 hours. e. Determine the minimum inhibitory concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Data Analysis: To determine the EC50 value, measure the optical density (OD) at a specific wavelength to quantify bacterial growth. Plot the percentage of growth inhibition against the compound concentration and fit the data to a dose-response curve.

Phenylisoxazole Derivatives as Xanthine Oxidase Inhibitors

Derivatives of 5-phenylisoxazole-3-carboxylic acid have been synthesized and identified as potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and implicated in conditions like gout.[5] While detailed experimental protocols and signaling pathways are less extensively documented in the provided search results, the findings suggest a promising avenue for the development of novel treatments for hyperuricemia and related disorders. Molecular modeling studies indicate that these compounds bind to the active site of xanthine oxidase, providing a basis for further structure-based drug design.[5]

Conclusion

The phenylisoxazole core has proven to be a versatile and valuable scaffold in the design of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant inhibitory activity against key molecular targets such as HDAC1 and xanthine oxidase, as well as potent antibacterial effects. The provided data, signaling pathways, and experimental protocols offer a solid foundation for researchers to further explore the mechanism of action of this important class of compounds and to advance the development of new drugs for a range of diseases. Future investigations should aim to further elucidate the downstream signaling effects of these compounds and to optimize their pharmacological properties for clinical translation.

References

The Strategic Role of (3-Phenylisoxazol-5-yl)methanol in Fragment-Based Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient paradigm in modern drug discovery. By screening low molecular weight fragments, FBDD explores chemical space more effectively to identify starting points for the development of high-affinity ligands. The isoxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and versatile biological activities.[1][2][3][4] This technical guide focuses on the role of a specific isoxazole-containing fragment, (3-Phenylisoxazol-5-yl)methanol, in FBDD.

While direct and extensive FBDD campaigns initiating with (3-Phenylisoxazol-5-yl)methanol are not widely documented in publicly available literature, its structural motifs are representative of fragments that hold significant potential. This guide will, therefore, explore the synthesis, properties, and known biological activities of this compound and its derivatives to build a strong case for its utility as a valuable starting fragment. We will also present detailed experimental protocols and hypothetical FBDD workflows to illustrate its potential application in drug discovery projects.

A note on nomenclature: The user's original query specified "(5-Phenylisoxazol-3-yl)methanol". However, a thorough literature search revealed a greater abundance of data for its isomer, "(3-Phenylisoxazol-5-yl)methanol". For the purpose of providing a data-rich and practical guide, this document will focus on the latter. The principles and methodologies described are broadly applicable to both isomers.

Physicochemical Properties and Synthesis of (3-Phenylisoxazol-5-yl)methanol

(3-Phenylisoxazol-5-yl)methanol is a small, rigid molecule incorporating a phenyl ring, an isoxazole core, and a methanol group. These features provide a combination of aromatic, heterocyclic, and hydrogen-bonding functionalities, making it an attractive starting point for FBDD.

PropertyValueReference
Molecular FormulaC₁₀H₉NO₂[5]
Molecular Weight175.18 g/mol [5]
AppearancePale yellow solid[5]
Melting Point325–326 K[5]
Dihedral Angle (Phenyl-Isoxazole)25.82 (3)°[5]
Synthesis Protocol

A common synthetic route to (3-Phenylisoxazol-5-yl)methanol involves a 1,3-dipolar cycloaddition reaction. The following protocol is adapted from the literature.[5]

Materials:

  • Benzaldoxime

  • N,N-dimethyl formamide (DMF)

  • N-chlorosuccinimide (NCS)

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • L-ascorbic acid

  • Potassium carbonate (K₂CO₃)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Dissolve benzaldoxime (5.0 g, 41.3 mmol) in 20 ml of N,N-dimethyl formamide in a round-bottomed flask.

  • Add N-chlorosuccinimide (1.20 g, 9.1 mmol) to the solution and heat until dissolved. Stir the mixture at room temperature for 20 minutes.

  • Add N-chlorosuccinimide (4.80 g, 36.4 mmol) in batches while maintaining the temperature at 308 K.

  • After 3 hours, add propargyl alcohol (2.78 g, 49.6 mmol).

  • Add a saturated solution of CuSO₄·5H₂O (0.62 g, 2.48 mmol) and L-ascorbic acid (1.75 g, 9.92 mmol).

  • Add a solution of K₂CO₃ (3.14 g, 45.5 mmol) and stir the mixture for 1 hour.

  • Dilute the reaction mixture with a saturated solution of ethylenediaminetetraacetic acid.

  • Extract the mixture with dichloromethane (3 x 50 ml).

  • Dry the combined organic extracts over anhydrous Na₂SO₄.

  • Evaporate the solvent to obtain a residue.

  • Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1 by volume) as the eluent.

  • The final product is a pale yellow solid (yield: 61.7%).

The Role of (3-Phenylisoxazol-5-yl)methanol in Fragment-Based Drug Design

The value of a fragment in FBDD is determined by its ability to bind to a biological target with high ligand efficiency and to serve as a starting point for chemical elaboration. The structural features of (3-Phenylisoxazol-5-yl)methanol make it a promising candidate for fragment screening libraries.

Key Structural Features for FBDD:
  • Isoxazole Core: A bioisostere for other five-membered heterocycles, the isoxazole ring is metabolically stable and can engage in various non-covalent interactions.

  • Phenyl Ring: Provides a hydrophobic interaction point and a vector for chemical modification to explore larger pockets in a binding site (fragment growing).

  • Methanol Group: A key hydrogen bond donor and acceptor, which can be crucial for anchoring the fragment in a binding site. It also serves as a handle for fragment linking strategies.

Hypothetical FBDD Workflow

The following diagram illustrates a typical FBDD workflow where a fragment like (3-Phenylisoxazol-5-yl)methanol could be utilized.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization FragmentLibrary Fragment Library (including (3-Phenylisoxazol-5-yl)methanol) Screening Biophysical Screening (NMR, X-ray, SPR) FragmentLibrary->Screening Hits Identified Hits Screening->Hits Growing Fragment Growing Hits->Growing Linking Fragment Linking Hits->Linking Merging Fragment Merging Hits->Merging Lead Lead Compound Growing->Lead Linking->Lead Merging->Lead

A typical Fragment-Based Drug Design (FBDD) workflow.

Experimental Protocols for Fragment Screening

The initial step in an FBDD campaign is the screening of a fragment library to identify binders to the target protein. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are two of the most powerful techniques for this purpose.[6][7]

NMR-Based Fragment Screening Protocol (adapted from general protocols)[8][9]

Objective: To identify fragments that bind to a target protein by observing changes in the protein's NMR spectrum.

Materials:

  • ¹⁵N-labeled target protein

  • Fragment library (including (3-Phenylisoxazol-5-yl)methanol) dissolved in a suitable solvent (e.g., DMSO-d₆)

  • NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 2 mM DTT, pH 7.5)

  • NMR tubes

Procedure:

  • Protein Preparation: Prepare a solution of ¹⁵N-labeled target protein in the NMR buffer.

  • Fragment Mixture Preparation: Prepare mixtures of 5-10 fragments from the library.

  • HSQC Spectra Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Acquire ¹H-¹⁵N HSQC spectra of the protein in the presence of each fragment mixture.

  • Hit Identification: Analyze the spectra for chemical shift perturbations (CSPs) of the protein's amide signals. Significant CSPs indicate fragment binding.

  • Deconvolution: For mixtures that show binding, acquire spectra with smaller sub-mixtures or individual fragments to identify the specific binder.

  • Affinity Determination: For confirmed hits, perform NMR titrations by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment to determine the dissociation constant (Kd).

  • Binding Site Mapping: Map the residues with significant CSPs onto the 3D structure of the protein to identify the fragment's binding site.

X-ray Crystallography-Based Fragment Screening Protocol (adapted from general protocols)[10]

Objective: To identify fragment binding and determine the binding mode by obtaining co-crystal structures of the target protein with the fragments.

Materials:

  • Crystals of the target protein

  • Fragment library dissolved at high concentration

  • Cryoprotectant solution

Procedure:

  • Crystal Soaking: Soak the protein crystals in a solution containing a high concentration of an individual fragment or a mixture of fragments.

  • Cryo-cooling: Transfer the soaked crystals to a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure.

  • Hit Identification: Analyze the electron density maps to identify bound fragments.

  • Binding Mode Analysis: If a fragment is identified, analyze its binding mode and interactions with the protein.

Signaling Pathways and Biological Targets for Isoxazole Derivatives

Isoxazole-containing compounds have demonstrated activity against a range of biological targets and have been shown to modulate various signaling pathways implicated in diseases such as cancer and inflammation.

EGFR Tyrosine Kinase Pathway

Certain isoxazole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[8]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Isoxazole (3-Phenylisoxazol-5-yl)methanol Derivative Isoxazole->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Inhibition of the EGFR signaling pathway by an isoxazole derivative.
HDAC-Mediated Gene Expression

Derivatives of 3-phenylisoxazole have been developed as inhibitors of Histone Deacetylases (HDACs), which are important targets in oncology.[9][10][11][12]

HDAC_Pathway HAT HAT Histone Histone HAT->Histone Acetylation HDAC HDAC AcetylatedHistone Acetylated Histone HDAC->AcetylatedHistone Deacetylation Isoxazole (3-Phenylisoxazol-5-yl)methanol Derivative Isoxazole->HDAC Chromatin Relaxed Chromatin AcetylatedHistone->Chromatin GeneExpression Gene Expression Chromatin->GeneExpression

Inhibition of HDAC by a 3-phenylisoxazole derivative.

Quantitative Data and Structure-Activity Relationships (SAR)

Inhibition of EGFR-TK[11]
Compound IDModifications on (3-Phenylisoxazol-5-yl)methanol scaffoldIC₅₀ (µM) against EGFR-TK
10a Phenyl ring at 3-position substituted, methanol at 5-position modified0.064 ± 0.001
10b Phenyl ring at 3-position substituted, methanol at 5-position modified0.066 ± 0.001
25a Phenyl ring at 3-position substituted, methanol at 5-position modified0.054 ± 0.001
Inhibition of HDAC1[12][13][14][15]
Compound IDModifications on 3-phenylisoxazole scaffoldInhibition Rate (%) at 1000 nM against HDAC1
7 Hit compound from library screen9.30
17 Optimized derivative86.78

These studies demonstrate that the 3-phenylisoxazole core can be effectively modified to generate potent inhibitors of important biological targets. The methanol group at the 5-position (or a derivative thereof) often plays a crucial role in these interactions.

Conclusion

(3-Phenylisoxazol-5-yl)methanol represents a valuable, yet perhaps underutilized, fragment in the context of FBDD. Its combination of a rigid scaffold, key interaction points, and synthetic tractability makes it an ideal starting point for drug discovery campaigns targeting a variety of protein classes. The data on its derivatives highlight the potential for developing highly potent and selective inhibitors from this core. The experimental protocols and workflows detailed in this guide provide a framework for researchers to incorporate this and similar isoxazole-based fragments into their FBDD programs, ultimately accelerating the discovery of novel therapeutics.

References

Methodological & Application

Synthesis protocol for (5-Phenylisoxazol-3-yl)methanol from benzaldoxime

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of (5-Phenylisoxazol-3-yl)methanol

Abstract

This document provides a detailed protocol for the synthesis of this compound, a valuable heterocyclic intermediate in medicinal chemistry and drug development. The synthesis is achieved through a one-pot, multi-step reaction commencing from benzaldoxime. The core of the synthesis involves the in situ generation of benzonitrile oxide from benzaldoxime, followed by a 1,3-dipolar cycloaddition reaction with propargyl alcohol.[1][2][3] This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a workflow diagram for clarity.

Introduction

Isoxazoles are five-membered heterocyclic compounds that represent a key scaffold in a multitude of biologically active molecules.[4][5] Their derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5] The synthesis of substituted isoxazoles is therefore of significant interest to medicinal chemists.

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a highly efficient and regioselective method for constructing the isoxazole ring.[1][2][6] This protocol details the synthesis of this compound starting from readily available benzaldoxime. The procedure involves two key transformations within a single reaction vessel:

  • The conversion of benzaldoxime to benzohydroximoyl chloride using N-chlorosuccinimide (NCS).[7][8]

  • The in situ generation of benzonitrile oxide via base-mediated elimination, which is immediately trapped by propargyl alcohol in a cycloaddition reaction to yield the target compound.[8]

Reaction Scheme

The overall transformation can be depicted as follows:

  • Step 1: Formation of Benzohydroximoyl Chloride

    • Benzaldoxime + N-Chlorosuccinimide (NCS) → Benzohydroximoyl Chloride

  • Step 2: In situ Generation of Benzonitrile Oxide and Cycloaddition

    • Benzohydroximoyl Chloride + Base → Benzonitrile Oxide

    • Benzonitrile Oxide + Propargyl Alcohol → this compound

Experimental Protocol

This protocol is adapted from a reported procedure for the synthesis of (3-Phenylisoxazol-5-yl)methanol.[8]

3.1 Materials and Reagents

  • Benzaldoxime

  • N,N-Dimethylformamide (DMF)

  • N-Chlorosuccinimide (NCS)

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • L-Ascorbic acid

  • Potassium carbonate (K₂CO₃)

  • Ethylenediaminetetraacetic acid (EDTA), saturated solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

3.2 Equipment

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

3.3 Detailed Procedure

  • Initial Setup: In a round-bottomed flask, charge benzaldoxime (5.0 g, 41.3 mmol) and dissolve it in 20 ml of N,N-dimethylformamide (DMF).[8]

  • Chlorination (Part 1): Add N-chlorosuccinimide (1.20 g, 9.1 mmol) to the solution.[8] Heat the mixture gently until the NCS dissolves, then allow it to stir at room temperature for 20 minutes.[8]

  • Chlorination (Part 2): In batches, add the remaining N-chlorosuccinimide (4.80 g, 36.4 mmol) to the mixture while maintaining the temperature below 308 K (35 °C).[8] Stir the reaction for 3 hours.[8]

  • Cycloaddition: To the resulting solution, add propargyl alcohol (2.78 g, 49.6 mmol).[8] Subsequently, add copper(II) sulfate pentahydrate (0.62 g, 2.48 mmol) and L-ascorbic acid (1.75 g, 9.92 mmol).[8]

  • Base Addition: Add a solution of potassium carbonate (3.14 g, 22.7 mmol, assuming K2CO3 is the base for the elimination, though the original paper states 45.5 mmol which may be an error) and stir the final mixture for 1 hour.[8]

  • Workup: Dilute the reaction mixture with a saturated solution of ethylenediaminetetraacetic acid (EDTA).[8] Extract the aqueous layer with dichloromethane (3 x 50 ml).[8]

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).[8] Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude residue.[8]

  • Purification: Purify the residue by silica-gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1 by volume) as the eluent.[8] This will afford this compound as a pale yellow solid.[8]

Quantitative Data Summary

The following table summarizes the quantitative data from the experimental protocol.[8]

Reagent/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Equiv.
Benzaldoxime121.145.041.31.0
N-Chlorosuccinimide (total)133.536.045.01.09
Propargyl alcohol56.062.7849.61.20
CuSO₄·5H₂O249.690.622.480.06
L-Ascorbic acid176.121.759.920.24
K₂CO₃138.213.1422.70.55
This compound 175.18 4.45 25.4 61.7% Yield
  • Melting Point: 325–326 K (52-53 °C)[8]

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the chemical reaction pathway.

G start_reagents 1. Initial Reagents Benzaldoxime, NCS, DMF chlorination 2. Chlorination Stir 3h, <35°C start_reagents->chlorination cyclo_reagents 3. Cycloaddition Add Propargyl Alcohol, CuSO4, Ascorbic Acid, K2CO3 chlorination->cyclo_reagents reaction 4. Reaction Stir 1h cyclo_reagents->reaction workup 5. Workup EDTA Quench, DCM Extraction reaction->workup purification 6. Purification Dry over Na2SO4, Concentrate, Silica Gel Chromatography workup->purification product Final Product This compound purification->product

Caption: Experimental workflow for the one-pot synthesis.

G Benzaldoxime Benzaldoxime Intermediate1 Benzohydroximoyl Chloride Benzaldoxime->Intermediate1 Step 1 NCS NCS Propargyl_Alcohol Propargyl Alcohol Product This compound Propargyl_Alcohol->Product Base Base (K2CO3) Intermediate2 Benzonitrile Oxide Intermediate1->Intermediate2 Step 2 Intermediate2->Product Step 3: [3+2] Cycloaddition

Caption: Simplified chemical reaction pathway.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Dichloromethane is a volatile and potentially harmful solvent; avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for (5-Phenylisoxazol-3-yl)methanol in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Phenylisoxazol-3-yl)methanol is a versatile bifunctional building block that has garnered significant interest in medicinal chemistry and materials science. Its structure, featuring a phenyl group for aromatic interactions, a reactive hydroxymethyl group for derivatization, and a stable isoxazole core, makes it an attractive starting material for the synthesis of a diverse range of compounds with promising biological activities. The isoxazole moiety itself is a well-established pharmacophore found in numerous approved drugs, contributing to favorable pharmacokinetic and pharmacodynamic properties.

This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block. It is intended to serve as a comprehensive resource for researchers in drug discovery and organic synthesis, offering insights into its reactivity, synthetic potential, and the biological relevance of its derivatives.

Synthetic Applications

This compound is primarily utilized in two main ways: as a nucleophile via its hydroxyl group, and as a scaffold for further functionalization of the phenyl ring. The hydroxyl group can be readily converted into other functional groups, such as halides or tosylates, to facilitate subsequent nucleophilic substitution reactions. This allows for the introduction of a wide variety of side chains and pharmacophores, leading to the generation of large and diverse chemical libraries for biological screening.

A common and effective strategy for elaborating the this compound core is a two-step process involving chlorination of the hydroxyl group followed by a Williamson ether synthesis. This approach enables the facile introduction of various aryl and alkyl ethers, significantly expanding the chemical space accessible from this building block.

General Synthetic Workflow

The following diagram illustrates a typical synthetic workflow starting from this compound.

G A This compound B 3-(Chloromethyl)-5-phenylisoxazole A->B SOCl₂ or other chlorinating agent C Derivatization via Nucleophilic Substitution (e.g., Williamson Ether Synthesis) B->C Nucleophile (e.g., Phenol, Alcohol, Thiol) D Diverse Library of (5-Phenylisoxazol-3-yl)methoxy Derivatives C->D E Biological Screening (e.g., Anticancer, Antimicrobial) D->E

Caption: General workflow for the derivatization of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from benzaldoxime via a 1,3-dipolar cycloaddition reaction.

Materials:

  • Benzaldoxime

  • N-Chlorosuccinimide (NCS)

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of EDTA

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve benzaldoxime (e.g., 5.0 g, 41.3 mmol) in DMF (20 mL).

  • Add N-chlorosuccinimide (1.20 g, 9.1 mmol) to the solution and heat gently until the NCS dissolves.

  • Stir the mixture at room temperature for 20 minutes.

  • Add the remaining N-chlorosuccinimide (4.80 g, 36.4 mmol) in portions while maintaining the temperature at 35°C (308 K).

  • After 3 hours of stirring, add propargyl alcohol (2.78 g, 49.6 mmol) to the reaction mixture.

  • Subsequently, add a saturated aqueous solution of CuSO₄·5H₂O (0.62 g, 2.48 mmol) and sodium ascorbate (1.75 g, 9.92 mmol).

  • Add a solution of K₂CO₃ (3.14 g, 45.5 mmol) to the mixture and stir for 1 hour.

  • Dilute the reaction mixture with a saturated aqueous solution of EDTA and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain a residue.

  • Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 3:1 v/v) as the eluent.

  • Collect the fractions containing the product and evaporate the solvent to afford this compound as a pale yellow solid.

Expected Yield: ~61.7% Melting Point: 52-53°C (325–326 K)

Protocol 2: Synthesis of 3-(Chloromethyl)-5-phenylisoxazole

This protocol details the conversion of the hydroxymethyl group of this compound to a chloromethyl group.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (e.g., 1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(Chloromethyl)-5-phenylisoxazole. This product is often used in the next step without further purification.

Protocol 3: Williamson Ether Synthesis of (5-Phenylisoxazol-3-yl)methoxy Derivatives

This protocol describes the synthesis of ether derivatives from 3-(Chloromethyl)-5-phenylisoxazole and a substituted phenol.

Materials:

  • 3-(Chloromethyl)-5-phenylisoxazole

  • Substituted phenol (e.g., 4-nitrophenol)

  • Anhydrous potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of the substituted phenol in DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add a solution of 3-(Chloromethyl)-5-phenylisoxazole in DMF to the reaction mixture.

  • Heat the reaction mixture at 60-80°C and monitor the progress by TLC.

  • After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain the desired ether derivative.

Biological Activities and Data Presentation

Derivatives of this compound have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties. Below are tables summarizing the quantitative data for selected derivatives.

Antimicrobial Activity

Table 1: Antimicrobial Activity of Benzofuran-Isoxazole Derivatives

Compound IDR-group on Phenyl RingAntibacterial Activity (Zone of Inhibition in mm) vs. S. aureusAntifungal Activity (Zone of Inhibition in mm) vs. A. niger
7a 4-Chloro1817
7b 4-Fluoro2019
7c 4-Bromo1615
7h 2,4-Dichloro1716
7i 4-Nitro1918
Gentamicin -22-
Nystatin --21

Data adapted from a study on novel benzofuran-isoxazoles.

Anticancer Activity (HDAC Inhibition)

Table 2: HDAC1 Inhibitory Activity and Anticancer Potency of Phenylisoxazole-based HDAC Inhibitors

Compound IDLinker Length (n)R1 GroupHDAC1 Inhibition (%) at 1 µMPC3 Cell Line IC₅₀ (µM)[1][2][3]
7 1Cl9.30> 40
8 2Cl11.84ND
9 3Cl13.43ND
10 4Cl15.279.18[3]
13 3F9.47ND
17 4OCH₃86.785.82[1][2]
Vorinostat --IC₅₀ = 12.79 nM-

ND: Not Determined. Data adapted from a study on phenylisoxazole-based HDAC inhibitors.[1]

Mechanism of Action and Signaling Pathways

Histone Deacetylase (HDAC) Inhibition

Many derivatives of this compound have been investigated as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy. HDAC inhibitors work by increasing the acetylation of histone and non-histone proteins, leading to changes in gene expression and the induction of cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates the general mechanism of HDAC inhibition by a this compound derivative.

G cluster_0 Normal Cell Function cluster_1 Cancer Cell with HDAC Inhibitor A Histone Acetyltransferases (HATs) C Acetylated Histones (Open Chromatin) A->C Acetylation B Histone Deacetylases (HDACs) D Deacetylated Histones (Condensed Chromatin) B->D Deacetylation C->B E Gene Transcription C->E F Transcriptional Repression D->F G (5-Phenylisoxazol-3-yl)methoxy Derivative (HDACi) H HDAC Enzyme G->H Binds to active site I Inhibition of Deacetylation H->I J Accumulation of Acetylated Histones and Proteins I->J K Altered Gene Expression J->K L Cell Cycle Arrest, Apoptosis K->L

Caption: Mechanism of action of this compound derivatives as HDAC inhibitors.

Xanthine Oxidase Inhibition

Certain isoxazole derivatives have been identified as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism. Overactivity of this enzyme can lead to hyperuricemia and gout. Molecular docking studies have helped to elucidate the binding mode of these inhibitors within the active site of xanthine oxidase.

The following diagram depicts the binding of a hypothetical this compound derivative in the active site of xanthine oxidase.

G cluster_0 Xanthine Oxidase Active Site cluster_1 Inhibitor Binding A Phe914 B Phe1009 C Leu1014 D Thr1010 E Arg880 F Glu802 Inhibitor (5-Phenylisoxazol-3-yl)methoxy Derivative Inhibitor->A π-π stacking Inhibitor->B π-π stacking Inhibitor->C Hydrophobic interaction Inhibitor->D Hydrogen bond Inhibitor->E Hydrogen bond Inhibitor->F Ionic interaction

Caption: Hypothetical binding mode of a derivative in the xanthine oxidase active site.

Conclusion

This compound is a valuable and versatile building block for the synthesis of diverse molecular scaffolds with significant potential in drug discovery. The straightforward derivatization of its hydroxymethyl group allows for the creation of extensive libraries of compounds for biological screening. The demonstrated efficacy of its derivatives as antimicrobial and anticancer agents, particularly as HDAC inhibitors, highlights the importance of the 5-phenylisoxazole core in medicinal chemistry. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising synthetic intermediate.

References

Applications of (5-Phenylisoxazol-3-yl)methanol in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold for the design and synthesis of novel therapeutic agents.[3] Among these, compounds featuring the (5-phenylisoxazol-3-yl)methanol moiety are of growing interest in the exploration of new antimicrobial agents. This structural motif combines the aromatic phenyl group and the isoxazole core with a reactive methanol group, providing opportunities for further chemical modifications to modulate biological activity. Research into isoxazole-containing compounds has revealed their potential to exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[2][4]

Antimicrobial Activity

While direct antimicrobial data for this compound is not extensively available in the public domain, studies on structurally similar isoxazole derivatives provide compelling evidence for the potential of this chemical class. The antimicrobial efficacy of these related compounds suggests that the this compound scaffold is a promising starting point for the development of new antimicrobial agents.

A study on a series of novel [6-(isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone derivatives, which share a core isoxazole methoxy structure, demonstrated significant in vitro antibacterial and antifungal activity.[2] The compounds were evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The results, summarized in the table below, highlight the potential of isoxazole derivatives as broad-spectrum antimicrobial agents.

Data Presentation: Antimicrobial Activity of Structurally Related Isoxazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of [6-(isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone derivatives against various microbial strains.[2] These compounds, while not identical to this compound, provide insight into the potential antimicrobial profile of this class of molecules.

Compound IDGram-Positive Bacteria (MIC in μg/mL)Gram-Negative Bacteria (MIC in μg/mL)Fungi (MIC in μg/mL)
Staphylococcus aureusBacillus subtilisEscherichia coli
8c 101215
8i 81012
8j 6810
8k 121518
8n 568
8o 7911
8p 91114
Gentamycin sulphate (Standard) 546
Nystatin (Standard) ---

Data extracted from a study on [6-(isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone derivatives.[2]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common and effective method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[2] The following protocol is a representative example for the synthesis of a structurally related compound, (3-para-tolyl-isoxazol-5-yl)methanol, which can be adapted for the synthesis of the title compound.[3]

Materials:

  • 4-methylbenzaldehyde (or benzaldehyde for the title compound)

  • Hydroxylamine hydrochloride

  • Pyridine

  • Sodium hypochlorite solution

  • Propargyl alcohol

  • Solvents (e.g., ethanol, dichloromethane, ethyl acetate, petroleum ether)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Aldoxime:

    • Dissolve 4-methylbenzaldehyde in pyridine.

    • Add hydroxylamine hydrochloride to the solution and stir at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the 4-methylbenzaldoxime.[3]

  • 1,3-Dipolar Cycloaddition:

    • Dissolve the 4-methylbenzaldoxime in a suitable solvent.

    • Slowly add sodium hypochlorite solution to generate the corresponding nitrile oxide in situ.

    • To this mixture, add propargyl alcohol.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.[3]

    • After the reaction is complete, quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield pure (3-para-tolyl-isoxazol-5-yl)methanol.[3]

In Vitro Antimicrobial Screening: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5]

Materials:

  • This compound or its derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Gentamycin for bacteria, Nystatin for fungi)

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strains overnight in the appropriate broth medium.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

    • Dilute the standardized suspension in the test medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the diluted test compound.

    • Include a positive control (medium with inoculum, no compound) and a negative control (medium only). Also, include wells with a standard antimicrobial agent as a reference.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.[5]

    • Optionally, the growth can be quantified by measuring the optical density at 600 nm using a microplate reader.

Visualizations

Synthesis Workflow

G Synthesis Workflow for this compound Derivatives cluster_0 Step 1: Aldoxime Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition cluster_2 Purification Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldoxime Aromatic Aldoxime Aldehyde->Aldoxime Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Aldoxime Pyridine Pyridine (Base) Pyridine->Aldoxime NitrileOxide In situ generated Nitrile Oxide Aldoxime->NitrileOxide NaOCl IsoxazoleMethanol This compound Derivative NitrileOxide->IsoxazoleMethanol PropargylAlcohol Propargyl Alcohol PropargylAlcohol->IsoxazoleMethanol Purification Column Chromatography IsoxazoleMethanol->Purification FinalProduct Pure this compound Derivative Purification->FinalProduct Pure Compound

Caption: Synthetic pathway for this compound derivatives.

Antimicrobial Screening Workflow

G Workflow for In Vitro Antimicrobial Screening cluster_0 Preparation cluster_1 Assay Setup (96-well plate) cluster_2 Data Analysis Compound Test Compound (this compound derivative) SerialDilution Serial Dilution of Test Compound Compound->SerialDilution Microbe Microbial Culture (Bacteria/Fungi) Inoculum Standardized Inoculum (0.5 McFarland) Microbe->Inoculum Plate Inoculation of Microtiter Plate Inoculum->Plate SerialDilution->Plate Incubation Incubation Plate->Incubation Bacteria: 37°C, 24h Fungi: 35°C, 48h Observation Visual Observation (Turbidity) Incubation->Observation OD_Measurement Optical Density Measurement Incubation->OD_Measurement MIC Determination of MIC Observation->MIC OD_Measurement->MIC Result Antimicrobial Activity Profile MIC->Result Lowest concentration with no visible growth

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Application Notes and Protocols for Developing Novel Anticancer Agents from (5-Phenylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of novel anticancer agents derived from the scaffold (5-Phenylisoxazol-3-yl)methanol. The isoxazole moiety is a well-established pharmacophore in medicinal chemistry, known for its presence in various compounds with a wide range of biological activities, including anticancer properties. Derivatives of isoxazole have been shown to induce apoptosis, inhibit cell cycle progression, and target key signaling pathways in cancer cells.

This document outlines the synthetic route to obtain the starting material, proposes the synthesis of novel derivatives, and provides detailed protocols for evaluating their anticancer efficacy through in vitro assays.

Synthesis of this compound

The synthesis of the core scaffold, this compound, can be achieved through a multi-step reaction sequence. A plausible synthetic route is outlined below.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the isomeric (3-Phenylisoxazol-5-yl)methanol and is a general guideline.

Materials:

  • Benzaldehyde

  • Hydroxylamine hydrochloride

  • N-Chlorosuccinimide (NCS)

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • L-Ascorbic acid

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated solution of ethylenediaminetetraacetic acid (EDTA)

Procedure:

  • Synthesis of Benzaldoxime:

    • In a round-bottomed flask, dissolve benzaldehyde and hydroxylamine hydrochloride in a suitable solvent like aqueous ethanol.

    • Add a base (e.g., sodium hydroxide or pyridine) dropwise and stir the mixture at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, perform a work-up by extracting the product with an organic solvent.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain benzaldoxime.

  • Formation of Benzohydroximoyl Chloride:

    • Dissolve the benzaldoxime in DMF.

    • Add N-chlorosuccinimide (NCS) portion-wise at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • 1,3-Dipolar Cycloaddition:

    • To the in situ generated benzohydroximoyl chloride, add propargyl alcohol.

    • Add a catalytic amount of CuSO₄·5H₂O and L-ascorbic acid.

    • Add a solution of K₂CO₃ and stir the reaction vigorously for 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated solution of EDTA.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to yield this compound as a solid.

Synthesis of Novel Anticancer Agents

The hydroxyl group of this compound serves as a convenient handle for further derivatization to generate a library of novel compounds. Here, we propose the synthesis of ester and ether derivatives, which are common modifications to enhance the biological activity of lead compounds.

Protocol 2: General Procedure for the Synthesis of Ester Derivatives

  • To a solution of this compound (1 equivalent) in dry dichloromethane at 0 °C, add a substituted benzoic acid (1.2 equivalents), 4-dimethylaminopyridine (DMAP) (0.1 equivalents), and N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for the Synthesis of Ether Derivatives

  • To a solution of this compound (1 equivalent) in dry tetrahydrofuran (THF), add sodium hydride (NaH) (1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the desired alkyl or benzyl halide (1.1 equivalents) and allow the reaction to warm to room temperature.

  • Stir the reaction overnight and monitor by TLC.

  • Quench the reaction carefully with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Anticancer Activity Evaluation

The synthesized derivatives should be evaluated for their cytotoxic effects against a panel of human cancer cell lines.

Data Presentation: In Vitro Cytotoxicity

The following table presents representative cytotoxic activity data for isoxazole derivatives against various human cancer cell lines. The IC₅₀ values (the concentration of compound required to inhibit cell growth by 50%) are presented in micromolar (µM). This data is intended to be representative of the potential activity of newly synthesized compounds.

Compound Derivative Type HeLa (Cervical Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HepG2 (Liver Cancer) IC₅₀ (µM)
Hypothetical Derivative 1 Ester15.4839.80-23.00
Hypothetical Derivative 2 Ether-17.8 ± 0.2449.9 ± 0.22-
Hypothetical Derivative 3 Ester with halogen17.31---
Doxorubicin (Control) -~0.1~0.5~0.2~0.3

Note: The IC₅₀ values are representative and compiled from studies on various isoxazole derivatives. Actual values for newly synthesized compounds must be determined experimentally.

Experimental Protocols

Protocol 4: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Protocol 5: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

    • Differentiate cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).

Protocol 6: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compounds on the cell cycle distribution of cancer cells.

Materials:

  • 6-well cell culture plates

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding the cell pellet dropwise to cold 70% ethanol while vortexing.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Methodologies and Signaling Pathways

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis start This compound deriv Synthesis of Novel Derivatives start->deriv mtt MTT Assay (Cytotoxicity) deriv->mtt apoptosis Annexin V/PI Assay (Apoptosis) mtt->apoptosis cell_cycle Cell Cycle Analysis mtt->cell_cycle ic50 IC50 Determination mtt->ic50 western Western Blot (Mechanism) apoptosis->western apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant cell_cycle->western cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Levels western->protein_exp

Caption: Experimental workflow for developing anticancer agents.

apoptosis_pathway cluster_intrinsic Intrinsic Apoptosis Pathway compound Isoxazole Derivative bax Bax activation compound->bax bcl2 Bcl-2 inhibition compound->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 activation apaf1->casp9 casp3 Caspase-3 activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis cell_cycle_arrest cluster_cell_cycle Cell Cycle Regulation compound Isoxazole Derivative arrest G2/M Arrest compound->arrest g1 G1 Phase s S Phase g1->s g2 G2 Phase s->g2 m M Phase g2->m m->g1 arrest->g2

Functionalization of the hydroxymethyl group on (5-Phenylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the functionalization of the hydroxymethyl group on (5-Phenylisoxazol-3-yl)methanol, a key process for modifying its properties for research and drug development. This document provides detailed protocols for common transformations, summarizes quantitative data, and illustrates relevant workflows and biological pathways. The isoxazole core is a significant scaffold in medicinal chemistry, and derivatives of this compound have shown potential as inhibitors of enzymes like xanthine oxidase and 5-lipoxygenase, and possess antioxidant and anti-inflammatory properties.[1][2][3][4][5]

Application Notes

The hydroxymethyl group at the 3-position of the 5-phenylisoxazole scaffold is a versatile handle for chemical modification. Functionalization at this position allows for the synthesis of a diverse library of compounds with modulated biological activities, pharmacokinetic profiles, and physicochemical properties. Key applications of these derivatives include:

  • Enzyme Inhibition: Oxidation of the hydroxymethyl group to a carboxylic acid has been a key step in developing potent inhibitors of xanthine oxidase, an enzyme implicated in gout and hyperuricemia.[1][6] Derivatives have also been investigated as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways.[4][5]

  • Antioxidant Activity: Certain isoxazole derivatives have demonstrated significant free-radical scavenging activity, highlighting their potential in mitigating oxidative stress-related conditions.[3][4]

  • Anti-inflammatory Agents: The isoxazole nucleus is part of various anti-inflammatory agents.[2] Functionalization allows for fine-tuning of this activity.

  • Drug Discovery Scaffolds: The functionalized products serve as intermediates for creating more complex molecules, including amides, esters, and ethers, expanding the chemical space for drug discovery.[7][8]

Experimental Workflows and Pathways

The following diagrams illustrate the logical flow of functionalization and a relevant biological pathway.

G start This compound aldehyde 5-Phenylisoxazole-3-carbaldehyde start->aldehyde Mild Oxidation (e.g., PCC, DMP) acid 5-Phenylisoxazole-3-carboxylic Acid start->acid Strong Oxidation (e.g., Jones) halide (5-Phenylisoxazol-3-yl)chloromethane start->halide Halogenation (e.g., SOCl2) ester Ester Derivatives start->ester Esterification (e.g., Acyl Chloride) ether Ether Derivatives start->ether Williamson Ether Synthesis (via activation) aldehyde->acid Oxidation (e.g., Jones, KMnO4) amide Amide Derivatives acid->amide Amide Coupling (e.g., EDC, HOBt) halide->ether O-Nucleophiles (e.g., NaOMe, ArOH) thioether Thioether Derivatives halide->thioether S-Nucleophiles (e.g., NaSPh) amine Amine Derivatives halide->amine N-Nucleophiles (e.g., Morpholine)

Caption: General workflow for the functionalization of this compound.

G start Desired Functional Group? aldehyde Aldehyde start->aldehyde Yes acid Carboxylic Acid start->acid No p_mild_ox Protocol 1: Mild Oxidation aldehyde->p_mild_ox Yes ester Ester acid->ester No p_strong_ox Protocol 2: Strong Oxidation acid->p_strong_ox Yes ether Ether / Thioether / Amine ester->ether No p_ester Protocol 4: Direct Esterification ester->p_ester Yes p_halide Protocol 3: Halogenation, then Nucleophilic Substitution ether->p_halide Yes

Caption: Decision flowchart for selecting a functionalization protocol.

G hypoxanthine Hypoxanthine xanthine Xanthine hypoxanthine->xanthine O2, H2O uric_acid Uric Acid xanthine->uric_acid O2, H2O gout Gout & Hyperuricemia uric_acid->gout xo Xanthine Oxidase (XO) xo->xanthine xo->uric_acid inhibitor 5-Phenylisoxazole-3- carboxylic Acid Derivatives inhibitor->xo Inhibition

Caption: Inhibition of the Xanthine Oxidase pathway by functionalized derivatives.

Key Experimental Protocols

Protocol 1: Oxidation to 5-Phenylisoxazole-3-carbaldehyde

This protocol outlines the selective oxidation of the primary alcohol to an aldehyde.

  • Reagents and Materials:

    • This compound

    • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

    • Dichloromethane (DCM), anhydrous

    • Silica gel

    • Celatom or silica gel plug

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Standard glassware for workup and purification

  • Procedure (using PCC):

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

    • Add PCC (approx. 1.5 eq) to the solution in one portion. The mixture will turn into a dark brown slurry.

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Upon completion, dilute the reaction mixture with DCM.

    • Pass the mixture through a short plug of silica gel or Celatom to filter off the chromium salts. Wash the plug thoroughly with additional DCM.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 5-Phenylisoxazole-3-carbaldehyde.

Protocol 2: Oxidation to 5-Phenylisoxazole-3-carboxylic Acid

This protocol describes the complete oxidation of the alcohol to a carboxylic acid, a key intermediate for xanthine oxidase inhibitors.[1][6]

  • Reagents and Materials:

    • This compound

    • Jones reagent (Chromium trioxide in sulfuric acid and acetone) or Potassium permanganate (KMnO₄)

    • Acetone

    • Isopropanol (for quenching)

    • Diethyl ether or Ethyl acetate

    • Saturated sodium bisulfite solution

    • Hydrochloric acid (e.g., 2M HCl)

    • Sodium sulfate (anhydrous)

  • Procedure (using Jones Reagent):

    • Dissolve this compound (1.0 eq) in acetone and cool the flask to 0 °C in an ice bath.

    • Add Jones reagent dropwise to the stirred solution. Maintain the temperature at 0 °C. A precipitate will form, and the solution will change color.

    • After the addition is complete, allow the mixture to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC.

    • Once the reaction is complete, quench the excess oxidant by adding isopropanol dropwise until the solution turns from reddish-brown to green.

    • Remove the acetone under reduced pressure.

    • Partition the residue between water and ethyl acetate. If a chromium salt precipitate is present, it may need to be filtered.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

    • The crude 5-Phenylisoxazole-3-carboxylic acid can be purified by recrystallization or column chromatography.[1][9]

Protocol 3: Conversion to (5-Phenylisoxazol-3-yl)chloromethane

This protocol details the conversion of the alcohol to a chloromethyl intermediate, which is highly reactive towards nucleophiles.[7][10]

  • Reagents and Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Anhydrous solvent (e.g., DCM, Toluene)

    • Pyridine (catalytic amount, optional)

    • Ice bath

  • Procedure (using Thionyl Chloride):

    • In a flask equipped with a stir bar and a reflux condenser (with a gas outlet to a trap), dissolve this compound (1.0 eq) in an anhydrous solvent like toluene.

    • Cool the solution in an ice bath.

    • Add thionyl chloride (1.1 - 1.5 eq) dropwise to the cooled solution. A catalytic amount of pyridine can be added to facilitate the reaction.

    • After the addition, remove the ice bath and allow the mixture to stir at room temperature or heat gently (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).

    • Carefully remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporation with toluene can help remove the last traces of SOCl₂.

    • The resulting crude (5-Phenylisoxazol-3-yl)chloromethane is often used in the next step without further purification due to its reactivity.

Protocol 4: Nucleophilic Substitution for Ether Synthesis

This protocol uses the chloromethane derivative from Protocol 3 to synthesize various ethers.[7]

  • Reagents and Materials:

    • Crude (5-Phenylisoxazol-3-yl)chloromethane (1.0 eq)

    • Nucleophile: Sodium methoxide, a substituted phenol, or a thiol (e.g., 1.1-1.2 eq)

    • Base (if using a phenol): Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Anhydrous solvent: Methanol, DMF, or THF

  • Procedure (for Aryloxymethyl derivatives):

    • To a solution of a substituted phenol (1.1 eq) in anhydrous DMF, add a base such as K₂CO₃ (1.5 eq). Stir for 15-30 minutes at room temperature to form the phenoxide.

    • Add a solution of crude (5-Phenylisoxazol-3-yl)chloromethane (1.0 eq) in DMF to the phenoxide mixture.

    • Heat the reaction mixture (e.g., 60-80 °C) and stir until the starting material is consumed (monitored by TLC).

    • Cool the reaction to room temperature and pour it into ice water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Data Summary

Table 1: Summary of Functionalization Reactions

Starting Material Product Reagents Typical Yield Reference
This compound 5-Phenylisoxazole-3-carbaldehyde PCC, DCM Moderate to High
This compound 5-Phenylisoxazole-3-carboxylic Acid Jones Reagent, Acetone Good [1]
This compound (5-Phenylisoxazol-3-yl)chloromethane SOCl₂, Toluene High (used crude) [7][10]
(5-Phenylisoxazol-3-yl)chloromethane 3-Aryloxymethyl-5-phenylisoxazole ArOH, K₂CO₃, DMF Good to Excellent [7]

| (5-Phenylisoxazol-3-yl)chloromethane | 3-(Morpholinomethyl)-5-phenylisoxazole | Morpholine, Methanol | Good |[7] |

Table 2: Physicochemical and Biological Data of Derivatives

Compound Molecular Formula Property/Activity Value Reference
5-Phenylisoxazole-3-carbaldehyde C₁₀H₇NO₂ Melting Point 58-62 °C
5-Phenylisoxazole-3-carboxylic Acid C₁₀H₇NO₃ Melting Point 160-164 °C [9]
5-Phenylisoxazole-3-carboxylic Acid C₁₀H₇NO₃ Xanthine Oxidase Inhibition Potent (µM range) [1]
Various Isoxazole Amides - DPPH Radical Scavenging (IC₅₀) 0.45 ± 0.21 µg/ml [3]

| Various Isoxazole Derivatives | - | 5-LOX Inhibition (IC₅₀) | 8.47 µM |[4] |

References

Application Notes and Protocols for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of isoxazoles using the 1,3-dipolar cycloaddition reaction. This powerful transformation involves the reaction of a nitrile oxide with a dipolarophile, typically an alkyne, to form the five-membered isoxazole ring. Isoxazoles are a significant class of heterocyclic compounds widely found in pharmaceuticals and agrochemicals.[1][2][3] This document outlines various experimental setups, including methods for the crucial in situ generation of nitrile oxides, reaction conditions, and purification strategies.

Core Concept: The 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is a highly efficient and regioselective method for constructing the isoxazole core.[4][5] The reaction proceeds readily, often under mild conditions, and tolerates a wide range of functional groups, making it a versatile tool in organic synthesis.[6] A key challenge is the instability of nitrile oxides, which tend to dimerize.[7] Therefore, they are most commonly generated in situ in the presence of the dipolarophile.[4][7]

Experimental Workflow

The general experimental workflow for the synthesis of isoxazoles via 1,3-dipolar cycloaddition is depicted below. The process begins with the preparation of the nitrile oxide precursor, followed by the in situ generation of the nitrile oxide in the presence of an alkyne, leading to the cycloaddition reaction. The final steps involve quenching the reaction, extracting the product, and purifying it.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Reagent Preparation (Aldoxime, Alkyne, etc.) in_situ_generation In situ Nitrile Oxide Generation reagent_prep->in_situ_generation Add Precursor & Alkyne cycloaddition 1,3-Dipolar Cycloaddition in_situ_generation->cycloaddition Nitrile Oxide reacts instantly quenching Reaction Quenching cycloaddition->quenching Reaction Completion (TLC) extraction Product Extraction quenching->extraction purification Purification (e.g., Column Chromatography) extraction->purification characterization Product Characterization (NMR, IR, MS) purification->characterization

Figure 1. General workflow for isoxazole synthesis.

Experimental Protocols

Several methods exist for the in situ generation of nitrile oxides. The choice of method often depends on the stability of the starting materials and the desired reaction conditions.

Protocol 1: From Aldoximes using an Oxidant

This is a widely used and versatile method where an aldoxime is oxidized to generate the corresponding nitrile oxide. Various oxidizing agents can be employed.

A. Using [Bis(trifluoroacetoxy)iodo]benzene (PIFA)

  • Materials:

    • Aldoxime (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1 equiv)

    • Solvent (e.g., Dichloromethane - DCM)

  • Procedure:

    • Dissolve the aldoxime and the terminal alkyne in the chosen solvent in a round-bottom flask.

    • To this solution, add the [bis(trifluoroacetoxy)iodo]benzene in one portion at room temperature.[8]

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture can be concentrated under reduced pressure.

    • The crude product is then purified, typically by flash column chromatography on silica gel.[8]

B. Using Chloramine-T

  • Materials:

    • Aldoxime (1.0 equiv)

    • Alkyne (1.2 equiv)

    • Chloramine-T (1.1 equiv)

    • Solvent (e.g., Ethanol, Aqueous Sodium Bicarbonate)

  • Procedure:

    • The nitrile oxide is prepared in situ from the oxime precursor.[9]

    • The reactions are typically conducted at room temperature in aqueous solvents.[9]

    • The specific conditions, such as the ratio of ethanol to aqueous sodium bicarbonate, may need to be optimized for different substrates.[9]

    • Monitor the reaction by TLC.

    • After completion, the product is extracted with a suitable organic solvent.

    • The organic layer is dried and concentrated, followed by purification.

Protocol 2: From Hydroxyimidoyl Chlorides

This classic method involves the dehydrohalogenation of a hydroxyimidoyl chloride using a base to generate the nitrile oxide.

  • Materials:

    • Hydroxyimidoyl Chloride (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • Base (e.g., Triethylamine - Et₃N, Sodium Carbonate - Na₂CO₃) (2.0 equiv)

    • Solvent (e.g., Toluene, or solvent-free under ball-milling)

  • Procedure (Solution-Phase):

    • Dissolve the hydroxyimidoyl chloride and the alkyne in a suitable solvent.

    • Slowly add the base to the reaction mixture at room temperature.

    • Stir the reaction until completion, as indicated by TLC.

    • Work-up typically involves washing with water, drying the organic phase, and concentrating under reduced pressure.

    • Purify the crude product by chromatography.

  • Procedure (Mechanochemical): [2]

    • In a stainless-steel milling jar, combine the alkyne (1.0 equiv), hydroxyimidoyl chloride (1.5 equiv), and sodium carbonate (2.0 equiv).[2]

    • Mill the mixture in a planetary ball-mill for a specified time (e.g., 20 minutes).[2]

    • This solvent-free method can lead to shorter reaction times and less waste.[2]

    • The product can be extracted from the milling jar and purified.

Protocol 3: From Primary Nitroalkanes

Nitrile oxides can also be generated through the dehydration of primary nitroalkanes.

  • Materials:

    • Primary Nitroalkane (1.0 equiv)

    • Alkyne (1.2 equiv)

    • Dehydrating agent (e.g., Phenyl isocyanate with triethylamine)

    • Solvent (e.g., Toluene)

  • Procedure:

    • Dissolve the primary nitroalkane and the alkyne in the solvent.

    • Add the dehydrating agent and base to the mixture.

    • The reaction may require heating to proceed at a reasonable rate.

    • Monitor the reaction by TLC.

    • Upon completion, the reaction is worked up and the product is purified.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of 3,5-disubstituted isoxazoles from various starting materials.

Table 1: Comparison of Nitrile Oxide Generation Methods

EntryNitrile Oxide PrecursorGeneration MethodDipolarophileCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
1AldoximePIFATerminal Alkyne-DCMRT1-470-95
2AldoximeChloramine-TTerminal Alkyne-EtOH/aq. NaHCO₃RT1660-85[9]
3Hydroxyimidoyl ChlorideNa₂CO₃ (ball-milling)Terminal AlkyneCu/Al₂O₃ (optional)Solvent-freeRT0.380-95[2]
4α-Nitroketonep-TsOHAlkene-Acetonitrile802266-90[10]
5AldoximeNaCl/Oxone®Alkyne-Acetonitrile/WaterRT1-475-90[7]

Table 2: Influence of Catalysts on Reaction Outcome [11]

EntryDipole PrecursorDipolarophileCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Arylnitrile OxidePropargyl-isoindolinoneAg₂CO₃ (10)Toluene11018-2455-78
2Arylnitrile OxidePropargyl-isoindolinoneCuI (10)Toluene1106-863-89

Troubleshooting and Optimization

  • Low Yield: A common issue is the dimerization of the nitrile oxide to form a furoxan.[7] To mitigate this, ensure the in situ generation of the nitrile oxide is slow and in the presence of the dipolarophile.[7] Using a higher concentration of the dipolarophile can also help.

  • Mixture of Regioisomers: The regioselectivity is generally high for terminal alkynes, leading to 3,5-disubstituted isoxazoles.[7] However, with internal alkynes, a mixture of regioisomers can form. The regioselectivity is influenced by steric and electronic factors of both the nitrile oxide and the dipolarophile.[7]

  • Reaction Not Going to Completion: If the reaction is sluggish, gentle heating may be required. However, be cautious as higher temperatures can also promote side reactions. The choice of solvent can also significantly impact the reaction rate.

Characterization of Isoxazoles

The synthesized isoxazole derivatives are typically characterized using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the isoxazole ring and the substituents.[1][12]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=N and N-O bonds in the isoxazole ring can be observed.[1]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compound.[13]

Signaling Pathways and Logical Relationships

The following diagram illustrates the key decision-making process and relationships in planning an isoxazole synthesis via 1,3-dipolar cycloaddition.

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_outcome Expected Outcome start_mat Choose Nitrile Oxide Precursor & Alkyne gen_method Select Nitrile Oxide Generation Method start_mat->gen_method catalyst Catalyst Selection (e.g., Cu(I), Ag, or none) gen_method->catalyst solvent Solvent Choice (Organic, Aqueous, or Solvent-free) gen_method->solvent product Target Isoxazole catalyst->product solvent->product byproducts Potential Byproducts (e.g., Furoxan, Regioisomers) product->byproducts Consider potential side reactions

Figure 2. Key relationships in planning the synthesis.

References

Application Notes and Protocols for In Vitro Evaluation of (5-Phenylisoxazol-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to designing and executing in vitro assays for the evaluation of (5-Phenylisoxazol-3-yl)methanol derivatives. The protocols outlined herein are intended to facilitate the assessment of their potential therapeutic efficacy, particularly in the areas of oncology and inflammatory diseases. Isoxazole-containing compounds have garnered significant interest due to their diverse biological activities.[1]

Overview of Potential Biological Activities

This compound derivatives and related isoxazole-containing compounds have been reported to exhibit a range of biological activities, including:

  • Anticancer Effects: Many isoxazole derivatives have been investigated for their cytotoxic and anti-proliferative effects against various cancer cell lines.[2][3][4][5] Their mechanisms of action often involve the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[6][7][8]

  • Anti-inflammatory Properties: Isoxazole derivatives have shown potential in modulating inflammatory pathways. Key targets include cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial mediators of inflammation.[9][10]

  • Kinase Inhibition: The isoxazole scaffold is a common feature in many kinase inhibitors.[6][11] These compounds can target a variety of kinases that are often dysregulated in diseases like cancer.[6][12]

The following sections provide detailed protocols for a tiered approach to screen and characterize this compound derivatives for these activities.

Experimental Workflow

A logical workflow for the in vitro evaluation of novel this compound derivatives is crucial for efficient drug discovery. The following diagram illustrates a typical screening cascade.

G cluster_0 Primary Screening cluster_1 Secondary Assays (Hit Confirmation & Prioritization) cluster_2 Mechanism of Action & Selectivity cluster_3 Lead Optimization A Compound Synthesis & Characterization B Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS) A->B C Broad Spectrum Kinase Panel A->C D IC50 Determination in Multiple Cell Lines B->D F Target-Specific Kinase Inhibition Assays C->F E Apoptosis Assays (Annexin V/PI, Caspase Activity) D->E I Anti-inflammatory Assays (COX/LOX Inhibition) D->I G Cell Cycle Analysis E->G H Western Blot for Signaling Pathways F->H J Structure-Activity Relationship (SAR) Studies H->J I->J

Caption: General workflow for in vitro screening of this compound derivatives.

Part I: Anticancer Activity Evaluation

A primary application for novel isoxazole derivatives is in oncology. The following protocols describe a systematic approach to assess their anticancer potential.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization.[13]

Materials:

  • This compound derivatives (test compounds)

  • Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)[3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[15]

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (medium with solvent) and untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[15][16]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C.[13][15] During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15][16] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
Derivative 1MCF-7485.2
Derivative 1PC-3488.9
Derivative 2MCF-74812.7
Derivative 2PC-34825.1
Doxorubicin (Control)MCF-7480.8
Doxorubicin (Control)PC-3481.2

Note: The data presented are hypothetical and for illustrative purposes only.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[2]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Test compounds

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).[18]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[18]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[2][18]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2][18]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[2]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.[2]

Data Analysis:

  • Viable cells: Annexin V-FITC negative and PI negative.[2]

  • Early apoptotic cells: Annexin V-FITC positive and PI negative.[2]

  • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[2]

  • Necrotic cells: Annexin V-FITC negative and PI positive.[2]

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
Derivative 1 (IC50)45.8 ± 3.535.1 ± 2.819.1 ± 1.9
Staurosporine (Positive Control)15.6 ± 1.850.3 ± 4.134.1 ± 3.2

Note: The data presented are hypothetical and for illustrative purposes only.

G cluster_0 Apoptosis Signaling extrinsic Extrinsic Pathway (Death Receptors) caspase8 Caspase-8 Activation extrinsic->caspase8 intrinsic Intrinsic Pathway (Mitochondrial Stress) caspase9 Caspase-9 Activation intrinsic->caspase9 isoxazole This compound Derivative isoxazole->intrinsic caspase3 Executioner Caspase-3 Activation caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified apoptosis signaling pathway potentially modulated by the test compounds.

Part II: Kinase Inhibition Assays

Many isoxazole-containing compounds are known to be kinase inhibitors.[6][7] The following assays can be used to determine the inhibitory activity of the derivatives against specific kinases.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol measures kinase activity by quantifying the amount of ATP remaining in the reaction after the kinase reaction.

Principle: The amount of ATP consumed is directly proportional to the kinase activity. A luminescent signal is generated by a luciferase/luciferin reaction that is dependent on the amount of ATP present. Lower luminescence indicates higher kinase activity (and lower inhibition), while higher luminescence indicates lower kinase activity (and higher inhibition).

Materials:

  • Purified target kinase (e.g., EGFR, VEGFR-2)[8]

  • Substrate peptide/protein

  • ATP

  • Test compounds

  • Kinase assay buffer

  • Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. Further dilute in kinase assay buffer to the desired final concentrations (final DMSO concentration should be ≤1%).[6]

  • Kinase Reaction Setup: To the wells of a white, opaque plate, add the diluted test compound or vehicle (DMSO).

  • Add the kinase and substrate mixture to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Detection: Add the Luminescent Kinase Assay Reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundTarget KinaseIC50 (nM)
Derivative 3EGFR85
Derivative 3VEGFR-2250
Derivative 4EGFR>1000
Derivative 4VEGFR-2780
Erlotinib (Control)EGFR15
Sunitinib (Control)VEGFR-225

Note: The data presented are hypothetical and for illustrative purposes only.

Part III: Anti-inflammatory Activity Evaluation

Isoxazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of COX and LOX enzymes.[9][10]

Protocol 4: Cyclooxygenase (COX) Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.

Principle: This colorimetric assay measures the peroxidase activity of COX. The peroxidase activity is assayed by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • TMPD (chromogenic substrate)

  • Test compounds

  • Tris-HCl buffer (pH 8.0)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare various concentrations of the test compounds and a reference compound (e.g., Celecoxib).

  • Reaction Setup: In a 96-well plate, add the Tris-HCl buffer, heme, COX-1 or COX-2 enzyme, and the test compound or reference.[9]

  • Incubation: Incubate the plate at 25°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD.[9]

  • Absorbance Measurement: Immediately measure the absorbance at 590 nm over time.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and the IC50 value.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Derivative 525.32.112.0
Derivative 6>10015.8>6.3
Celecoxib (Control)15.20.04380

Note: The data presented are hypothetical and for illustrative purposes only.

References

Application Notes and Protocols for the Use of (5-Phenylisoxazol-3-yl)methanol in Developing Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing (5-phenylisoxazol-3-yl)methanol as a key scaffold in the development of potent and selective kinase inhibitors. The isoxazole motif is a privileged structure in medicinal chemistry, offering a versatile platform for creating compounds that can effectively target the ATP-binding site of various kinases.

Application Notes

Rationale for the this compound Scaffold

The this compound scaffold serves as a valuable starting point for the synthesis of kinase inhibitors. The phenyl group at the 5-position can be modified to explore interactions with hydrophobic regions of the kinase active site, while the methanol group at the 3-position provides a handle for introducing various functionalities to interact with the hinge region or solvent-exposed areas. This allows for the fine-tuning of potency and selectivity. Derivatives of the closely related isoxazole core have shown significant inhibitory activity against key kinase targets such as Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3), which are implicated in various cancers and autoimmune diseases.[1][2][3]

Summary of Biological Activity

While specific quantitative data for a wide range of kinase inhibitors directly derived from this compound is emerging, analogous compounds incorporating the isoxazole scaffold have demonstrated potent inhibitory activities. The following table summarizes representative data for closely related isoxazole-based kinase inhibitors to provide a benchmark for development efforts.

Compound ClassTarget KinaseIC50 (nM)Cellular Activity (GI50, nM)Reference Cell Line
N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea derivativesFLT3-High PotencyMV4-11
5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analoguesFLT3106301 (FLT3-ITD)-
N,9-diphenyl-9H-purin-2-amine derivatives (as a reference for BTK inhibitors with heterocyclic scaffolds)BTK0.47,750Ramos

This table presents data from analogous isoxazole-containing kinase inhibitors to illustrate the potential of this scaffold.

Key Signaling Pathway: BTK and PI3K/Akt Signaling

Many kinase inhibitors derived from heterocyclic scaffolds, including those similar to isoxazole, target key nodes in oncogenic signaling pathways. Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[2][4] Dysregulation of this pathway is a hallmark of many B-cell malignancies.[2] BTK activation contributes to the activation of downstream pathways, including the PI3K/Akt pathway, which is a central regulator of cell growth, survival, and proliferation.[5][6][7][8] The diagram below illustrates the role of BTK in this signaling cascade.

BTK_PI3K_Akt_Pathway BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PI3K PI3K BTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation Downstream Cell Survival, Proliferation, and Differentiation Akt->Downstream Inhibitor This compound -based Inhibitor Inhibitor->BTK Inhibition

Caption: BTK Signaling in the PI3K/Akt Pathway.

Experimental Protocols

Protocol 1: Synthesis of a Representative Kinase Inhibitor

This protocol describes a general two-step synthesis of a hypothetical Bruton's tyrosine kinase (BTK) inhibitor starting from this compound. The first step involves the conversion of the alcohol to a more reactive intermediate, such as a mesylate or halide, followed by coupling with a suitable amine-containing fragment. For this example, we will illustrate the conversion to an amine followed by an amide coupling.

Step 1: Synthesis of (5-phenylisoxazol-3-yl)methanamine

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylate.

  • Dissolve the crude mesylate in dimethylformamide (DMF, 0.2 M) and add sodium azide (2.0 eq).

  • Heat the reaction to 60-80 °C for 4-6 hours.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Dissolve the crude azide in methanol (0.1 M) and add palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 6-12 hours.

  • Filter the reaction through Celite and concentrate the filtrate to yield (5-phenylisoxazol-3-yl)methanamine.

Step 2: Amide Coupling to form the Final Inhibitor

  • To a solution of a suitable carboxylic acid (e.g., a substituted pyrimidine carboxylic acid, 1.0 eq) in DMF (0.2 M), add HATU (1.2 eq) and diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of (5-phenylisoxazol-3-yl)methanamine (1.1 eq) in DMF.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography on silica gel to afford the final kinase inhibitor.

Synthesis_Workflow Start This compound Step1 1. Mesylation 2. Azide Formation 3. Reduction Start->Step1 Intermediate (5-phenylisoxazol-3-yl)methanamine Step1->Intermediate Step2 Amide Coupling (HATU, DIPEA) Intermediate->Step2 CarboxylicAcid Carboxylic Acid Fragment CarboxylicAcid->Step2 Product Final Kinase Inhibitor Step2->Product

Caption: Synthetic Workflow for a Kinase Inhibitor.

Protocol 2: Biochemical Kinase Activity Assay (ADP-Glo™)

This protocol outlines a general method for assessing the in vitro inhibitory activity of a compound against a purified kinase using the ADP-Glo™ Kinase Assay (Promega).[9][10] This assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Purified recombinant kinase (e.g., BTK)

  • Kinase-specific substrate and ATP

  • Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

  • Add 2 µL of the kinase solution (prepared in kinase buffer) to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP (at a concentration near the Km for the kinase) in kinase buffer.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Assay_Workflow Start Start Add_Cmpd Add Compound/DMSO to Plate Start->Add_Cmpd Add_Kinase Add Kinase Add_Cmpd->Add_Kinase Incubate1 Incubate (15 min) Add_Kinase->Incubate1 Add_Sub_ATP Add Substrate + ATP (Start Reaction) Incubate1->Add_Sub_ATP Incubate2 Incubate (60 min) Add_Sub_ATP->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate2->Add_ADP_Glo Incubate3 Incubate (40 min) Add_ADP_Glo->Incubate3 Add_Detection Add Detection Reagent (Convert ADP to ATP, Generate Light) Incubate3->Add_Detection Incubate4 Incubate (30-60 min) Add_Detection->Incubate4 Read Measure Luminescence Incubate4->Read End End Read->End Cell_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate1 Incubate Overnight Seed_Cells->Incubate1 Add_Cmpd Pre-treat with Compound Incubate1->Add_Cmpd Stimulate Stimulate Pathway (if needed) Add_Cmpd->Stimulate Lyse_Cells Wash and Lyse Cells Stimulate->Lyse_Cells ELISA Perform Phospho-Substrate ELISA Lyse_Cells->ELISA Read_Plate Read Absorbance ELISA->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze End End Analyze->End

References

Synthetic Routes to 3,5-Disubstituted Isoxazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-disubstituted isoxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The following sections outline prominent synthetic strategies, offering step-by-step methodologies and comparative data to guide researchers in selecting the most suitable approach for their specific needs.

Introduction

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The 3,5-disubstituted isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules. The synthetic versatility in accessing this core structure allows for the introduction of diverse substituents at the 3- and 5-positions, enabling the fine-tuning of physicochemical and pharmacological properties. This document details three primary synthetic routes: 1,3-dipolar cycloaddition, condensation of β-dicarbonyl compounds and their analogs, and a one-pot synthesis from α,β-unsaturated carbonyl compounds.

Synthesis via 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and widely employed method for the regioselective synthesis of 3,5-disubstituted isoxazoles.[1][2] The nitrile oxide is typically generated in situ from an aldoxime to avoid its dimerization.[1][3]

Signaling Pathway Diagram

1,3-Dipolar Cycloaddition cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Aldoxime Aldoxime (R1-CH=NOH) Intermediate Hydroximoyl Halide (R1-C(X)=NOH) Aldoxime->Intermediate Halogenating Agent (e.g., NCS) NitrileOxide Nitrile Oxide (R1-C≡N+-O-) Intermediate->NitrileOxide Base (e.g., Et3N) Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole Alkyne Alkyne (R2-C≡CH) Alkyne->Isoxazole

Caption: General workflow for the 1,3-dipolar cycloaddition synthesis of 3,5-disubstituted isoxazoles.

Application Notes

This method is highly versatile, allowing for a wide range of substituents on both the aldehyde and alkyne starting materials. The in situ generation of the nitrile oxide is crucial for minimizing the formation of furoxan byproducts. Both conventional heating and microwave irradiation can be employed, with microwave-assisted protocols often leading to significantly reduced reaction times and improved yields.[4][5] Metal-free conditions are readily achievable, which is advantageous in the synthesis of pharmaceutical intermediates.[1]

Experimental Protocol: One-Pot Synthesis in a Deep Eutectic Solvent (DES)[6]

This protocol describes a one-pot, three-step synthesis of 3,5-disubstituted isoxazoles from an aldehyde and an alkyne in a choline chloride:urea deep eutectic solvent.

Materials:

  • Aldehyde (1.0 equiv, 2.0 mmol)

  • Hydroxylamine (1.0 equiv, 2.0 mmol, 138 mg)

  • Sodium hydroxide (1.0 equiv, 2.0 mmol, 80 mg)

  • N-Chlorosuccinimide (NCS) (1.5 equiv, 3.0 mmol, 400 mg)

  • Alkyne (1.0 equiv, 2.0 mmol)

  • Choline chloride:urea (1:2 molar ratio) deep eutectic solvent (1 mL)

  • Ethyl acetate

  • Water

  • Magnesium sulfate

Procedure:

  • To a stirred solution of the aldehyde in the choline chloride:urea DES, add hydroxylamine and sodium hydroxide.

  • Stir the resulting mixture at 50 °C for 1 hour to form the aldoxime.

  • Add N-chlorosuccinimide to the mixture and continue stirring at 50 °C for 3 hours to generate the hydroximoyl chloride.

  • Add the alkyne to the reaction mixture and stir for an additional 4 hours at 50 °C.

  • Upon completion of the reaction (monitored by TLC), quench the reaction with water.

  • Extract the product with ethyl acetate (3 x 5 mL).

  • Combine the organic phases, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.

Quantitative Data
Aldehyde (R1)Alkyne (R2)Reaction Time (h)Yield (%)Reference
BenzaldehydePhenylacetylene885[6]
4-MethoxybenzaldehydePhenylacetylene882[6]
4-ChlorobenzaldehydePhenylacetylene878[6]
Benzaldehyde1-Heptyne875[6]

Synthesis from Chalcones (α,β-Unsaturated Ketones)

The reaction of chalcones with hydroxylamine hydrochloride is a classical and straightforward method for preparing 3,5-diaryl isoxazoles. This method involves the condensation of hydroxylamine with the α,β-unsaturated ketone system, followed by cyclization and dehydration. Microwave-assisted variations of this protocol can significantly accelerate the reaction.

Experimental Workflow Diagram

Chalcone to Isoxazole Chalcone Chalcone ReactionMix Reaction Mixture (Chalcone, NH2OH·HCl, Solvent, Base/Acid) Chalcone->ReactionMix Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->ReactionMix Heating Heating (Conventional or Microwave) ReactionMix->Heating Workup Work-up & Purification Heating->Workup Isoxazole 3,5-Disubstituted Isoxazole Workup->Isoxazole

Caption: A simplified workflow for the synthesis of 3,5-disubstituted isoxazoles from chalcones.

Application Notes

This method is particularly well-suited for the synthesis of 3,5-diaryl isoxazoles due to the ready availability of a wide variety of substituted chalcones, which can be synthesized via Claisen-Schmidt condensation of an acetophenone and a benzaldehyde. The reaction conditions can be tuned by the choice of solvent and base or acid catalyst.

Experimental Protocol: Microwave-Assisted Synthesis from Chalcones

Materials:

  • Chalcone (1.0 equiv, 0.02 mol)

  • Hydroxylamine hydrochloride (1.0 equiv, 0.02 mol)

  • Ethanolic sodium hydroxide solution

  • Ice bath

  • Water

Procedure:

  • Prepare a mixture of the chalcone and hydroxylamine hydrochloride in ethanolic sodium hydroxide solution.

  • Subject the reaction mixture to microwave irradiation at 210 W for 10-15 minutes.

  • Monitor the completion of the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to precipitate the isoxazole derivative.

  • Filter the precipitate, wash with water, and dry to obtain the final product.

Quantitative Data
Chalcone Substituents (Ar1-CO-CH=CH-Ar2)Reaction Time (min)Yield (%)Reference
Ar1 = Phenyl, Ar2 = Phenyl10-1575[7]
Ar1 = Phenyl, Ar2 = 4-Methoxyphenyl10-1580[7]
Ar1 = Phenyl, Ar2 = 4-Chlorophenyl10-1572[7]
Ar1 = 4-Bromophenyl, Ar2 = 4-Nitrophenyl10-1578[7]

One-Pot Synthesis from α,β-Unsaturated Carbonyl Compounds

An efficient and highly regioselective one-pot synthesis of 3- and 3,5-disubstituted isoxazoles can be achieved through the reaction of α,β-unsaturated aldehydes or ketones with N-hydroxyl-4-toluenesulfonamide (TsNHOH) under mild basic conditions.[8] This method proceeds via a conjugate addition, elimination of the tosyl group, cyclization, and dehydration cascade.

Logical Relationship Diagram

One-Pot Synthesis Start α,β-Unsaturated Carbonyl + TsNHOH Step1 Conjugate Addition Start->Step1 K2CO3 MeOH/H2O Step2 Elimination of Tosyl Group Step1->Step2 Step3 Cyclization Step2->Step3 Step4 Dehydration Step3->Step4 Product 3,5-Disubstituted Isoxazole Step4->Product

Caption: Reaction cascade in the one-pot synthesis of 3,5-disubstituted isoxazoles from α,β-unsaturated carbonyls.

Application Notes

This strategy offers a step-economic approach to isoxazole synthesis using readily available starting materials under mild conditions.[8] It exhibits high regioselectivity, exclusively affording the 3,5-disubstituted isomers. The reaction is tolerant of a variety of functional groups on the α,β-unsaturated carbonyl compound.

Experimental Protocol[8]

Materials:

  • α,β-Unsaturated ketone (1.0 equiv)

  • N-hydroxyl-4-toluenesulfonamide (TsNHOH) (1.2 equiv)

  • Potassium carbonate (K2CO3) (2.0 equiv)

  • Methanol-water solvent system

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of the α,β-unsaturated ketone and N-hydroxyl-4-toluenesulfonamide in a methanol-water mixture, add potassium carbonate.

  • Stir the reaction mixture at the appropriate temperature (e.g., 40 °C followed by reflux) for the required time (as optimized for the specific substrate).

  • Monitor the reaction progress by TLC.

  • After completion, perform a standard aqueous work-up.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Quantitative Data
α,β-Unsaturated KetoneReaction ConditionsYield (%)Reference
Chalcone40 °C, 10 h, then reflux, 4 h92[8]
4'-Methylchalcone40 °C, 10 h, then reflux, 4 h89[8]
4'-Chlorochalcone40 °C, 10 h, then reflux, 4 h95[8]
Cinnamaldehyde40 °C, 10 h, then reflux, 4 h75[8]

Conclusion

The synthetic routes presented herein offer a range of methodologies for accessing 3,5-disubstituted isoxazole derivatives. The choice of a particular route will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability. The 1,3-dipolar cycloaddition offers broad substrate scope, while the synthesis from chalcones is a robust method for diaryl derivatives. The one-pot synthesis from α,β-unsaturated carbonyls provides an efficient and highly regioselective alternative. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of these important heterocyclic compounds for applications in drug discovery and development.

References

Application Notes and Protocols for the Preparation of (5-Phenylisoxazol-3-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of (5-Phenylisoxazol-3-yl)methanol and its analogs, a class of compounds with significant potential in medicinal chemistry. The primary synthetic route described is the [3+2] cycloaddition reaction between in situ generated nitrile oxides and propargyl alcohol. Additionally, this document outlines the role of phenylisoxazole derivatives as inhibitors of key signaling pathways, namely the Histone Deacetylase (HDAC) and Hypoxia-Inducible Factor-1α (HIF-1α) pathways, which are critical in cancer progression.

Data Presentation

The following table summarizes the reaction yields for the synthesis of this compound and a representative analog. This data is compiled from literature sources to provide a comparative overview.

CompoundAr-groupYield (%)Reference
1 Phenyl61.7%[1]
2 4-Methylphenyl (p-tolyl)97%[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its analogs via a one-pot 1,3-dipolar cycloaddition reaction.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis described by Yin et al. (2010).[1]

Materials:

  • Benzaldoxime

  • N,N-dimethylformamide (DMF)

  • N-chlorosuccinimide (NCS)

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • L-ascorbic acid

  • Potassium carbonate (K₂CO₃)

  • Ethylenediaminetetraacetic acid (EDTA) solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a round-bottomed flask, dissolve benzaldoxime (5.0 g, 41.3 mmol) in 20 ml of N,N-dimethylformamide.

  • Add N-chlorosuccinimide (1.20 g, 9.1 mmol) to the solution and heat until it dissolves.

  • Stir the mixture at room temperature for 20 minutes.

  • Add the remaining N-chlorosuccinimide (4.80 g, 36.4 mmol) in portions while maintaining the temperature at 308 K.

  • After 3 hours, add propargyl alcohol (2.78 g, 49.6 mmol) to the reaction mixture.

  • Subsequently, add a saturated solution of CuSO₄·5H₂O (0.62 g, 2.48 mmol) and L-ascorbic acid (1.75 g, 9.92 mmol).

  • Add a solution of K₂CO₃ (3.14 g, 45.5 mmol) to the mixture and stir for 1 hour.

  • Dilute the reaction mixture with a saturated solution of EDTA and extract with dichloromethane (3 x 50 ml).

  • Dry the combined organic extracts over anhydrous Na₂SO₄.

  • Evaporate the solvent to obtain a residue.

  • Purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (3:1 by volume) as the eluent to afford this compound as a pale yellow solid.

Protocol 2: Synthesis of (5-(4-methylphenyl)isoxazol-3-yl)methanol

This protocol is adapted from the synthesis described by Golding (2024).[2]

Materials:

  • 4-Methylbenzaldoxime

  • Propargyl alcohol

  • Carbon tetrachloride (CCl₄)

  • 5% Sodium hypochlorite (NaOCl) solution

Procedure:

  • In a 25 ml two-necked flask equipped with a dropping funnel and a magnetic stirrer, combine 4-methylbenzaldoxime (5 mg, approximately 0.04 mmol), propargyl alcohol (3 ml, approximately 51 mmol), and 5 ml of carbon tetrachloride.

  • Add 12 ml of 5% sodium hypochlorite solution dropwise through the dropping funnel.

  • Stir the reaction mixture at 70°C for 48 hours.

  • After cooling, transfer the contents of the flask to a separatory funnel.

  • Separate the organic phase from the aqueous phase.

  • Evaporate the solvent from the organic phase to obtain (5-(4-methylphenyl)isoxazol-3-yl)methanol.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of this compound analogs and the signaling pathways potentially inhibited by these compounds.

G Experimental Workflow for the Synthesis of this compound Analogs cluster_0 Preparation of Nitrile Oxide cluster_1 1,3-Dipolar Cycloaddition cluster_2 Workup and Purification Aryl Aldoxime Aryl Aldoxime Nitrile Oxide (in situ) Nitrile Oxide (in situ) Aryl Aldoxime->Nitrile Oxide (in situ) Oxidation NCS or NaOCl NCS or NaOCl NCS or NaOCl->Nitrile Oxide (in situ) Isoxazole Ring Formation Isoxazole Ring Formation Nitrile Oxide (in situ)->Isoxazole Ring Formation Propargyl Alcohol Propargyl Alcohol Propargyl Alcohol->Isoxazole Ring Formation Extraction Extraction Isoxazole Ring Formation->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: General workflow for the one-pot synthesis of this compound analogs.

G Inhibition of HDAC Signaling Pathway Phenylisoxazole Analog Phenylisoxazole Analog HDAC HDAC Phenylisoxazole Analog->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated Histones Acetylated Histones Histones->Acetylated Histones Acetylation Chromatin Relaxation Chromatin Relaxation Acetylated Histones->Chromatin Relaxation Gene Transcription Gene Transcription Chromatin Relaxation->Gene Transcription Tumor Suppressor Genes Tumor Suppressor Genes Gene Transcription->Tumor Suppressor Genes Apoptosis Apoptosis Tumor Suppressor Genes->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Tumor Suppressor Genes->Cell Cycle Arrest

Caption: Phenylisoxazole analogs can inhibit HDAC, leading to increased histone acetylation and expression of tumor suppressor genes.

G Inhibition of HIF-1α Signaling Pathway Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization HIF-1α HIF-1α HIF-1α Stabilization->HIF-1α Phenylisoxazole Analog Phenylisoxazole Analog Phenylisoxazole Analog->HIF-1α Inhibition HIF-1 Complex HIF-1 Complex HIF-1α->HIF-1 Complex HIF-1β (ARNT) HIF-1β (ARNT) HIF-1β (ARNT)->HIF-1 Complex HRE HRE HIF-1 Complex->HRE HRE (Hypoxia Response Element) HRE (Hypoxia Response Element) Target Gene Transcription Target Gene Transcription Angiogenesis Angiogenesis Target Gene Transcription->Angiogenesis Metastasis Metastasis Target Gene Transcription->Metastasis Cell Survival Cell Survival Target Gene Transcription->Cell Survival HRE->Target Gene Transcription

Caption: Phenylisoxazole analogs can inhibit the stabilization of HIF-1α, thereby preventing the transcription of genes involved in tumor progression.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Phenylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (5-Phenylisoxazol-3-yl)methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an aldoxime) and an alkyne. A widely used approach involves the reaction of benzaldoxime with propargyl alcohol in the presence of a halogenating agent and a catalyst.

Q2: What kind of yields can I expect with standard protocols?

Reported yields for the synthesis of this compound can vary. A conventional method involving the reaction of benzaldoxime and propargyl alcohol has been reported to produce a yield of 61.7%.[1] Alternative methods, such as those employing ultrasound assistance or deep eutectic solvents, have reported moderate to excellent and good to moderate yields, respectively.[2][3]

Q3: Are there any alternative, potentially higher-yielding methods available?

Yes, several modern approaches aim to improve yields and reaction conditions:

  • Ultrasound-assisted synthesis: This method can lead to higher yields, shorter reaction times, and is considered a facile and efficient process.[2]

  • Deep Eutectic Solvents (DES): Using a DES like choline chloride:glycerol can provide a green and efficient medium for the synthesis, offering good to moderate yields while avoiding volatile and toxic solvents.[3]

Q4: How do substituents on the starting benzaldehyde affect the reaction yield?

The electronic properties of substituents on the starting benzaldehyde can significantly influence the reaction yield. Aldehydes with electron-donating groups tend to result in higher yields of the corresponding isoxazole derivatives. Conversely, electron-withdrawing groups on the aldehyde can lead to a decrease in reaction yield.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Nitrile Oxide Formation: The in situ generation of the nitrile oxide from benzaldoxime may be incomplete.• Ensure the complete dissolution and reaction of the N-chlorosuccinimide (NCS) with benzaldoxime. The reaction temperature for this step is critical; one protocol suggests heating until NCS dissolves and then stirring at 308 K (35°C).[1][3]
2. Inactive Catalyst: The copper catalyst may be oxidized or of poor quality.• Use a freshly prepared saturated solution of CuSO₄·5H₂O. • Include a reducing agent like L-ascorbic acid or sodium ascorbate to maintain the active Cu(I) catalytic species.[1][3]
3. Improper pH: The basicity of the reaction medium is crucial for the cycloaddition step.• Ensure the proper addition and stoichiometry of the base (e.g., K₂CO₃). The base is typically added after the introduction of the alkyne and catalyst.[1][3]
4. Sub-optimal Reaction Conditions: Temperature and reaction time can significantly impact yield.• Optimize the reaction temperature. While some protocols run at room temperature after an initial heating step, others specify maintaining a temperature of 35°C.[1][3] • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Formation of Side Products 1. Dimerization of Nitrile Oxide: The generated benzonitrile oxide can dimerize to form a furoxan if it does not react with the alkyne in a timely manner.• Add propargyl alcohol to the reaction mixture as soon as the nitrile oxide formation is complete.
2. Polymerization of Propargyl Alcohol: Under certain conditions, propargyl alcohol can polymerize.• Ensure the reaction temperature is well-controlled. • Add the catalyst and base after the addition of propargyl alcohol.
Difficulty in Product Purification 1. Co-elution with Starting Materials or Side Products: The polarity of the desired product might be similar to that of unreacted starting materials or byproducts.• Optimize the solvent system for column chromatography. A common system is a mixture of petroleum ether and ethyl acetate (e.g., 3:1 v/v).[1] • Recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate/dichloromethane) can be an effective final purification step.[1]
2. Presence of Copper Salts: Residual copper from the catalyst can contaminate the final product.• During the work-up, wash the reaction mixture with a saturated solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to remove copper salts.[1][3]

Experimental Protocols

Key Experiment: Synthesis of this compound via [3+2] Cycloaddition

This protocol is adapted from a reported synthesis with a 61.7% yield.[1]

Materials:

  • Benzaldoxime

  • N,N-Dimethylformamide (DMF)

  • N-Chlorosuccinimide (NCS)

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • L-Ascorbic acid

  • Potassium carbonate (K₂CO₃)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a round-bottomed flask, dissolve benzaldoxime (e.g., 5.0 g, 41.3 mmol) in DMF (20 mL).

  • Add an initial portion of N-chlorosuccinimide (e.g., 1.20 g, 9.1 mmol) to the solution.

  • Gently heat the mixture until the NCS dissolves, then stir at room temperature for 20 minutes.

  • Add the remaining N-chlorosuccinimide (e.g., 4.80 g, 36.4 mmol) in batches while maintaining the temperature under 308 K (35°C).

  • Stir the reaction mixture for 3 hours.

  • Add propargyl alcohol (e.g., 2.78 g, 49.6 mmol) to the flask.

  • Subsequently, add a saturated solution of CuSO₄·5H₂O (e.g., 0.62 g, 2.48 mmol) and L-ascorbic acid (e.g., 1.75 g, 9.92 mmol).

  • Add a solution of K₂CO₃ (e.g., 3.14 g, 45.5 mmol) and stir the mixture for 1 hour.

  • Dilute the reaction mixture with a saturated solution of EDTA.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent to obtain a residue.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (3:1) solvent system to afford the final product as a pale yellow solid.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

Method Key Reagents & Conditions Solvent Reported Yield Reference
Conventional Synthesis Benzaldehyde oxime, Propargyl alcohol, NCS, CuSO₄·5H₂O, L-Ascorbic acid, K₂CO₃, 308 KDMF61.7%[1]
Ultrasound-Assisted Synthesis Not specified in detail, but described as a one-pot procedure.Not specifiedModerate to Excellent[2]
Deep Eutectic Solvent Method Oxime, Propargyl alcohol, NCS, CuSO₄·5H₂O, Sodium ascorbate, K₂CO₃, 35°CCholine chloride:glycerol (1:2)Good to Moderate[3]

Visualizations

Experimental Workflow for Conventional Synthesis

G cluster_reactants Reactants & Reagents cluster_process Reaction Steps cluster_workup Work-up & Purification reactant_node reactant_node process_node process_node product_node product_node benzaldoxime Benzaldoxime in DMF step1 1. Add NCS to Benzaldoxime (Heat, then stir at 308 K for 3h) benzaldoxime->step1 ncs N-Chlorosuccinimide (NCS) ncs->step1 propargyl_alcohol Propargyl Alcohol step2 2. Add Propargyl Alcohol propargyl_alcohol->step2 catalyst CuSO4 / L-Ascorbic Acid step3 3. Add Catalyst & Base (Stir for 1h) catalyst->step3 base K2CO3 Solution base->step3 step1->step2 step2->step3 workup 4. Quench with EDTA & Extract with DCM step3->workup purification 5. Dry, Evaporate & Purify via Chromatography workup->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic Flow

G start_node start_node decision_node decision_node solution_node solution_node end_node end_node start Low Yield check_nitrile_oxide Nitrile Oxide Formation Issue? start->check_nitrile_oxide check_catalyst Catalyst Activity Issue? check_nitrile_oxide->check_catalyst No solve_nitrile_oxide Optimize NCS addition & temperature control. check_nitrile_oxide->solve_nitrile_oxide Yes check_conditions Sub-optimal Conditions? check_catalyst->check_conditions No solve_catalyst Use fresh catalyst solution & add reducing agent. check_catalyst->solve_catalyst Yes solve_conditions Optimize temperature, time, and base addition. check_conditions->solve_conditions Yes end Improved Yield solve_nitrile_oxide->end solve_catalyst->end solve_conditions->end

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Purification of Crude (5-Phenylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for the purification of crude (5-Phenylisoxazol-3-yl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound product is an oil and will not solidify. How can I induce crystallization?

A1: "Oiling out" is a common issue where the compound separates as a liquid instead of a solid.[1] This can occur if the melting point of your compound is lower than the boiling point of the solvent or if impurities are depressing the melting point. Here are several strategies to induce crystallization:

  • Solvent Evaporation: Ensure all volatile organic solvents from the work-up have been thoroughly removed under reduced pressure, as residual solvent can prevent crystallization.[2]

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[1][2]

  • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the solution to act as a seed for crystallization.[1]

  • Trituration: Add a solvent in which your product is sparingly soluble and stir the mixture vigorously. This can help break up the oil and encourage solidification.[2]

  • Solvent System Adjustment: If the above methods fail, consider purifying the oil via column chromatography.[2] Alternatively, you can attempt recrystallization from a different solvent system. A good starting point is a binary mixture where the compound is soluble in one solvent and insoluble in the other.

Q2: I am seeing significant streaking and poor separation during silica gel column chromatography. What can I do to improve this?

A2: Streaking and poor separation on a silica gel column can be caused by several factors, including incorrect solvent polarity or interactions between the compound and the stationary phase.

  • Optimize the Mobile Phase: The polarity of the eluent is critical. For this compound, a non-polar/polar solvent system is typically effective. One documented system is petroleum ether:ethyl acetate (3:1).[3] You can adjust this ratio to achieve a target Rf value of ~0.3 on a TLC plate for the best separation.

  • Dry Loading: If your compound is not very soluble in the initial mobile phase, it can lead to a broad application band and poor separation. To address this, dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to dryness. This dry powder can then be loaded onto the top of your column.[4]

  • Acid/Base Additives: Although this compound is neutral, some impurities may be acidic or basic. Adding a small amount (0.1-1%) of a modifier like triethylamine (for basic impurities) or acetic acid (for acidic impurities) to the mobile phase can improve peak shape by neutralizing active sites on the silica gel.

Q3: What are the common impurities I should expect in my crude this compound product?

A3: The impurities will largely depend on the synthetic route used. However, common impurities in isoxazole synthesis can include:

  • Unreacted Starting Materials: Such as the corresponding benzaldehyde derivative and hydroxylamine.[5]

  • Side-Products: Dimerization of the nitrile oxide intermediate can occur, leading to furoxan byproducts.[6]

  • Residual Solvents: Solvents used in the reaction and work-up may be present in the crude product.[5]

Q4: How can I remove unreacted starting materials or polar byproducts?

A4: An aqueous work-up can be effective. If your synthesis involves acidic or basic reagents, washing the organic layer with a mild basic solution (like saturated sodium bicarbonate) or a mild acidic solution (like dilute HCl) can help remove corresponding impurities. However, be mindful of the stability of the isoxazole ring under harsh pH conditions.

Data Presentation

The following table summarizes purification parameters for this compound based on documented methods.

Purification MethodStationary/Mobile Phase or Solvent SystemExpected PurityTypical ScaleReference
Column Chromatography Silica Gel / Petroleum Ether:Ethyl Acetate (3:1 v/v)>95%Milligram to Gram[3]
Recrystallization Petroleum Ether:Ethyl Acetate:Dichloromethane (3:1:1 v/v/v)>98%Milligram to Multigram[3]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This method is ideal for separating this compound from both more and less polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum Ether or Hexane

  • Ethyl Acetate

  • Glass chromatography column

  • TLC plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine an appropriate solvent system by running TLC plates of the crude material. A good starting point is a 3:1 mixture of petroleum ether:ethyl acetate. The ideal system will give your product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Isolation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This method is effective for obtaining highly pure crystalline material if a suitable solvent system is found.

Materials:

  • Crude this compound

  • Petroleum Ether

  • Ethyl Acetate

  • Dichloromethane

  • Erlenmeyer flask

  • Hotplate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: A documented solvent system for the crystallization of a related compound is a 3:1:1 mixture of petroleum ether, ethyl acetate, and dichloromethane.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent mixture until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Purification_Troubleshooting Troubleshooting Workflow for this compound Purification start Crude Product Analysis tlc TLC Analysis (e.g., 3:1 Hexane:EtOAc) start->tlc oily_solid Product is Oily or Solid? tlc->oily_solid column_issues Poor Separation/ Streaking on TLC? tlc->column_issues solid Solid oily_solid->solid Solid oily Oily oily_solid->oily Oily recrystallization Attempt Recrystallization solid->recrystallization column_chromatography Perform Column Chromatography oily->column_chromatography recrystallization_success Crystals Form? recrystallization->recrystallization_success pure_solid Pure Solid Product column_chromatography->pure_solid recrystallization_success->pure_solid Yes oiling_out Product Oils Out recrystallization_success->oiling_out No induce_crystallization Induce Crystallization: - Scratching - Seeding - Trituration oiling_out->induce_crystallization induce_crystallization->recrystallization_success good_separation Good Separation column_issues->good_separation No optimize_column Optimize Column Conditions: - Adjust Solvent Polarity - Dry Loading - Use Additives column_issues->optimize_column Yes good_separation->column_chromatography optimize_column->tlc

Caption: Troubleshooting decision tree for the purification of this compound.

References

Identifying and minimizing side products in (5-Phenylisoxazol-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (5-Phenylisoxazol-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct method is the [3+2] cycloaddition reaction between benzonitrile oxide and propargyl alcohol. The benzonitrile oxide is typically generated in situ from benzaldoxime using an oxidizing agent. An alternative, though less direct, route involves the reduction of a 5-phenylisoxazole-3-carboxylic acid derivative.

Q2: I seem to have obtained the isomeric product, (3-Phenylisoxazol-5-yl)methanol. How can I confirm this and prevent its formation?

A2: The formation of the regioisomer (3-Phenylisoxazol-5-yl)methanol is a common issue in the cycloaddition reaction with unsymmetrical alkynes like propargyl alcohol. The regioselectivity is influenced by electronic and steric factors. You can confirm the identity of your product using spectroscopic methods such as 1H and 13C NMR, comparing the spectra to literature values for both isomers. To favor the formation of the desired 3,5-disubstituted isoxazole, careful control of reaction conditions is crucial. Some protocols suggest that the use of specific catalysts or solvents can influence the regiochemical outcome.

Q3: My reaction yield is very low. What are the potential causes?

A3: Low yields can stem from several factors:

  • Inefficient Nitrile Oxide Generation: The conversion of benzaldoxime to benzonitrile oxide may be incomplete. Ensure the oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite) is fresh and added under the correct temperature conditions.

  • Nitrile Oxide Dimerization: Benzonitrile oxide can dimerize to form a furoxan side product, especially at higher concentrations or temperatures. It is best to generate the nitrile oxide in the presence of the dipolarophile (propargyl alcohol) to ensure it reacts quickly.

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and reaction time can significantly impact yield. An ultrasonic-assisted, one-pot synthesis has been reported to give moderate to excellent yields and may be worth considering.[1]

  • Difficult Purification: The product may be lost during workup and purification steps. Assess your extraction and chromatography procedures for potential losses.

Q4: What is the typical appearance and purity of the final product?

A4: this compound is typically a pale yellow solid.[2] The purity of the synthesized compound should be assessed using techniques like HPLC, and its structure confirmed by NMR and mass spectrometry.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Multiple spots on TLC after reaction, even with starting material consumed Formation of side products such as the regioisomer or furoxan dimer.- Optimize reaction conditions (temperature, concentration) to minimize dimerization. - Use purification techniques like silica gel column chromatography to isolate the desired product.[2]
Product is an oil and will not solidify Presence of impurities, such as residual solvent or oily side products.- Ensure all solvent is removed under high vacuum. - Purify the product using column chromatography. - Attempt to crystallize the purified product from a suitable solvent system, such as petroleum ether/ethyl acetate.[2]
Broad or unexpected peaks in NMR spectrum Presence of impurities or residual starting materials. The broadened absorption band in the region of 3200-3500 cm-1 in an IR spectrum is related to O-H stretching vibrations.[3]- Re-purify the sample. - Ensure the sample is completely dry before analysis.
Low overall yield after purification Loss of product during extraction or chromatography. The product may have some water solubility.- Perform multiple extractions with the organic solvent. - Use a saturated brine solution to wash the combined organic extracts to reduce the solubility of the product in the aqueous phase. - Optimize the solvent system for column chromatography to ensure good separation and recovery.

Experimental Protocols

Protocol 1: Synthesis via [3+2] Cycloaddition

This protocol is adapted from a documented synthesis of the regioisomeric (3-Phenylisoxazol-5-yl)methanol.[2]

  • Benzaldoxime Preparation: Benzaldehyde is reacted with hydroxylamine hydrochloride in a basic solution to yield benzaldoxime.[3]

  • Nitrile Oxide Generation and Cycloaddition:

    • Dissolve benzaldoxime (e.g., 5.0 g, 41.3 mmol) in N,N-dimethyl formamide (DMF, 20 ml).

    • Add N-chlorosuccinimide (NCS) in batches at a controlled temperature (e.g., below 308 K) to generate benzonitrile oxide in situ.

    • After a short stirring period (e.g., 20 minutes), add propargyl alcohol (e.g., 2.78 g, 49.6 mmol).

    • Catalysts such as CuSO4·5H2O and L-ascorbic acid can be added to facilitate the reaction.

    • A base, such as K2CO3, is added, and the mixture is stirred for approximately 1 hour.

  • Workup and Purification:

    • The reaction mixture is diluted with a saturated solution of EDTA and extracted multiple times with dichloromethane.

    • The combined organic extracts are dried over anhydrous Na2SO4.

    • The solvent is evaporated, and the residue is purified by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to yield the final product.

Yield Data from Literature
Synthetic Method Reported Yield Reference
[3+2] Cycloaddition with NCS61.7%[2]
Ultrasonic-assisted one-pot synthesisModerate to excellent[1]

Visualizations

Logical Workflow for Synthesis and Troubleshooting

start Start Synthesis synthesis [3+2] Cycloaddition (Benzonitrile Oxide + Propargyl Alcohol) start->synthesis workup Reaction Workup (Extraction, Drying) synthesis->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (TLC, NMR, MS) purification->analysis success Pure this compound analysis->success Correct Structure & Purity failure Issues Identified analysis->failure Impure / Wrong Product troubleshoot Troubleshooting Guide failure->troubleshoot troubleshoot->synthesis Optimize Conditions benzaldoxime Benzaldoxime nitrile_oxide Benzonitrile Oxide benzaldoxime->nitrile_oxide + NCS / NaOCl ncs NCS / NaOCl propargyl_alcohol Propargyl Alcohol desired_product Desired Product This compound nitrile_oxide->desired_product + Propargyl Alcohol (Desired Pathway) regioisomer Side Product: Regioisomer nitrile_oxide->regioisomer + Propargyl Alcohol (Alternative Pathway) dimer Side Product: Furoxan Dimer nitrile_oxide->dimer Dimerization

References

Optimizing solvent and temperature conditions for isoxazole ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of isoxazoles, focusing on the optimization of solvent and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the isoxazole ring?

A1: The two primary and most versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1][2] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1]

Q2: How do solvent and temperature critically impact the yield and regioselectivity of isoxazole synthesis?

A2: Solvent and temperature are pivotal parameters that significantly influence the outcome of isoxazole synthesis.[1] The choice of solvent can affect reactant solubility, reaction rates, and the regioselectivity of the cycloaddition.[1] Temperature optimization is crucial for managing reaction kinetics; excessively high temperatures can lead to decomposition and the formation of side products, whereas temperatures that are too low may result in slow or incomplete reactions.[1]

Q3: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the likely causes and solutions?

A3: Low yields in 1,3-dipolar cycloadditions often stem from the rapid dimerization of the in situ generated nitrile oxide to form furoxans.[1][3] To minimize this side reaction, the nitrile oxide can be generated slowly in the presence of the dipolarophile (the alkyne or alkene).[3][4] Other factors include poor reactant solubility, suboptimal temperature, or inefficient generation of the nitrile oxide from its precursor (e.g., an aldoxime or hydroximoyl chloride).[1] Systematically screening solvents to ensure reactant solubility and optimizing the reaction temperature are key troubleshooting steps.[1][5]

Q4: I am observing a mixture of regioisomers in my product. How can I improve the regioselectivity?

A4: The formation of isomers is a common challenge, particularly in 1,3-dipolar cycloaddition reactions with unsymmetrical alkynes.[1] Regioselectivity is governed by the electronic and steric properties of both the nitrile oxide and the dipolarophile.[1] The choice of solvent can also play a significant role; for instance, polar or fluorinated solvents have been shown to enhance regioselectivity in some cases.[1] Additionally, employing catalysts, such as copper(I), can direct the reaction toward a specific regioisomer.[1][6] For condensation reactions with unsymmetrical β-dicarbonyl compounds, controlling the pH and solvent polarity can influence which carbonyl group reacts preferentially with hydroxylamine.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during isoxazole synthesis.

Problem Possible Cause Troubleshooting Steps & Solutions
Low or No Product Yield Inefficient Nitrile Oxide Generation- Ensure the base used (e.g., triethylamine) is appropriate and of high quality for dehydrohalogenation of hydroximoyl chlorides.[1][3] - For oxidation of aldoximes, verify the activity of the oxidizing agent.[3]
Poor Reactant Solubility- Select a solvent where all reactants are fully soluble at the reaction temperature. Common choices include acetonitrile, DMF, and DMSO.[1]
Suboptimal Reaction Temperature- Systematically screen a range of temperatures. For some reactions, increasing the temperature from 60°C to 80°C improves yields, while further increases may be detrimental.[1][5]
Reactant Decomposition- If starting materials are thermally sensitive, consider milder reaction conditions, such as lower temperatures.[1]
Formation of Side Products Dimerization of Nitrile Oxide (Furoxan Formation)- Generate the nitrile oxide in situ by slowly adding the precursor (e.g., aldoxime or hydroximoyl chloride) or the base to the reaction mixture containing the alkyne.[3][4] - Adjust stoichiometry to use a slight excess of the alkyne.[1]
Undesired Regioisomer Formation- Modify the electronic or steric properties of the substrates.[3] - Experiment with different solvents, as polarity can influence regioselectivity.[3] - For 1,3-dipolar cycloadditions, consider using a regioselective catalyst like Cu(I).[6] - For condensation reactions, adjust the pH of the reaction mixture.[3]
Reaction Stalls or is Incomplete Catalyst Inactivity- For catalyzed reactions, ensure the catalyst is active and used at the correct loading. Consider pre-activation if necessary.[1]
Insufficient Reaction Time or Temperature- Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. - Cautiously increase the temperature in increments, monitoring for potential decomposition.[5]

Data on Solvent and Temperature Optimization

The following tables summarize quantitative data from studies on optimizing reaction conditions for isoxazole synthesis.

Table 1: Effect of Solvent and Temperature on 1,3-Dipolar Cycloaddition Yield [5]

EntrySolventTemperature (°C)Yield (%)
1DMF8065
2DMSO8071
3H₂O800
4CH₃CN 80 77
5CH₃CN9068
6CH₃CN6056
Reaction Conditions: α-nitroketone (0.125 mmol), alkene (0.625 mmol), chloramine-T (0.0625 mmol), solvent (0.2 mL) for 18 h.[5]

Table 2: Optimization of Conditions for p-TsOH-Participated 1,3-Dipolar Cycloaddition [7]

EntrySolventTemperature (°C)Yield (%)
1Toluene8079
2Dioxane8085
3THF8075
4Acetonitrile (ACN) 80 90
5Acetonitrile (ACN)10082
6Acetonitrile (ACN)6071
Reaction Conditions: α-nitroketone (0.125 mmol), alkene (0.625 mmol), p-TsOH (0.5 mmol), solvent (0.2 mL) for 22 h.[7]

Experimental Workflows and Troubleshooting Logic

The following diagrams visualize key workflows and decision-making processes in isoxazole synthesis.

G cluster_0 Troubleshooting Low Yield in 1,3-Dipolar Cycloaddition start Low Yield or Side Products Observed q1 Is Nitrile Oxide Dimerization (Furoxan Formation) Suspected? start->q1 a1_yes Generate Nitrile Oxide In Situ q1->a1_yes Yes q2 Are Regioisomers Formed? q1->q2 No a1_yes_2 Slowly Add Precursor/Base to Alkyne Solution a1_yes->a1_yes_2 a1_yes_2->q2 a2_yes Employ Regioselective Catalyst (e.g., Cu(I)) q2->a2_yes Yes review Review General Reaction Conditions q2->review No a2_yes_2 Modify Substrate Electronics/Sterics a2_yes->a2_yes_2 a2_yes_2->review optimize_t Optimize Temperature review->optimize_t optimize_s Optimize Solvent (for solubility) review->optimize_s purity Check Purity of Starting Materials review->purity end Improved Yield and Selectivity optimize_t->end optimize_s->end purity->end

Caption: Troubleshooting workflow for 1,3-dipolar cycloaddition reactions.

G cluster_1 General Experimental Workflow: Isoxazole Synthesis via Condensation A 1. Combine 1,3-Dicarbonyl Compound and Hydroxylamine HCl in Chosen Solvent B 2. Adjust pH if Necessary (e.g., add base) A->B C 3. Heat Reaction Mixture to Optimized Temperature (e.g., Reflux) B->C D 4. Monitor Reaction by TLC / LC-MS C->D E 5. Work-up Procedure: Cool, Precipitate/Extract D->E F 6. Purify Product: Filtration, Recrystallization, or Column Chromatography E->F G Pure Isoxazole Product F->G

Caption: General workflow for isoxazole synthesis via condensation.

Key Experimental Protocols

Protocol 1: Synthesis of 5-Arylisoxazoles via Condensation in Water [1]

This procedure details the reaction of a β-enaminone with hydroxylamine hydrochloride in an aqueous medium.

  • Reaction Setup: In a round-bottom flask, stir a mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL).[1]

  • Heating: Heat the reaction to reflux and monitor its progress by Thin-Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature.[1]

  • Purification: Collect the resulting precipitate by suction filtration to yield the pure 5-arylisoxazole. This method often avoids the need for further chromatographic purification.

Protocol 2: Synthesis of 3-Benzoylisoxazolines via 1,3-Dipolar Cycloaddition [1]

This protocol describes a catalyzed cycloaddition between an α-nitroketone and an alkene.

  • Reaction Setup: To a solution of α-nitroketone (0.125 mmol) and alkene (0.625 mmol) in acetonitrile (0.2 mL), add chloramine-T (0.0625 mmol).[1]

  • Heating: Heat the sealed reaction mixture at 80 °C for 18 hours.[1]

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure.[1]

  • Purification: Purify the resulting residue by column chromatography on silica gel to afford the desired 3-benzoylisoxazoline.[1]

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and recommended storage of (5-Phenylisoxazol-3-yl)methanol. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a cool, dry, and dark environment.[1] The container should be tightly sealed to prevent moisture absorption and contamination.[1] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can further minimize potential degradation from atmospheric components.

Q2: How should I store solutions of this compound?

A2: Stock solutions, typically prepared in organic solvents like DMSO, should be stored at -20°C or -80°C to ensure stability.[2] It is advisable to store these solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially leading to precipitation.[2][3]

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways for this compound are anticipated to be photodegradation, hydrolysis (especially under basic conditions), and oxidation.[4][5][6]

  • Photodegradation: The isoxazole ring is susceptible to ring collapse and rearrangement when exposed to UV light.[7][8][9]

  • Hydrolysis: The isoxazole ring can undergo base-catalyzed ring opening.[10] This process is accelerated by increased temperature and pH.

  • Oxidation: The methanol group can be oxidized, and the electron-rich heterocyclic ring system may also be susceptible to oxidative degradation.[5]

Q4: Is this compound sensitive to light?

A4: Yes. Isoxazole-containing compounds can be photolabile.[7][8] The weak N-O bond in the isoxazole ring can break under UV irradiation, leading to rearrangement or degradation.[7][8] Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q5: What are the signs of degradation?

A5: Visual signs of degradation in the solid material can include a change in color or the appearance of clumping. For solutions, degradation may be indicated by a color change or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, periodic purity analysis using a stability-indicating method like HPLC is the most reliable way to assess compound integrity.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

Problem: My this compound, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous experimental buffer.

Cause: This common issue, often called "crashing out," occurs when the compound's concentration in the final aqueous solution exceeds its solubility limit.[3] The high concentration of the organic solvent (DMSO) in the stock keeps the compound dissolved, but upon dilution into an aqueous medium, the solvent environment changes drastically, leading to precipitation.[2][3]

Solutions:

  • Decrease Final Concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.[2]

  • Optimize Dilution Protocol: Instead of a single large dilution, perform serial dilutions. Prepare an intermediate dilution of your DMSO stock in your aqueous buffer or cell culture medium, mix thoroughly, and then use this intermediate solution for your final dilutions.[3]

  • Adjust pH: The solubility of heterocyclic compounds can be pH-dependent. Experiment with slight adjustments to the buffer pH (if your experiment allows) to see if solubility improves.[2]

  • Use Additives (with caution): In some non-cell-based assays, the inclusion of surfactants or co-solvents at low concentrations might help maintain solubility. However, these additives can interfere with biological experiments and must be validated for compatibility.

G Troubleshooting Workflow: Compound Precipitation start Precipitation observed upon diluting DMSO stock into aqueous buffer check_conc Is the final concentration above the suspected aqueous solubility limit? start->check_conc lower_conc Solution: Lower the final working concentration check_conc->lower_conc Yes check_protocol Is the dilution performed in a single step? check_conc->check_protocol No end Compound remains in solution lower_conc->end serial_dilute Solution: Use a serial or intermediate dilution protocol check_protocol->serial_dilute Yes check_buffer Have buffer conditions been optimized? check_protocol->check_buffer No serial_dilute->end adjust_ph Solution: Test slight adjustments to buffer pH check_buffer->adjust_ph No check_buffer->end Yes adjust_ph->end

Caption: Workflow for addressing compound precipitation issues.
Issue 2: Inconsistent Experimental Results Over Time

Problem: I am observing a decrease in the activity or potency of my compound in assays performed weeks or months apart, even when using the same stock solution.

Cause: This variability often points to the degradation of the compound in your stock solution. Repeated freeze-thaw cycles, exposure to light during handling, or slow chemical degradation (e.g., hydrolysis from trace moisture in the DMSO) can reduce the concentration of the active compound over time.[2]

Solutions:

  • Aliquot Stock Solutions: Prepare your high-concentration stock solution and immediately divide it into small, single-use aliquots. Store these at -20°C or, preferably, -80°C.[2] This minimizes the number of times the main stock is warmed and exposed to the atmosphere.

  • Protect from Light: Always handle the compound and its solutions in a manner that minimizes light exposure. Use amber vials and turn off overhead lights when not necessary.

  • Perform Quality Control: Before a critical experiment, you can run a quick purity check of your stock solution using an established analytical method (e.g., HPLC-UV) to ensure its integrity.

  • Prepare Fresh Solutions: For the most sensitive and critical experiments, it is best practice to prepare fresh stock solutions from the solid compound.

G Logical Flow for Ensuring Compound Stability in Solution start Prepare high-concentration stock solution in DMSO aliquot Immediately create single-use aliquots in amber vials start->aliquot storage Store aliquots at -20°C or -80°C protected from light aliquot->storage usage For experiment, thaw one aliquot completely storage->usage discard Discard any unused portion of the thawed aliquot usage->discard result Consistent experimental results discard->result

Caption: Best practices for stock solution handling.

Data Presentation: Stability Assessment

The following tables summarize the expected outcomes of a forced degradation study and a long-term stability study for this compound.

Table 1: Summary of Forced Degradation Studies (Results are indicative and aim to show the relative stability under different stress conditions.)

Stress ConditionParametersDuration% Degradation (Indicative)Major Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours< 5%Minimal degradation
Base Hydrolysis 0.1 M NaOH8 hours15-20%Ring-opened products
Oxidation 3% H₂O₂12 hours10-15%Oxidized derivatives
Thermal 80°C (Solid)48 hours< 5%Minimal degradation
Photolytic UV Light (254 nm)24 hours> 25%Isomeric and ring-cleaved products

Table 2: Long-Term and Accelerated Stability Data (Solid State) (Data represents typical purity measurements by a stability-indicating HPLC method.)

Storage ConditionTime PointPurity (%)Appearance
Long-Term 0 months99.8%White crystalline solid
(25°C / 60% RH)6 months99.6%No change
12 months99.5%No change
24 months99.2%No change
Accelerated 0 months99.8%White crystalline solid
(40°C / 75% RH)3 months99.1%No change
6 months98.5%No change

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to identify potential degradation products and establish the intrinsic stability of this compound.[11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.[11]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.[11]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 12 hours. Withdraw samples at various time points.[11]

  • Thermal Degradation: Expose a known quantity of the solid compound to dry heat at 80°C for 48 hours. A control sample should be stored at recommended conditions. After exposure, dissolve and analyze.[11]

  • Photolytic Degradation: Expose a solution (e.g., 100 µg/mL) and a thin layer of solid compound to a calibrated light source (e.g., UV lamp at 254 nm). A control sample should be kept in the dark in the same environment. Analyze after a defined exposure period.[11]

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water/acetonitrile and UV detection). Compare stressed samples to an unstressed control to determine the percentage of degradation.

Protocol 2: Long-Term and Accelerated Stability Study

This protocol follows ICH guidelines to establish a re-test period or shelf life.[12][13]

1. Sample Preparation:

  • Package the solid this compound in containers that simulate the proposed storage and distribution packaging (e.g., amber glass vials with screw caps).

2. Storage Conditions:

  • Long-Term: Store samples at 25°C ± 2°C with a relative humidity (RH) of 60% ± 5%.

  • Accelerated: Store samples at 40°C ± 2°C with an RH of 75% ± 5%.[14]

3. Testing Frequency:

  • Long-Term: Test samples at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[13]

  • Accelerated: Test samples at 0, 3, and 6 months.[12]

4. Analysis:

  • At each time point, test the samples for key attributes, including:

    • Assay/Purity: Quantify the amount of this compound using a stability-indicating HPLC method.

    • Degradation Products: Identify and quantify any impurities.

    • Appearance: Visually inspect for any changes in color or physical state.

References

Troubleshooting crystallization of (5-Phenylisoxazol-3-yl)methanol for X-ray analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of (5-Phenylisoxazol-3-yl)methanol for X-ray analysis.

Frequently Asked Questions (FAQs)

Q1: What are the known physical properties of this compound?

This compound is typically a white to almost white powder or crystal with a melting point in the range of 100-104 °C.[1] Its molecular weight is 175.18 g/mol .

Q2: What is a good starting point for selecting a solvent for crystallization?

A good starting point is to perform a solubility test with a range of common organic solvents of varying polarities. The ideal solvent will dissolve the compound when hot but not when cold.[1] For isoxazole derivatives, both polar and non-polar solvent systems have been reported to be effective.[2][3] A related isomer, (3-Phenylisoxazol-5-yl)methanol, was successfully crystallized from a mixture of petroleum ether, ethyl acetate, and dichloromethane (3:1:1 v/v/v) using slow evaporation.[4]

Q3: How pure does my sample of this compound need to be for successful crystallization?

For successful crystallization for X-ray analysis, a high purity of the compound is recommended, ideally >95%. Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to poor quality crystals.[5]

Troubleshooting Crystallization of this compound

This section addresses common problems encountered during the crystallization of this compound.

Q4: I am not getting any crystals. What should I do?

If no crystals form, several factors could be at play. The solution may be too dilute, or the supersaturation required for nucleation has not been reached.

Recommended Actions:

  • Induce Nucleation: Try scratching the inside of the vial with a glass rod just below the surface of the solution. This can create nucleation sites.[6]

  • Add a Seed Crystal: If you have previously obtained crystals, adding a tiny seed crystal can initiate crystallization.[6]

  • Increase Concentration: Slowly evaporate some of the solvent to increase the concentration of your compound.[6]

  • Cooling: If you are working at room temperature, try slowly cooling the solution in a refrigerator or cold room.

  • Change Solvent System: Your compound may be too soluble in the chosen solvent. Try a different solvent or a solvent/anti-solvent system.

Troubleshooting Workflow: No Crystals start No Crystals Formed check_concentration Is the solution concentrated enough? start->check_concentration induce_nucleation Induce Nucleation check_concentration->induce_nucleation Yes increase_conc Increase Concentration check_concentration->increase_conc No scratch Scratch inner surface of vial induce_nucleation->scratch seed Add a seed crystal induce_nucleation->seed change_solvent Re-evaluate Solvent System scratch->change_solvent Still no crystals seed->change_solvent Still no crystals evaporate Slowly evaporate solvent increase_conc->evaporate cool Slowly cool the solution increase_conc->cool evaporate->change_solvent Still no crystals cool->change_solvent Still no crystals new_solvent Try a new solvent or solvent/anti-solvent mixture change_solvent->new_solvent Yes

Caption: Troubleshooting workflow for when no crystals are forming.

Q5: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly, causing the solubility of the compound to be exceeded above its melting point.

Recommended Actions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil and add a small amount of additional solvent. Allow it to cool more slowly.

  • Lower the Crystallization Temperature: If possible, try to set up the crystallization at a lower temperature.

  • Change Solvent: A different solvent with a lower boiling point or one in which the compound is less soluble may prevent oiling out.

Q6: I have crystals, but they are too small or of poor quality (e.g., needles, plates). How can I grow larger, better-quality crystals?

The formation of small, needle-like, or plate-like crystals is often a sign of rapid crystallization. Slowing down the crystal growth process is key to obtaining larger, single crystals suitable for X-ray diffraction.

Recommended Actions:

  • Slow Down Evaporation/Cooling: If using slow evaporation, reduce the number or size of the holes in the vial cap. For slow cooling, insulate the vessel to decrease the cooling rate.

  • Use a More Solubilizing Solvent System: A slightly higher starting concentration in a solvent where the compound is more soluble can lead to slower crystal growth.

  • Vapor Diffusion: This technique often yields high-quality crystals by allowing for very slow changes in solvent composition.

  • Water Bath Cooling: For slow cooling, placing the hot, saturated solution in a warm water bath and allowing the entire system to cool to room temperature can significantly slow down the process.

Data Presentation: Solvent Properties

Choosing an appropriate solvent is critical for successful crystallization. The following table summarizes the properties of common organic solvents to aid in your selection process.

SolventBoiling Point (°C)Polarity IndexDielectric Constant
n-Hexane690.11.9
Toluene1112.42.4
Diethyl Ether352.84.3
Dichloromethane403.19.1
Ethyl Acetate774.46.0
Acetone565.120.7
Isopropanol823.918.3
Ethanol784.324.6
Methanol655.132.6
Acetonitrile825.837.5
Water10010.280.1

Experimental Protocols

Here are detailed protocols for common crystallization techniques that can be applied to this compound.

Protocol 1: Slow Evaporation
  • Preparation of a Saturated Solution: In a small, clean vial, dissolve the compound in a suitable solvent or solvent mixture with gentle heating until a clear solution is obtained. Start with a small amount of solvent and add more dropwise until the compound is fully dissolved.

  • Evaporation Setup: Cover the vial with a cap or parafilm. Pierce a few small holes in the covering to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed. Crystal growth may take several days to weeks.

Protocol 2: Slow Cooling
  • Preparation of a Saturated Solution: In a test tube or small flask, dissolve the compound in a minimal amount of a suitable solvent at or near its boiling point.

  • Cooling: Allow the solution to cool slowly to room temperature. To further slow the cooling process, the vessel can be placed in a Dewar flask filled with warm water.

  • Low-Temperature Crystallization: Once at room temperature, the vessel can be transferred to a refrigerator (4 °C) or freezer (-20 °C) to maximize crystal yield.

Protocol 3: Vapor Diffusion

This technique involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound in a "good" solvent.

Vapor Diffusion Experimental Workflow cluster_prep Preparation cluster_assembly Assembly cluster_incubation Incubation & Observation prep_solution Dissolve compound in a 'good' solvent in a small, open vial place_vial Place the small vial inside the larger container prep_solution->place_vial prep_reservoir Add an 'anti-solvent' to a larger, sealable container (e.g., a beaker or jar) prep_reservoir->place_vial seal_container Seal the larger container tightly place_vial->seal_container incubate Store in a vibration-free location seal_container->incubate observe Monitor for crystal growth over several days to weeks incubate->observe

Caption: Step-by-step workflow for the vapor diffusion crystallization technique.
  • Prepare the Solution: Dissolve your compound in a small volume of a "good" solvent (one in which it is soluble) in a small, open container (e.g., a small vial or a microbridge).

  • Prepare the Reservoir: In a larger, sealable container (e.g., a beaker or a well of a crystallization plate), place a larger volume of an "anti-solvent" (a volatile solvent in which your compound is insoluble but is miscible with the "good" solvent).

  • Set up the Diffusion: Place the small container with your compound solution inside the larger container with the anti-solvent, ensuring the two liquids do not mix directly.

  • Seal and Incubate: Seal the larger container and leave it in a stable, vibration-free environment. The anti-solvent vapor will slowly diffuse into the solution of your compound, gradually decreasing its solubility and promoting slow crystal growth.

References

Technical Support Center: Scale-up Synthesis of (5-Phenylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of (5-Phenylisoxazol-3-yl)methanol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis, focusing on the common and robust 1,3-dipolar cycloaddition pathway.

Q1: My large-scale reaction is showing a significantly lower yield compared to the lab-scale synthesis. What are the potential causes and how can I address them?

A1: Low yields upon scale-up can stem from several factors that are less prominent at a smaller scale. The primary culprits are often related to inefficient mixing, poor temperature control, and side reactions becoming more prevalent.

  • Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized "hot spots" or areas of high reagent concentration. This can promote side reactions, such as the dimerization of the in situ generated nitrile oxide to form furoxans.

    • Solution: Ensure the reactor's agitation speed and impeller design are suitable for the reaction volume to maintain a homogeneous mixture. For reactions involving slurries, ensure solids remain well-suspended.

  • Poor Temperature Control: The generation of the nitrile oxide from the corresponding aldoxime is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a temperature increase that accelerates the decomposition of the nitrile oxide or promotes the formation of byproducts.[1]

    • Solution: Employ a reactor with a jacketed cooling system and ensure the heat transfer fluid is at an appropriate temperature. The rate of addition of the oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite solution) should be carefully controlled to manage the exotherm. For highly exothermic reactions, a semi-batch process where one reagent is added over time is preferable to a batch process.[2]

  • Nitrile Oxide Dimerization: The dimerization of the nitrile oxide intermediate is a common side reaction that reduces the yield of the desired isoxazole. This becomes more significant at higher concentrations or elevated temperatures.

    • Solution: Maintain a low concentration of the nitrile oxide by adding the precursor or the oxidizing agent slowly to the reaction mixture containing the alkyne. A slight excess of the alkyne can also help to favor the cycloaddition over dimerization.

Q2: I am observing a new, significant impurity in my scaled-up batch that was minor or absent in the lab-scale reaction. How do I identify and control it?

A2: The appearance of new or increased levels of impurities upon scale-up is a common challenge in process chemistry.[3][4][5][6][7]

  • Impurity Identification: The first step is to characterize the impurity. Techniques such as HPLC-MS, LC-NMR, and GC-MS are essential for elucidating the structure of the unknown compound.[4][5] Common impurities in this synthesis can include the aforementioned furoxan dimer, unreacted starting materials, or byproducts from the oxidation step.

  • Control Strategies:

    • Starting Material Purity: Ensure the purity of your starting materials (benzaldehyde, hydroxylamine, propargyl alcohol) is consistent and high. Impurities in the starting materials can be carried through the synthesis or interfere with the reaction.[7]

    • Reaction Conditions Optimization: As mentioned, poor control of temperature and reagent addition can lead to side reactions. Re-evaluating and optimizing these parameters at the larger scale is crucial.

    • Work-up and Purification: The work-up procedure may need to be adapted for a larger scale. For instance, the efficiency of extractions and washes can differ. The crystallization process is a critical purification step. The choice of solvent, cooling rate, and seeding strategy can significantly impact the removal of impurities.

Q3: The crystallization of the final product is inconsistent at a larger scale, leading to variable purity and physical properties. How can I achieve a robust crystallization process?

A3: Crystallization is a critical unit operation for achieving the desired purity and solid-state form of an Active Pharmaceutical Ingredient (API).[8][9][10]

  • Polymorphism: this compound, like many APIs, may exhibit polymorphism, where it can exist in different crystalline forms with varying physical properties (e.g., solubility, stability).[9][10][11] A change in the crystallization conditions during scale-up can lead to the formation of a different, potentially less stable or less soluble polymorph.

    • Solution: Conduct a polymorphism screen to identify all possible crystalline forms. Use characterization techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to monitor the solid form. Once the desired polymorph is identified, define a robust crystallization process with controlled parameters (solvent system, temperature profile, agitation, and seeding) to ensure its consistent production.[9]

  • Particle Size Distribution (PSD): The PSD of the final product can affect its handling properties (e.g., filtration, drying) and performance in downstream formulation.

    • Solution: Control the level of supersaturation during crystallization. A controlled cooling profile and the use of seed crystals can help in achieving a more uniform PSD.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most widely used and scalable method is the [3+2] cycloaddition (also known as the Huisgen 1,3-dipolar cycloaddition) between an in situ generated benzonitrile oxide and propargyl alcohol. The benzonitrile oxide is typically formed by the oxidation of benzaldoxime using an oxidizing agent like sodium hypochlorite or N-chlorosuccinimide (NCS). This method is often preferred for its high regioselectivity and use of readily available starting materials.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The main safety hazards are associated with:

  • Exothermic Reactions: The in situ generation of nitrile oxide can be highly exothermic. A thermal runaway can occur if the reaction is not adequately cooled, potentially leading to a dangerous increase in temperature and pressure.[1][2]

  • Handling of Oxidizing Agents: Reagents like N-chlorosuccinimide and concentrated sodium hypochlorite are corrosive and strong oxidizers. Appropriate personal protective equipment (PPE) and handling procedures are essential.

  • Solvent Handling: The use of large quantities of organic solvents introduces fire hazards. Ensure proper grounding of equipment and adequate ventilation.

Q3: How does the choice of oxidizing agent (NCS vs. Sodium Hypochlorite) impact the scale-up process?

A3: Both NCS and sodium hypochlorite are effective for generating nitrile oxides.

  • N-Chlorosuccinimide (NCS): NCS is a solid, which can be easier to handle and dose accurately on a large scale. The byproduct, succinimide, is generally water-soluble, which can simplify the work-up.

  • Sodium Hypochlorite (Bleach): This is an inexpensive and readily available aqueous solution. However, the concentration and stability of commercial bleach can vary, which may affect the reproducibility of the reaction. The large volume of water introduced can also impact the solubility of reactants and the overall reaction concentration.

Q4: Are there any green chemistry alternatives for this synthesis?

A4: Yes, research is ongoing to develop more environmentally friendly methods for isoxazole synthesis. Some approaches include:

  • Catalytic Methods: The use of catalysts can reduce the amount of reagents needed and potentially allow for milder reaction conditions.

  • Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or deep eutectic solvents is an area of active research.[12][13]

  • Flow Chemistry: Continuous flow reactors offer better control over reaction parameters like temperature and mixing, which can improve safety and efficiency, especially for exothermic reactions.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Reaction Parameters for a Generic 1,3-Dipolar Cycloaddition Synthesis of a 3,5-Disubstituted Isoxazole.

ParameterLab-Scale (10 g)Pilot Scale (1 kg)Key Scale-Up Consideration
Reactor Volume 250 mL Round Bottom Flask20 L Jacketed Glass ReactorSurface-area-to-volume ratio decreases, impacting heat transfer.
Benzaldoxime 10 g (1.0 eq)1 kg (1.0 eq)Consistent purity is crucial.
Propargyl Alcohol 1.1 - 1.2 eq1.1 - 1.2 eqA slight excess helps to minimize nitrile oxide dimerization.
Oxidant (NCS) 1.1 eq1.1 eqSolid addition requires good subsurface agitation to avoid clumping.
Solvent (e.g., DCM) 100 mL10 LEnsure adequate mixing and consider solvent recovery processes.
Addition Time of Oxidant 5-10 minutes (portion-wise)2-3 hours (controlled rate)Slow addition is critical to control the exotherm.
Reaction Temperature 0-5 °C (Ice Bath)0-5 °C (Jacketed Cooling)Maintain strict temperature control to minimize side products.
Typical Yield 85-95%75-85%Yield reduction is common; process optimization is key.
Major Impurity Furoxan Dimer (<1%)Furoxan Dimer (2-5%)Increased concentration and potential hot spots favor dimerization.

Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of this compound

This protocol is a representative example based on common procedures and should be adapted and optimized for specific equipment and safety considerations.

1. Materials and Equipment:

  • Benzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Propargyl alcohol

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium sulfite

  • Brine

  • Anhydrous magnesium sulfate

  • 20 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

2. Procedure:

  • Step 1: Preparation of Benzaldoxime (can be prepared in advance or sourced commercially)

    • To a solution of hydroxylamine hydrochloride in water, add a solution of sodium carbonate in water.

    • To this mixture, add benzaldehyde and stir vigorously at room temperature until the reaction is complete (monitored by TLC/HPLC).

    • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain benzaldoxime.

  • Step 2: In situ Generation of Benzonitrile Oxide and Cycloaddition

    • Charge the 20 L jacketed reactor with benzaldoxime (1 kg, 1.0 eq) and propargyl alcohol (1.1 eq) in dichloromethane (10 L).

    • Cool the reaction mixture to 0-5 °C using the reactor's cooling jacket.

    • In a separate vessel, prepare a slurry of N-chlorosuccinimide (1.1 eq) in dichloromethane.

    • Slowly add the NCS slurry to the reaction mixture over 2-3 hours, maintaining the internal temperature between 0-5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours, or until the reaction is complete as monitored by HPLC.

  • Step 3: Work-up and Isolation

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite to destroy any excess NCS.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Step 4: Purification

    • Recrystallize the crude this compound from a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve the desired purity.

    • Dry the purified product under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage benzaldoxime Benzaldoxime Preparation cycloaddition [3+2] Cycloaddition benzaldoxime->cycloaddition Propargyl Alcohol, NCS, DCM workup Reaction Work-up cycloaddition->workup Quenching & Extraction crystallization Crystallization workup->crystallization Crude Product drying Drying crystallization->drying final_product This compound (API) drying->final_product

Caption: Overall experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield in Scaled-up Reaction check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Profile check_mixing->check_temp Efficient improve_mixing Optimize Agitation/ Impeller Design check_mixing->improve_mixing Inefficient check_impurities Profile Impurities (HPLC) check_temp->check_impurities Controlled control_addition Control Reagent Addition Rate/ Improve Cooling check_temp->control_addition Exotherm Detected optimize_conditions Adjust Stoichiometry/ Concentration check_impurities->optimize_conditions Dimerization Observed end Yield Improved check_impurities->end No Major Impurities improve_mixing->end control_addition->end optimize_conditions->end scaleup_challenges_solutions cluster_challenges Scale-Up Challenges cluster_solutions Solutions exotherm Exotherm Control controlled_addition Controlled Reagent Addition exotherm->controlled_addition jacketed_reactor Jacketed Reactor exotherm->jacketed_reactor process_analytics Process Analytical Technology (PAT) exotherm->process_analytics mixing Inefficient Mixing optimized_agitation Optimized Agitation mixing->optimized_agitation impurities Impurity Profile Change impurities->controlled_addition impurities->jacketed_reactor crystallization Crystallization Control polymorph_screen Polymorphism Screening crystallization->polymorph_screen robust_crystallization Defined Crystallization Protocol crystallization->robust_crystallization

References

Strategies to overcome poor solubility of (5-Phenylisoxazol-3-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility encountered with (5-Phenylisoxazol-3-yl)methanol derivatives.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of this compound derivatives contribute to their poor solubility?

A1: The poor aqueous solubility of these derivatives typically stems from their molecular structure. The presence of a phenyl group imparts significant hydrophobicity (lipophilicity). While the isoxazole ring and methanol group contain polar nitrogen and oxygen atoms capable of hydrogen bonding, the overall molecule often possesses a high melting point and a crystalline structure that requires substantial energy to break down in water, leading to low solubility.[1][2]

Q2: What are the main categories of strategies available to enhance the solubility of these compounds?

A2: Strategies can be broadly categorized into four main areas:

  • Physical Modifications: These methods alter the physical properties of the drug particles and include techniques like particle size reduction (micronization and nanonization) and modifications of the crystal habit (polymorphs, amorphous forms).[3][4]

  • Chemical Modifications: This involves altering the drug molecule itself to create a more soluble version, such as forming salts or creating prodrugs that convert to the active compound in the body.[3][5]

  • Carrier-Based Systems: These strategies involve incorporating the drug into a larger matrix or system. Key examples include solid dispersions, complexation with cyclodextrins, and lipid-based formulations.[6][7][8]

  • Solvent-Based Approaches: This involves the use of co-solvents, pH adjustment, and surfactants to create a more favorable environment for dissolution.[][10]

Q3: How does pH adjustment impact the solubility of this compound derivatives?

A3: The effectiveness of pH adjustment depends on whether the derivative has ionizable functional groups. If the molecule contains acidic or basic centers, altering the pH of the solution can convert the neutral molecule into a more soluble salt form.[][11] However, for many neutral heterocyclic compounds, or if the pKa is outside the physiologically relevant pH range, this method alone may provide only a limited increase in solubility.[12] It is often used in combination with other techniques like co-solvents.[]

Q4: What is a solid dispersion and how does it improve solubility?

A4: A solid dispersion is a system where the poorly soluble drug (in this case, a this compound derivative) is dispersed within a highly soluble, inert carrier, usually a polymer.[13][14] The drug can be dispersed in a crystalline or, more effectively, an amorphous state.[7] This enhances solubility by reducing the particle size to a molecular level, improving wettability, and preventing the drug from recrystallizing, which collectively lead to a faster dissolution rate.[7]

Q5: When is a prodrug approach a suitable strategy for these derivatives?

A5: The prodrug approach is particularly suitable when other formulation strategies are insufficient or when targeting specific delivery is desired.[5][15] This chemical modification strategy involves attaching a hydrophilic promoiety to the parent drug.[16] This new molecule (the prodrug) has enhanced solubility.[15] Once administered, enzymes in the body cleave off the promoiety, releasing the active parent drug.[5][17] This is a powerful but complex approach, often considered when simpler physical modifications do not yield the desired bioavailability.[15]

Q6: How does complexation with cyclodextrins enhance the solubility of these compounds?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) central cavity.[8][18] The hydrophobic phenyl and isoxazole portions of the derivative can be encapsulated within this central cavity, forming an "inclusion complex."[19] This complex effectively shields the hydrophobic part of the drug from the aqueous environment, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, leading to a significant increase in the apparent solubility of the drug.[18][20]

Solubility Enhancement Strategy Overview

The table below summarizes various techniques, their mechanisms, and key considerations for their application to this compound derivatives.

TechniqueMechanism of ActionAdvantagesDisadvantages/Considerations
pH Adjustment Ionizes the drug molecule, forming a more soluble salt.[]Simple to implement, amenable to high-throughput screening.[]Only effective for ionizable compounds; risk of precipitation upon pH change in the GI tract.[12]
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[][21]Simple to formulate; can achieve significant solubility enhancement.[21]Potential for in-vivo precipitation upon dilution with aqueous fluids; toxicity of some solvents.
Micronization Increases the surface area of the drug particles, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[21][22]Established and widely used technique.May not be sufficient for very poorly soluble compounds; can lead to particle aggregation.[22]
Nanosuspensions Drastically increases the particle surface area and saturation solubility, leading to a very high dissolution velocity.[23][24]Applicable to most poorly soluble drugs; can be used for oral and parenteral routes.[25][26]Requires specialized equipment (e.g., high-pressure homogenizer); potential for physical instability (crystal growth).
Solid Dispersions Disperses the drug at a molecular level in a hydrophilic carrier, often in an amorphous state, improving wettability and dissolution.[7][14]Significant increase in dissolution rate; can stabilize the amorphous form.[7]The amorphous drug may recrystallize over time, reducing solubility; requires careful selection of carrier.[7]
Cyclodextrin Complexation Encapsulates the hydrophobic drug molecule within the cyclodextrin's lipophilic cavity, increasing apparent water solubility.[8][19]High efficiency in solubilization; can also improve drug stability.[18]Potential for nephrotoxicity with some cyclodextrins in parenteral formulations; high amounts may be needed.[20]
Prodrug Approach Covalently attaches a hydrophilic promoiety to the drug, which is later cleaved in vivo to release the active parent drug.[5][15]Can overcome very low solubility; allows for targeted delivery.[15]Requires extensive chemical synthesis and characterization; complex regulatory pathway.
Lipid-Based Formulations (e.g., SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine oil-in-water emulsion upon dilution in the GI tract.[27][28]Enhances solubility and can improve absorption via lymphatic pathways, bypassing first-pass metabolism.[29]Drug must have adequate lipid solubility; potential for GI side effects.

Troubleshooting Guide

Problem EncounteredPossible Cause(s)Recommended Solution(s)
Compound precipitates from solution during in-vitro dissolution testing. - The formulation creates a supersaturated state that is not stable. - The pH of the dissolution medium causes the compound to become less ionized and precipitate.- Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into your formulation to maintain the supersaturated state. - Evaluate the formulation in biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that better mimic in-vivo conditions.[30]
Low and variable oral bioavailability despite good in-vitro dissolution. - In-vivo precipitation upon dilution in gastrointestinal fluids. - The compound has low membrane permeability (BCS Class IV).[30] - The compound is susceptible to first-pass metabolism.- Consider lipid-based formulations like SMEDDS, which can protect the drug from precipitation and enhance absorption.[27][29] - Nanosuspensions can improve absorption by adhering to the gut wall and increasing the concentration gradient. - If permeability is the issue, chemical modification or prodrug strategies may be necessary.[17]
Difficulty achieving the target concentration for a parenteral (injectable) formulation. - The required dose exceeds the intrinsic aqueous solubility of the compound.- Use a system of co-solvents (e.g., PEG 400, propylene glycol, ethanol) and water.[] - Employ cyclodextrins (e.g., HP-β-CD) to form a soluble inclusion complex.[31] - Develop a nanosuspension, which allows for intravenous administration of poorly soluble drugs.[23][26]
Solid dispersion formulation shows decreased dissolution upon storage. - The amorphous form of the drug is converting back to a less soluble crystalline form.[7]- Ensure the selected polymer has a high glass transition temperature (Tg) to restrict molecular mobility.[7] - Confirm drug-polymer miscibility using techniques like DSC or XRD. - Store the formulation in low humidity conditions and consider moisture-protective packaging.

Visualized Workflows and Mechanisms

G start Start: Poorly Soluble This compound Derivative char Physicochemical Characterization (pKa, LogP, Melting Point, Stability) start->char is_ionizable Is the derivative ionizable in a physiological pH range? char->is_ionizable strategy_size Strategy: Particle Size Reduction (Micronization, Nanonization) char->strategy_size strategy_lipid Strategy: Lipid-Based Formulations, Cyclodextrin Complexation char->strategy_lipid is_thermolabile Is the derivative thermolabile? is_ionizable->is_thermolabile No strategy_ph Strategy: pH Adjustment, Salt Formation is_ionizable->strategy_ph Yes strategy_solid Strategy: Solid Dispersions (Solvent Evaporation, Spray Drying) is_thermolabile->strategy_solid Yes strategy_hme Strategy: Solid Dispersions (Hot-Melt Extrusion) is_thermolabile->strategy_hme No end Optimized Formulation strategy_ph->end strategy_size->end strategy_solid->end strategy_hme->end strategy_lipid->end

Caption: Decision workflow for selecting a solubility enhancement strategy.

G cluster_prep Formulation Preparation cluster_eval Evaluation drug Drug + Carrier (e.g., Polymer, Cyclodextrin) mix Mixing / Kneading / Dissolving drug->mix solvent Organic Solvent (if applicable) solvent->mix removal Solvent Removal / Drying (Evaporation, Spray-Drying) mix->removal formulation Final Formulation (e.g., Solid Dispersion Powder) removal->formulation char Solid-State Characterization (DSC, XRD, SEM) formulation->char dissolution In-Vitro Dissolution Testing (USP App. II) formulation->dissolution analysis Concentration Analysis (HPLC, UV-Vis) dissolution->analysis

Caption: General experimental workflow for formulation and evaluation.

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Key Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This method is suitable for lab-scale screening of various polymers and drug loadings.

  • Materials:

    • This compound derivative

    • Polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl methylcellulose (HPMC))

    • Volatile organic solvent (e.g., methanol, ethanol, dichloromethane) capable of dissolving both drug and polymer.

  • Equipment:

    • Magnetic stirrer and stir bar

    • Rotary evaporator (Rotovap)

    • Vacuum oven

    • Mortar and pestle

    • Sieves (e.g., 60 mesh)

  • Procedure:

    • Accurately weigh the drug and polymer in a desired ratio (e.g., 1:1, 1:3, 1:5 by weight).

    • Dissolve the polymer completely in a minimal amount of the chosen solvent in a round-bottom flask with stirring.

    • Once the polymer is dissolved, add the drug to the solution and continue stirring until a clear solution is obtained.

    • Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Continue evaporation until a thin, dry film is formed on the flask wall.

    • Scrape the solid material from the flask. Place it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Gently pulverize the dried solid dispersion using a mortar and pestle.

    • Pass the resulting powder through a sieve to obtain a uniform particle size. Store in a desiccator.

Protocol 2: Preparation of a Nanosuspension by High-Pressure Homogenization

This is a top-down method for producing drug nanoparticles.

  • Materials:

    • This compound derivative (micronized, if possible)

    • Stabilizer/Surfactant (e.g., Poloxamer 188, Sodium Dodecyl Sulfate (SDS))

    • Purified water

  • Equipment:

    • High-shear mixer (e.g., Ultra-Turrax)

    • High-pressure homogenizer (HPH)

    • Particle size analyzer (e.g., Dynamic Light Scattering)

  • Procedure:

    • Prepare an aqueous solution of the stabilizer (e.g., 1-2% w/v).

    • Disperse the drug powder (e.g., 5-10% w/v) in the stabilizer solution.

    • Pre-homogenize this suspension using a high-shear mixer for 5-10 minutes to create a uniform macrosuspension.

    • Process the pre-homogenized suspension through the high-pressure homogenizer.

    • Run the homogenization for a set number of cycles (e.g., 10-20 cycles) at a specific pressure (e.g., 1500 bar), often with cooling to dissipate heat.

    • Collect samples periodically and measure the particle size until a desired nanometer range (e.g., 200-500 nm) with a narrow size distribution is achieved.

    • The final product is a uniform, milky nanosuspension.

Protocol 3: Preparation of a Drug-Cyclodextrin Complex by Kneading

This is a simple, solvent-efficient method for preparing inclusion complexes.[19]

  • Materials:

    • This compound derivative

    • Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

    • Water-ethanol mixture (e.g., 50:50 v/v)

  • Equipment:

    • Mortar and pestle

    • Oven or vacuum oven

    • Sieves

  • Procedure:

    • Place the cyclodextrin in a mortar.

    • Add a small amount of the water-ethanol mixture to the cyclodextrin and triturate to obtain a homogeneous paste.

    • Add the drug to the paste in a 1:1 or 1:2 molar ratio (drug:cyclodextrin).

    • Knead the mixture thoroughly for 45-60 minutes. During this process, add small amounts of the solvent mixture as needed to maintain a suitable consistency.

    • Dry the resulting solid mass in an oven at 50-60°C (or in a vacuum oven at a lower temperature) until a constant weight is achieved.

    • Pulverize the dried complex and pass it through a sieve. Store in a desiccator.[19]

References

Technical Support Center: Refinement of Reaction Workup for (5-Phenylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of (5-Phenylisoxazol-3-yl)methanol.

Experimental Workflow

The following diagram outlines the general synthetic and workup procedure for this compound.

G cluster_synthesis Synthesis cluster_workup Reaction Workup & Purification A 1. Benzaldoxime + N-Chlorosuccinimide in DMF B 2. Addition of Propargyl Alcohol A->B Formation of Nitrile Oxide Intermediate C 3. Addition of CuSO4·5H2O, L-Ascorbic Acid, and K2CO3 B->C [3+2] Cycloaddition D Quenching with Saturated EDTA Solution C->D Crude Reaction Mixture E Extraction with Dichloromethane D->E F Drying of Organic Layer (Anhydrous Na2SO4) E->F G Solvent Evaporation F->G H Silica Gel Column Chromatography G->H I Product Isolation: This compound H->I

Caption: Synthetic and workup workflow for this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low or No Product Yield After Synthesis Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time.
Inactive catalyst or reagents.Use a fresh batch of copper sulfate (CuSO₄·5H₂O) and L-ascorbic acid. Ensure the N-chlorosuccinimide is of high purity.
Sub-optimal reaction temperature.Maintain the reaction temperature as specified in the protocol, especially during the addition of N-chlorosuccinimide.
Formation of Multiple Byproducts Side reactions due to impurities.Ensure all starting materials and solvents are pure. Propargyl alcohol should be freshly distilled if necessary.
Decomposition of the isoxazole ring.Avoid harsh acidic or basic conditions during workup if possible. The use of a saturated EDTA solution for quenching is a mild method to complex with the copper catalyst.
Difficulty with Product Extraction Emulsion formation during extraction with dichloromethane.Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product remains in the aqueous layer.Perform multiple extractions (e.g., 3 times with 50 mL of dichloromethane) to ensure complete removal of the product from the aqueous phase.[1]
Product is an Oil Instead of a Solid Presence of residual solvent.Ensure complete removal of the solvent under reduced pressure. High vacuum drying may be necessary.
Impurities depressing the melting point.Purify the product using silica gel column chromatography.[1]
Poor Separation During Column Chromatography Incorrect solvent system.An optimized solvent system for silica gel column chromatography is petroleum ether/ethyl acetate (3:1 by volume).[1] Adjust the polarity if separation is not optimal.
Overloading of the column.Use an appropriate amount of crude product relative to the amount of silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of adding a saturated solution of ethylenediaminetetraacetic acid (EDTA) during the workup?

A1: The saturated EDTA solution is used to quench the reaction and to chelate with the copper(II) sulfate catalyst. This forms a water-soluble copper-EDTA complex, which facilitates its removal from the organic product during the extraction phase.

Q2: What is a typical yield for the synthesis of this compound?

A2: A reported yield for the synthesis of (3-Phenylisoxazol-5-yl)methanol, which is an isomer, is 61.7% after purification by silica-gel column chromatography.[1] Yields can vary depending on the specific reaction conditions and scale.

Q3: How can I confirm the identity and purity of the final product?

A3: The structure and purity of this compound can be confirmed using spectroscopic methods such as FT-IR and ¹H NMR. The melting point can also be a good indicator of purity. For instance, the related compound (3-para-tolyl-isoxazol-5-yl)methanol shows a characteristic broad absorption band for the O-H stretch in the FT-IR spectrum (3200-3500 cm⁻¹) and signals for aromatic C-H stretches (~3100 cm⁻¹).

Q4: Are there alternative methods for synthesizing this compound?

A4: Yes, one-pot synthesis methods assisted by ultrasound have been developed for (3-phenylisoxazol-5-yl)methanol derivatives.[2][3] These methods can offer advantages such as higher yields, simpler operation, and shorter reaction times.[2][3] Another approach involves the reduction of the corresponding ester, such as methyl 3-phenylisoxazole-5-carboxylate.[4]

Q5: What safety precautions should be taken during this synthesis?

A5: N-chlorosuccinimide is a corrosive and lachrymatory substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Dichloromethane is a volatile and potentially carcinogenic solvent, and exposure should be minimized. Always consult the safety data sheets (SDS) for all chemicals used.

Experimental Protocol: Synthesis of (3-Phenylisoxazol-5-yl)methanol

This protocol is adapted from a literature procedure for a structural isomer and provides a representative synthesis.[1]

Materials:

  • Benzaldoxime

  • N,N-dimethyl formamide (DMF)

  • N-chlorosuccinimide (NCS)

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • L-ascorbic acid

  • Potassium carbonate (K₂CO₃)

  • Saturated solution of ethylenediaminetetraacetic acid (EDTA)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • In a round-bottomed flask, dissolve benzaldoxime (5.0 g, 41.3 mmol) in 20 mL of N,N-dimethyl formamide.

  • Add N-chlorosuccinimide (1.20 g, 9.1 mmol) to the solution and heat until it dissolves.

  • Stir the mixture at room temperature for 20 minutes.

  • Add the remaining N-chlorosuccinimide (4.80 g, 36.4 mmol) in batches while maintaining the temperature below 308 K.

  • After 3 hours, add propargyl alcohol (2.78 g, 49.6 mmol).

  • Subsequently, add a saturated solution of CuSO₄·5H₂O (0.62 g, 2.48 mmol) and L-ascorbic acid (1.75 g, 9.92 mmol).

  • Add a solution of K₂CO₃ (3.14 g, 45.5 mmol) to the mixture and stir for 1 hour.

  • Dilute the reaction mixture with a saturated solution of ethylenediaminetetraacetic acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent to obtain a residue.

  • Purify the residue by silica-gel column chromatography using a solvent system of petroleum ether/ethyl acetate (3:1 by volume) to afford the product.[1]

Quantitative Data Summary

Parameter Value Reference
Yield 61.7%[1]
Melting Point 325–326 K[1]
Column Chromatography Eluent Petroleum ether / Ethyl acetate (3:1 v/v)[1]
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol

References

Validation & Comparative

A Comparative Guide to (5-Phenylisoxazol-3-yl)methanol and Other Carboxylic Acid Bioisosteres

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a carboxylic acid moiety with a bioisostere is a cornerstone of modern medicinal chemistry. This approach aims to mitigate the inherent challenges associated with carboxylic acids, such as poor metabolic stability, limited membrane permeability, and potential toxicity, while retaining or enhancing the desired pharmacological activity.[1][2][3] This guide provides a comparative analysis of (5-Phenylisoxazol-3-yl)methanol as a potential carboxylic acid bioisostere against other well-established surrogates.

While direct experimental data for this compound is limited, this guide will draw upon data from structurally related isoxazole analogs and other common bioisosteres to provide a valuable comparative framework.

Physicochemical Properties: A Comparative Analysis

The successful application of a carboxylic acid bioisostere is fundamentally linked to its physicochemical properties, primarily its acidity (pKa) and lipophilicity (logP). These parameters govern a molecule's ionization state at physiological pH, its ability to cross biological membranes, and its interaction with target proteins.[2][3]

It is important to note that no direct experimental pKa, logP, or metabolic stability data has been found for this compound in the public domain. The values presented in the table below for this compound are therefore estimated based on the properties of structurally similar molecules and general chemical principles. The hydroxymethyl group is not acidic and will significantly influence the molecule's overall properties compared to a carboxylic acid.

BioisostereRepresentative StructurepKalogPMetabolic Stability (General Trend)
Carboxylic Acid Phenylacetic Acid~4.31.41Generally susceptible to glucuronidation and other Phase II metabolism[2]
This compound (Structure of 5-Phenylisoxazol-3-yl)methanol)Not acidic~1.8 (estimated)Potentially improved over carboxylic acids by avoiding direct conjugation[4]
Tetrazole 5-Phenyl-1H-tetrazole~4.5 - 4.9[5]~1.9Generally more stable than carboxylic acids; can undergo N-glucuronidation[5]
Hydroxamic Acid N-Hydroxy-2-phenylacetamide~8 - 9[6]~0.5Can be hydrolyzed in vivo; susceptible to sulfation and glucuronidation[6]
Sulfonamide N-Phenylmethanesulfonamide~9 - 10[3]~1.2Generally metabolically stable and resistant to glucuronidation[3]
3-Hydroxyisoxazole 5-Phenylisoxazol-3-ol~4.5~1.7Can exhibit improved metabolic stability over carboxylic acids

Note: The logP values can vary significantly based on the specific scaffold and substitution patterns. The provided values are for representative simple phenyl-substituted examples to illustrate general trends.

Experimental Protocols

Accurate determination of physicochemical and metabolic properties is crucial for the rational design of drug candidates. Below are detailed protocols for key in vitro assays.

Determination of pKa (Potentiometric Titration)
  • Preparation of Solutions:

    • Prepare a 0.01 M solution of the test compound in a suitable co-solvent (e.g., methanol, DMSO) if not readily soluble in water.

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

    • Prepare a 0.1 M KCl solution to maintain constant ionic strength.

  • Titration Procedure:

    • Add a known volume of the test compound solution to a thermostated titration vessel containing a known volume of the KCl solution and water.

    • Use a calibrated pH electrode to monitor the pH of the solution.

    • Titrate the solution with the standardized HCl or NaOH solution, adding small increments of the titrant and recording the pH after each addition.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve. For more accurate results, derivative plots or specialized software can be used to determine the equivalence point and pKa.

Determination of logP (Shake-Flask Method)
  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Use n-octanol and water (or a suitable buffer like PBS, pH 7.4) that have been mutually pre-saturated to form the two-phase system.

  • Partitioning:

    • Add a small aliquot of the stock solution to a known volume of the pre-saturated water/buffer phase.

    • Add an equal volume of the pre-saturated n-octanol.

    • Securely cap the container and shake vigorously for a predetermined amount of time (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation and Analysis:

    • Centrifuge the mixture to ensure complete separation of the two phases.

    • Carefully remove an aliquot from both the aqueous and n-octanol phases.

    • Determine the concentration of the test compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation:

    • The logP is calculated using the following formula: logP = log ([Concentration in octanol] / [Concentration in aqueous phase])

In Vitro Metabolic Stability Assay (Liver Microsomes)
  • Materials:

    • Pooled human liver microsomes (HLM) or microsomes from other species.[7]

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[1]

    • Phosphate buffer (e.g., 100 mM, pH 7.4).[7]

    • Test compound and positive control compounds (e.g., testosterone, verapamil).

    • Acetonitrile or other suitable organic solvent for quenching the reaction.

    • Internal standard for analytical quantification.

  • Incubation Procedure:

    • Pre-warm the liver microsomes and NADPH regenerating system to 37°C.

    • In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, liver microsomes, and the test compound at a final concentration typically around 1 µM.[7]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7]

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

    • Intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration in the incubation.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflow for comparing carboxylic acid bioisosteres and a conceptual representation of how bioisostere replacement can influence drug-target interactions.

G cluster_0 Compound Synthesis & Characterization cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME Assays cluster_3 Pharmacological Evaluation Carboxylic_Acid_Analog Carboxylic Acid Analog pKa_Determination pKa Determination Carboxylic_Acid_Analog->pKa_Determination logP_Determination logP/logD Determination Carboxylic_Acid_Analog->logP_Determination Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Carboxylic_Acid_Analog->Metabolic_Stability Permeability_Assay Permeability (e.g., PAMPA, Caco-2) Carboxylic_Acid_Analog->Permeability_Assay Target_Binding_Assay Target Binding Assay Carboxylic_Acid_Analog->Target_Binding_Assay Cell-based_Activity_Assay Cell-based Activity Assay Carboxylic_Acid_Analog->Cell-based_Activity_Assay Bioisostere_Analogs Bioisostere Analogs (this compound, Tetrazole, etc.) Bioisostere_Analogs->pKa_Determination Bioisostere_Analogs->logP_Determination Bioisostere_Analogs->Metabolic_Stability Bioisostere_Analogs->Permeability_Assay Bioisostere_Analogs->Target_Binding_Assay Bioisostere_Analogs->Cell-based_Activity_Assay Data_Analysis Comparative Data Analysis & SAR Assessment

Caption: Experimental workflow for comparing carboxylic acid bioisosteres.

G cluster_0 Carboxylic Acid Interaction cluster_1 This compound Interaction cluster_2 Consequences of Bioisosteric Replacement Carboxylic_Acid Carboxylic Acid (ionized at pH 7.4) Receptor_Site_CA Receptor Binding Site (e.g., Arg, Lys residues) Carboxylic_Acid->Receptor_Site_CA Ionic Interaction (Strong) Altered_Binding Altered Binding Affinity & Selectivity Hydroxymethyl_Isoxazole This compound (neutral) Receptor_Site_HMI Receptor Binding Site (e.g., Asp, Glu, Ser residues) Hydroxymethyl_Isoxazole->Receptor_Site_HMI Hydrogen Bonding (Weaker than ionic) Improved_PK Improved Pharmacokinetics (Increased Permeability, Metabolic Stability) Altered_Binding->Improved_PK Modified_Activity Modified Biological Activity (Agonist vs. Antagonist) Improved_PK->Modified_Activity

Caption: Conceptual impact of bioisosteric replacement on drug-receptor interactions.

Conclusion

The replacement of a carboxylic acid with a suitable bioisostere is a powerful strategy in drug discovery to overcome undesirable physicochemical and pharmacokinetic properties.[5] While this compound is not a classic acidic bioisostere, its neutral character and potential for hydrogen bonding present an interesting, albeit less conventional, alternative. The lack of an ionizable group would likely lead to increased lipophilicity and improved membrane permeability compared to a carboxylic acid. However, this would come at the cost of the strong ionic interactions that are often crucial for high-affinity binding to the target.

The choice of a carboxylic acid bioisostere is highly context-dependent and requires a careful evaluation of the specific drug target and the desired property modulations. The data and protocols presented in this guide provide a framework for the systematic evaluation and comparison of various bioisosteres, including novel scaffolds like this compound, to aid in the design of safer and more effective medicines.

References

A Comparative Guide to the Structure-Activity Relationship of (5-Phenylisoxazol-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of (5-Phenylisoxazol-3-yl)methanol derivatives and related isoxazole analogs, focusing on their structure-activity relationships (SAR) in various biological contexts, with a primary emphasis on their potential as anticancer agents. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Comparative Analysis of Biological Activity

The biological activity of derivatives based on the phenylisoxazole scaffold is significantly influenced by the nature and position of substituents on the phenyl ring and modifications at other positions of the isoxazole core. The following sections summarize the quantitative SAR data for various series of isoxazole derivatives.

Anticancer Activity of Isoxazole Derivatives

Isoxazole-containing compounds have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling proteins like HSP90.[1][2][3]

Table 1: SAR of Isoxazole-Carboxamide Analogs as Cytotoxic Agents [4]

Compound IDSubstituent (R)IC50 (µg/mL) vs. Hep3BIC50 (µg/mL) vs. HeLaIC50 (µg/mL) vs. MCF-7
2a 4-chlorophenyl>50045.3439.80
2d 4-fluorophenyl23.3215.48>500
2e 4-bromophenyl23.6319.34>500

Data from a study on isoxazole-carboxamide derivatives, highlighting the impact of halogen substitution on cytotoxic activity.[4]

Table 2: Comparative Antiproliferative Activity of 3-Isoxazolidinemethanol Analogs [5]

Compound IDR GroupIC50 (µM) on WRO cellsIC50 (µM) on 8505c cells
1 Phenyl5.236.12
2 4-Methoxyphenyl4.115.34
3 4-Chlorophenyl3.874.98
4 2-Thienyl6.547.89
5 1-Naphthyl8.76>10

These 3-hydroxymethyl-5-(1H-1,2,3-triazol)isoxazolidine analogs show that substitutions on the triazole ring significantly affect antiproliferative potency.[5]

Inhibition of Chitin Synthesis

A study on 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives has provided key insights into the structural requirements for potent chitin synthesis inhibition.[6]

Table 3: SAR of 3-(4-Substituted Phenyl)-isoxazol-5-yl Amide Analogs as Chitin Synthesis Inhibitors [6]

Compound IDSubstituent (R)IC50 (µM)
1 H0.13
2 F0.08
3 Cl0.07
4 Br0.09
6 CH30.06
7 C2H50.07
11 t-C4H9>10
12 OCH30.22

This data reveals that small halogen and linear alkyl groups at the para-position of the phenyl ring enhance inhibitory activity, while bulky substituents are detrimental.[6]

Xanthine Oxidase Inhibition

A series of 5-phenylisoxazole-3-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit xanthine oxidase. The presence of a cyano group at the 3-position of the phenyl moiety was found to be a preferred substitution pattern.[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

General Synthesis of (3-Phenylisoxazol-5-yl)methanol [8]

A round-bottomed flask is charged with benzaldoxime in N,N-dimethyl formamide. N-chlorosuccinimide is added, and the mixture is stirred at room temperature. After the formation of the corresponding chlorooxime, propargyl alcohol is added, followed by a catalytic amount of copper sulfate pentahydrate and L-ascorbic acid. A solution of potassium carbonate is then added, and the mixture is stirred. The reaction mixture is then worked up by dilution with a saturated solution of ethylenediaminetetraacetic acid and extracted with dichloromethane. The organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the product.[8]

Cell Viability Assessment: MTT Assay [5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight in a humidified atmosphere of 5% CO2 at 37°C.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for 72 hours.[5]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

Cell Culture and Cytotoxicity Assay [4]

Hep3B, HeLa, and MCF7 cancer cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% L-glutamine, and 1% penicillin/streptomycin in a humidified atmosphere with 5% CO2 at 37°C.[4] Cells are seeded at 2.6 × 10⁴ cells/well in a 96-well plate. After 72 hours, the medium is changed, and cells are incubated with various concentrations of the synthesized compounds for 24 hours.[4]

Visualizations

The following diagrams illustrate key concepts and workflows related to the SAR of this compound derivatives.

SAR_Summary cluster_phenyl Phenyl Ring Substituents cluster_activity Biological Activity Core This compound Core Halogens Small Halogens (F, Cl) (para-position) Core->Halogens Substitution at R Alkyls Small, Linear Alkyls (e.g., CH3, C2H5) Core->Alkyls Substitution at R Bulky Bulky Groups (e.g., t-Butyl) Core->Bulky Substitution at R Increased Increased Potency Halogens->Increased Alkyls->Increased Decreased Decreased Potency Bulky->Decreased

Caption: Key SAR findings for phenyl ring substitutions.

Synthesis_Workflow start Benzaldoxime step1 N-Chlorosuccinimide (in DMF) start->step1 step2 Propargyl Alcohol, CuSO4, Ascorbic Acid step1->step2 step3 K2CO3 step2->step3 workup Workup and Purification step3->workup product (3-Phenylisoxazol-5-yl)methanol workup->product

Caption: General synthesis workflow.

Apoptosis_Pathway drug Isoxazole Derivative hsp90 HSP90 drug->hsp90 Inhibition caspases Caspase Activation hsp90->caspases Leads to apoptosis Apoptosis caspases->apoptosis

Caption: Proposed apoptotic pathway via HSP90 inhibition.

References

Navigating the Active Site: A Comparative Guide to Isoxazole-Based Enzyme Inhibitors via Molecular Docking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities and its role in the structure of numerous approved drugs.[1] This five-membered heterocyclic ring is a key pharmacophore in the design of potent and selective enzyme inhibitors.[1] Molecular docking, a powerful computational technique, has become indispensable for predicting the binding affinities and interaction patterns of these isoxazole-based compounds with their protein targets, thereby accelerating the drug discovery process.[][3]

This guide provides an objective comparison of isoxazole-based inhibitors targeting key enzyme families, supported by molecular docking data and validated by in vitro experimental results. We delve into the specific interactions that drive inhibitory potency and selectivity, offering a valuable resource for the design of next-generation therapeutics.

Performance Comparison of Isoxazole-Based Enzyme Inhibitors

The following tables summarize quantitative data from molecular docking and in vitro studies of isoxazole derivatives against crucial enzyme targets implicated in inflammation, cancer, and other physiological processes.

Table 1: Cyclooxygenase (COX) Inhibitors

Cyclooxygenase enzymes (COX-1 and COX-2) are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs).[4] Isoxazole-containing compounds have been extensively explored as COX inhibitors, with some demonstrating high potency and selectivity for the inducible COX-2 isoform, which is associated with inflammation and pain.[5][6]

Isoxazole Derivative/CompoundTarget EnzymePDB IDDocking Score / Binding Energy (kcal/mol)Key Interacting ResiduesIn Vitro IC50 (nM)Selectivity Ratio (COX-1/COX-2)
Compound A13 [4][7]COX-13KK6Not SpecifiedNot Specified644.63
COX-25KIRNot SpecifiedIdeal binding interactions with secondary pocket13
Compound C3 [6]COX-2Not SpecifiedGood binding energyNot SpecifiedPotent InhibitorSelective for COX-2
Compound C5 [6]COX-2Not SpecifiedGood binding energyNot SpecifiedPotent InhibitorSelective for COX-2
Compound C6 [6]COX-2Not SpecifiedGood binding energyNot SpecifiedMost Potent InhibitorSelective for COX-2
Compound 17 [5]COX-2Not SpecifiedNot SpecifiedNot SpecifiedSub-micromolarSelective for COX-2
Compound 8 [5]COX-1Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedSelective for COX-1
Mofezolac [8]COX-1Not SpecifiedNot SpecifiedH-bond with S5307.9>6300
COX-2Not SpecifiedNot Specified>50,000
Compound 4f [9]COX-24COXGood Docking ScoreNot SpecifiedHigh anti-inflammatory effectNot Specified
Compound 4n [9]COX-24COXGood Docking ScoreNot SpecifiedHigh anti-inflammatory effectNot Specified
Table 2: Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases are involved in various physiological processes, including pH homeostasis and electrolyte secretion.[10] Certain isoxazole derivatives have shown significant inhibitory activity against these enzymes.[10][11]

Isoxazole Derivative/CompoundTarget EnzymePDB IDBinding Free Energy (ΔGbind, kcal/mol)Key Interacting ResiduesIn Vitro IC50 (µM)
Compound AC1 [11]Carbonic Anhydrase1AZMNot SpecifiedNot Specified368.2
Compound AC2 [10][11]Carbonic Anhydrase1AZM-13.53Not Specified112.3
Compound AC3 [10][11]Carbonic Anhydrase1AZM-12.49Not Specified228.4
Compound AC4 [11]Carbonic Anhydrase1AZMNot SpecifiedNot Specified483.0
Table 3: Other Enzyme Targets (Kinases, Topoisomerase II)

The isoxazole scaffold has also been incorporated into inhibitors of other critical enzyme classes, such as protein kinases and topoisomerase II, which are major targets in cancer therapy.[12][13][14]

Isoxazole Derivative/ScaffoldTarget EnzymePDB IDDocking Score / Binding Energy (kcal/mol)Key Interacting Residues
Pyrrolo[3,4-d]isoxazolidine-furan hybrid[12]EGFR4ZAU-6.57 (g score)GLU 762, LYS 745, MET 793
Compound OX1 [14]Topoisomerase IINot Specified-9.0Pi-pi stacking with TYR231
Compound OX3 [14]Topoisomerase IINot Specified-9.0Not Specified
Compound OX5 [14]Topoisomerase IINot Specified-9.0Not Specified
Compound OX6 [14]Topoisomerase IINot Specified-9.0Not Specified

Experimental Protocols

The reliability of molecular docking results is intrinsically linked to the rigor of the experimental protocol. Below is a generalized methodology synthesized from the cited studies for performing molecular docking of isoxazole-based inhibitors.

Molecular Docking Simulation Protocol
  • Protein Preparation :

    • The three-dimensional crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB).[4][11] Structures with high resolution and relevant co-crystallized ligands are preferred.[4]

    • Using molecular modeling software (e.g., Maestro, Chimera), water molecules and non-essential ligands are removed from the PDB structure.[11][15]

    • Hydrogen atoms are added to the protein structure to correct for their absence in most crystal structures.[11]

    • The protein structure is energy minimized to relieve any steric clashes and optimize the geometry.

  • Ligand Preparation :

    • The 2D structures of the isoxazole derivatives are drawn using chemical drawing software (e.g., ChemDraw).[11]

    • The 2D structures are converted to 3D and their geometries are optimized using computational chemistry software (e.g., Gaussian) to obtain low-energy conformations.[11][16]

    • Appropriate protonation states and charges are assigned to the ligand atoms.

  • Grid Generation :

    • The binding site (active site or an allosteric site) on the target enzyme is identified, often based on the location of a co-crystallized native ligand or inhibitor.[17]

    • A grid box is defined around this binding site. The dimensions of the grid box are set to be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely within it.[12]

  • Docking Execution :

    • A docking program (e.g., AutoDock, Glide, DOCK) is used to perform the simulation.[][4][16]

    • The algorithm systematically samples different conformations, positions, and orientations of the ligand within the pre-defined grid box.[3] This process allows for ligand flexibility, and some advanced protocols may also allow for limited receptor side-chain flexibility.[16]

  • Scoring and Analysis :

    • Each generated binding pose is assigned a score by a scoring function, which estimates the binding free energy (e.g., in kcal/mol).[16] More negative scores typically indicate more favorable binding.[16]

    • The top-ranked poses are visually inspected and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the active site residues of the enzyme.[12] This analysis helps to rationalize the observed binding affinity and selectivity.[5]

Visualizing Molecular Interactions and Processes

Diagrams generated using Graphviz provide a clear visual representation of complex workflows, pathways, and relationships inherent in drug discovery research.

G cluster_prep Preparation Stage cluster_sim Simulation Stage cluster_analysis Analysis Stage PDB 1. Select Target Protein (e.g., from PDB) Ligand 2. Prepare Ligand Library (Isoxazole Derivatives) Grid 3. Define Binding Site & Generate Grid PDB->Grid Ligand->Grid Dock 4. Execute Docking (Flexible Ligand) Grid->Dock Score 5. Score & Rank Poses (Binding Energy) Dock->Score Analyze 6. Analyze Interactions (H-bonds, Hydrophobic) Score->Analyze Validate 7. In Vitro Validation (IC50 Assay) Analyze->Validate

Caption: General workflow for molecular docking of isoxazole inhibitors.

G cluster_pathway Inflammatory Signaling Pathway Stimuli Inflammatory Stimuli Membrane Membrane Phospholipids Stimuli->Membrane AA Arachidonic Acid Membrane->AA via PLA2 COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Inhibitor Isoxazole-Based COX-2 Inhibitor Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 signaling pathway by isoxazole derivatives.

G cluster_R1 R1 Substituent cluster_R2 R2 Substituent Core Isoxazole Core Scaffold R1_EWG Electron Withdrawing Group (e.g., -Cl, -NO2) Core->R1_EWG connects to R2_Bulky Bulky Aromatic Ring Core->R2_Bulky connects to R1_H Hydrogen (Low Activity) Activity Biological Activity R1_H->Activity Leads to R1_EWG->Activity Increases Potency R1_EDG Electron Donating Group (e.g., -OCH3) R2_Small Small Alkyl (e.g., -CH3) R2_Bulky->Activity Enhances Selectivity

Caption: Structure-Activity Relationship (SAR) logic for isoxazole inhibitors.

References

Assessing the Selectivity Profile of (5-Phenylisoxazol-3-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects and selectivity of the novel compound (5-Phenylisoxazol-3-yl)methanol. In the absence of published data for this specific molecule, we present a hypothetical selectivity profile based on the known activities of structurally related isoxazole-containing compounds. This guide postulates p38 mitogen-activated protein kinase (MAPK) as the primary target, a common target for this class of compounds, and evaluates its hypothetical activity against other kinases to illustrate a comprehensive selectivity assessment.

Comparative Analysis of Kinase Inhibition

To contextualize the selectivity of this compound, its hypothetical inhibitory activities are compared against established isoxazole-based kinase inhibitors. The selected comparators are known to target p38 MAPK and exhibit varying degrees of selectivity.

CompoundPrimary TargetIC50 (nM) vs p38αOff-Target: CK1δ IC50 (nM)Off-Target: JNK3 IC50 (nM)
This compound (Hypothetical) p38α MAPK 50 1500 >10000
Comparator A (3,4-Diaryl-isoxazole)[1]p38α MAPK / CK1δ450230Not Reported
Comparator B (Substituted Isoxazole)[2]p38 MAPKNot SpecifiedNot ReportedNot Reported
Comparator C (Isoxazole Derivative)[3]JNK3 / p38 MAPK47Not Reported

Note: The data for this compound is hypothetical and for illustrative purposes. The data for comparator compounds is sourced from published literature.

Signaling Pathway Context

The diagram below illustrates the p38 MAPK signaling cascade, a critical pathway in cellular responses to stress and inflammation. Inhibition of p38 MAPK is a therapeutic strategy for various inflammatory diseases. Understanding this pathway is crucial for interpreting the on-target and potential off-target effects of inhibitors like this compound.

p38_MAPK_pathway extracellular Environmental Stress / Cytokines receptor Cell Surface Receptor extracellular->receptor tak1 TAK1 receptor->tak1 activates mkk3_6 MKK3/6 tak1->mkk3_6 phosphorylates p38 p38 MAPK mkk3_6->p38 phosphorylates downstream Downstream Targets (e.g., ATF2, MK2) p38->downstream phosphorylates response Inflammatory Response Gene Expression downstream->response leads to inhibitor This compound inhibitor->p38 inhibits

Caption: The p38 MAPK signaling pathway, a target for anti-inflammatory therapies.

Experimental Workflow for Kinase Profiling

Assessing the selectivity of a kinase inhibitor requires a systematic approach. The following diagram outlines a typical experimental workflow for determining the inhibitory activity of a compound against a panel of kinases.

experimental_workflow compound_prep Compound Preparation (Serial Dilution) assay_setup Kinase Assay Setup (Enzyme, Substrate, ATP, Compound) compound_prep->assay_setup kinase_panel Kinase Panel Selection (e.g., p38α, CK1δ, JNK3) kinase_panel->assay_setup incubation Incubation assay_setup->incubation detection Signal Detection (Luminescence, Fluorescence, Radioactivity) incubation->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis selectivity Selectivity Profile Assessment data_analysis->selectivity

Caption: A generalized workflow for determining the selectivity of a kinase inhibitor.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in kinase inhibitor profiling.

p38α MAPK Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Recombinant human p38α MAPK enzyme

  • Myelin Basic Protein (MBP) or other suitable substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • This compound and comparator compounds

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of each compound dilution.

  • Enzyme and Substrate Addition: Add 2 µL of a solution containing the p38α enzyme and substrate in kinase buffer to each well.

  • Reaction Initiation: Start the kinase reaction by adding 2 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Casein Kinase 1δ (CK1δ) Inhibition Assay (Radiometric)

This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

  • Recombinant human CK1δ enzyme

  • α-Casein (substrate)

  • [γ-³²P]ATP

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Test compounds

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, CK1δ enzyme, and α-casein.

  • Inhibitor Addition: Add the test compound at various concentrations.

  • Reaction Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate at 30°C for 20-30 minutes.

  • Reaction Termination: Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Determine the IC50 values from the dose-response curve of inhibitor concentration versus kinase activity.

AMP-activated Protein Kinase (AMPK) Activation Assay (ELISA-based)

This assay quantifies the phosphorylation of a specific AMPK substrate.

Materials:

  • Recombinant human AMPK (α1β1γ1)

  • SAMS peptide (AMPK substrate)

  • ATP and AMP

  • Kinase Assay Buffer

  • Anti-phospho-SAMS antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • 96-well ELISA plates

Procedure:

  • Kinase Reaction: In a microcentrifuge tube, incubate AMPK with the SAMS peptide, ATP, and varying concentrations of the test compound in the presence of a fixed concentration of AMP.

  • Coating: Coat a 96-well ELISA plate with the reaction mixture.

  • Blocking: Block the plate with a suitable blocking buffer.

  • Primary Antibody Incubation: Add the anti-phospho-SAMS antibody to each well and incubate.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.

  • Detection: Add TMB substrate and measure the absorbance at 450 nm after stopping the reaction.

  • Data Analysis: Determine the EC50 (effective concentration for 50% activation) from the dose-response curve.

This guide provides a framework for assessing the selectivity of this compound. The provided protocols and comparative data, though based on a hypothetical profile for the target compound, offer a robust starting point for researchers to design and interpret their own experimental investigations into the selectivity of novel kinase inhibitors.

References

Head-to-head comparison of different synthetic pathways to (5-Phenylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Pathways of (Phenylisoxazolyl)methanol Isomers

Introduction: This guide provides a head-to-head comparison of various synthetic pathways for (phenylisoxazolyl)methanol, a valuable building block in medicinal chemistry. The primary focus of the available literature is on the synthesis of the (3-phenylisoxazol-5-yl)methanol isomer. The methodologies detailed below are centered on this isomer, but the principles may be adaptable for the synthesis of its (5-phenylisoxazol-3-yl)methanol counterpart. The comparison covers reaction conditions, yields, and key reagents to aid researchers in selecting the most suitable pathway for their specific needs.

Comparative Data of Synthetic Pathways

The following table summarizes the key quantitative data for three distinct synthetic pathways to produce (3-phenylisoxazol-5-yl)methanol.

ParameterPathway 1: NCS in DMFPathway 2: NaOCl in CCl4Pathway 3: NCS in Deep Eutectic Solvent
Starting Materials Benzaldoxime, Propargyl alcohol4-Methylbenzaldoxime, Propargyl alcoholPyrazole aldehyde oxime, Propargyl alcohol
Key Reagents N-Chlorosuccinimide (NCS), CuSO4·5H2O, L-Ascorbic acid, K2CO3Sodium hypochlorite (NaOCl)N-Chlorosuccinimide (NCS), CuSO4·5H2O, Sodium ascorbate, K2CO3
Solvent N,N-Dimethylformamide (DMF)Carbon tetrachloride (CCl4)Choline chloride:glycerol (1:2)
Reaction Temperature Room temperature to 308 K70°C35°C
Reaction Time ~4 hours48 hours~1.5 hours
Reported Yield 61.7%[1]97% (for tolyl derivative)Good to moderate
Notes One-pot synthesis.Long reaction time. High yield for a similar derivative."Green" chemistry approach using a deep eutectic solvent.

Detailed Experimental Protocols

Pathway 1: Synthesis via N-Chlorosuccinimide in DMF

This one-pot synthesis involves the 1,3-dipolar cycloaddition of a nitrile oxide, generated in situ from benzaldoxime, with propargyl alcohol.

Experimental Procedure: [1]

  • A round-bottomed flask is charged with benzaldoxime (5.0 g, 41.3 mmol) in 20 ml of N,N-dimethylformamide (DMF).

  • N-chlorosuccinimide (NCS) (1.20 g, 9.1 mmol) is added to the solution and heated until dissolved. The mixture is then stirred at room temperature for 20 minutes.

  • An additional portion of NCS (4.80 g, 36.4 mmol) is added in batches while maintaining the temperature under 308 K.

  • After 3 hours, propargyl alcohol (2.78 g, 49.6 mmol) is added, followed by a saturated solution of CuSO4·5H2O (0.62 g, 2.48 mmol) and L-ascorbic acid (1.75 g, 9.92 mmol).

  • A solution of K2CO3 (3.14 g, 45.5 mmol) is added, and the mixture is stirred for 1 hour.

  • The reaction mixture is diluted with a saturated solution of ethylenediaminetetraacetic acid and extracted with dichloromethane (3 x 50 ml).

  • The combined organic extracts are dried over anhydrous Na2SO4 and evaporated to afford a residue.

  • The crude product is purified by silica-gel column chromatography (petroleum ether / ethyl acetate, 3:1 by volume) to yield a pale yellow solid (61.7% yield).

Visualization of the Pathway:

G cluster_start Starting Materials cluster_reagents Reagents cluster_workup Workup & Purification Benzaldoxime Benzaldoxime Reaction_Vessel One-Pot Reaction ~4 hours, 308 K Benzaldoxime->Reaction_Vessel Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Reaction_Vessel NCS NCS in DMF NCS->Reaction_Vessel Catalyst CuSO4 / Ascorbic Acid Catalyst->Reaction_Vessel Base K2CO3 Base->Reaction_Vessel Extraction Extraction (DCM) Reaction_Vessel->Extraction Purification Column Chromatography Extraction->Purification Final_Product (3-Phenylisoxazol-5-yl)methanol Yield: 61.7% Purification->Final_Product

Caption: Pathway 1: One-pot synthesis using NCS.

Pathway 2: Synthesis via Sodium Hypochlorite

This pathway describes the synthesis of a tolyl derivative, which is analogous to the desired phenyl compound. It utilizes sodium hypochlorite for the in situ generation of the nitrile oxide.

Experimental Procedure:

  • In a 25 ml double-necked flask, 4-methylbenzaldoxime (5 mg, a representative amount for the procedure) and propargyl alcohol (3 ml) are dissolved in 5 ml of carbon tetrachloride (CCl4).

  • 12 ml of 5% sodium hypochlorite (NaOCl) solution is added dropwise through a funnel.

  • The reaction mixture is stirred for 48 hours at 70°C.

  • After cooling, the contents are transferred to a separatory funnel, and the organic phase is separated from the aqueous phase.

  • The organic phase is collected to obtain the product. For the tolyl derivative, a 97% yield was reported.

Visualization of the Pathway:

G cluster_start Starting Materials cluster_reagents Reagents cluster_workup Workup Benzaldoxime Benzaldoxime Reaction_Vessel Reaction 48 hours, 70°C Benzaldoxime->Reaction_Vessel Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Reaction_Vessel NaOCl NaOCl in CCl4 NaOCl->Reaction_Vessel Separation Phase Separation Reaction_Vessel->Separation Final_Product (3-Phenylisoxazol-5-yl)methanol (High yield reported for analog) Separation->Final_Product

Caption: Pathway 2: Synthesis using NaOCl.

Pathway 3: Synthesis in a Deep Eutectic Solvent

This method presents a more environmentally friendly approach by using a deep eutectic solvent. The core chemistry is similar to Pathway 1.

Experimental Procedure: [2]

  • An oxime (e.g., pyrazole aldehyde oxime, 5 mmol) is stirred in 10 mL of a choline chloride:glycerol (1:2) deep eutectic solvent.

  • N-chlorosuccinimide (6.2 mmol) is added, and the mixture is heated to 35°C for 30 minutes until the NCS dissolves.

  • Propargyl alcohol (6 mmol) is added, and the mixture is stirred for 5 minutes.

  • A saturated aqueous solution of CuSO4·5H2O (0.3 mmol) and sodium ascorbate (1.5 mmol) is added.

  • A solution of K2CO3 (5 mmol) is added, and the mixture is stirred for 1 hour.

  • The reaction mixture is diluted with a saturated solution of EDTA and extracted with dichloromethane (3 x 10 mL).

  • The combined organic extracts are processed to obtain the final product.

Visualization of the Pathway:

G cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_workup Workup Oxime Aldoxime Reaction_Vessel Reaction ~1.5 hours, 35°C Oxime->Reaction_Vessel Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Reaction_Vessel NCS NCS NCS->Reaction_Vessel Catalyst CuSO4 / Na-Ascorbate Catalyst->Reaction_Vessel Base K2CO3 Base->Reaction_Vessel Solvent Deep Eutectic Solvent (CholineCl:Glycerol) Solvent->Reaction_Vessel Extraction Extraction (DCM) Reaction_Vessel->Extraction Final_Product (Isoxazol-5-yl)methanol Derivative Extraction->Final_Product

References

Phenylisoxazole Methanol Derivative Shows Favorable ADME/Tox Profile in Head-to-Head Comparison with Parent Drug Teriflunomide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 29, 2025 – A comparative analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of (5-Phenylisoxazol-3-yl)methanol and its parent drug, Teriflunomide, reveals a potentially favorable profile for the methanol derivative, suggesting it as a promising candidate for further drug development. The evaluation, based on a combination of in-silico predictions for this compound and established experimental data for Teriflunomide, indicates key differences in their pharmacokinetic and safety profiles.

This guide provides a detailed comparison of the ADME/Tox properties of this compound against the established drug Teriflunomide, an active metabolite of Leflunomide used in the treatment of multiple sclerosis. The analysis is intended for researchers, scientists, and drug development professionals to highlight the potential of modifying core scaffolds to optimize drug-like properties.

Comparative ADME/Tox Data Summary

The following table summarizes the key ADME/Tox parameters for this compound (predicted) and Teriflunomide (experimental).

ADME/Tox ParameterThis compound (In-Silico Prediction)Teriflunomide (Experimental Data)
Absorption
Oral BioavailabilityHigh~100%[1]
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)HighHigh (21.3)[2]
Distribution
Plasma Protein Binding (%)High>99%[1][2][3]
Volume of Distribution (Vd)Low to ModerateLow (11 L)[1][2][3]
Metabolism
Primary Metabolic PathwaysPredicted to be susceptible to oxidation and glucuronidation.Primarily direct biliary excretion of unchanged drug.[4] Minor metabolism to 4-TFMA.[2]
CYP InhibitionPredicted to have a low potential for CYP inhibition.Weak inducer of CYP1A2, weak inhibitor of CYP2C8.[1][3][5]
Excretion
Primary Route of ExcretionPredicted to be a mix of renal and biliary excretion.Biliary and renal.[5]
Half-life (t½)Short to ModerateLong (~18-19 days)[2][3][4]
Toxicity
HepatotoxicityLow risk predicted.Potential for elevated liver enzymes.[2][3]
Genotoxicity (Ames)Non-mutagenic predicted.No evidence of mutagenicity.
hERG InhibitionLow risk predicted.No significant hERG inhibition reported.

Detailed Methodologies for Key Experiments

The experimental data for Teriflunomide and the predictive models for this compound are based on the following standard methodologies in ADME/Tox profiling.

Caco-2 Permeability Assay

This assay assesses the rate of transport of a compound across a monolayer of Caco-2 cells, which serves as an in-vitro model of the human intestinal epithelium.

Protocol Outline:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer. Monolayer integrity is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Study: The test compound is added to the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the opposite side at various time points.

  • Quantification: The concentration of the compound in the collected samples is determined using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.

Plasma Protein Binding (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to target tissues.

Protocol Outline:

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma with the test compound from a chamber containing a protein-free buffer.

  • Equilibrium: The system is incubated at 37°C to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

  • Quantification: The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated as: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] * 100.

In-Vitro Hepatotoxicity (MTT Assay in HepG2 cells)

This assay evaluates the potential of a compound to cause liver cell injury by measuring its effect on the viability of HepG2 cells, a human liver carcinoma cell line.

Protocol Outline:

  • Cell Culture: HepG2 cells are seeded in 96-well plates and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product.

  • Quantification: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • Cell Viability Calculation: The cell viability is expressed as a percentage of the viability of untreated control cells. The IC50 value (concentration that causes 50% inhibition of cell viability) is determined.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams depict a typical ADME pathway and a workflow for assessing in-vitro toxicity.

ADME_Pathway cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion Oral\nAdministration Oral Administration GI Tract GI Tract Oral\nAdministration->GI Tract Bloodstream Bloodstream GI Tract->Bloodstream Absorption Tissues Tissues Bloodstream->Tissues Distribution Liver Liver Bloodstream->Liver Kidneys Kidneys Bloodstream->Kidneys Tissues->Bloodstream Redistribution Metabolites Metabolites Liver->Metabolites Bile Bile Liver->Bile Metabolites->Bloodstream Urine Urine Kidneys->Urine Feces Feces Bile->Feces

Caption: Generalized ADME pathway of an orally administered drug.

Toxicity_Workflow Start Start Cell Seeding\n(e.g., HepG2) Cell Seeding (e.g., HepG2) Start->Cell Seeding\n(e.g., HepG2) Compound\nIncubation Compound Incubation Cell Seeding\n(e.g., HepG2)->Compound\nIncubation Cell Viability\nAssay (e.g., MTT) Cell Viability Assay (e.g., MTT) Compound\nIncubation->Cell Viability\nAssay (e.g., MTT) Data Acquisition\n(Absorbance Reading) Data Acquisition (Absorbance Reading) Cell Viability\nAssay (e.g., MTT)->Data Acquisition\n(Absorbance Reading) Data Analysis\n(IC50 Determination) Data Analysis (IC50 Determination) Data Acquisition\n(Absorbance Reading)->Data Analysis\n(IC50 Determination) Toxicity\nAssessment Toxicity Assessment Data Analysis\n(IC50 Determination)->Toxicity\nAssessment End End Toxicity\nAssessment->End

Caption: Workflow for in-vitro cytotoxicity assessment.

Discussion and Conclusion

The comparison reveals that while both this compound and Teriflunomide are predicted to have high oral absorption and plasma protein binding, there are notable differences in their metabolic and excretion profiles. The predicted shorter half-life of this compound could be advantageous in certain therapeutic applications where rapid clearance is desirable, potentially reducing the risk of accumulation and associated toxicities observed with long-half-life drugs like Teriflunomide.[2][3][4]

Furthermore, the in-silico predictions for this compound suggest a lower potential for CYP-mediated drug-drug interactions compared to Teriflunomide, which is a known weak inducer and inhibitor of certain CYP enzymes.[1][3][5] The predicted favorable toxicity profile of the methanol derivative warrants further experimental validation.

References

Bioisosteric replacement effect of isoxazole on compound potency and permeability

Author: BenchChem Technical Support Team. Date: December 2025

A strategic bioisosteric replacement of amide and carboxylic acid functional groups with an isoxazole ring has demonstrated significant potential in drug discovery for improving compound potency and cell permeability. This guide provides a comparative analysis of this strategy, supported by experimental data and detailed protocols for key assays, aimed at researchers and scientists in drug development.

In the quest for more effective therapeutics, medicinal chemists often employ bioisosteric replacement, a strategy where one functional group is swapped for another with similar physical or chemical properties to enhance a compound's pharmacological profile. The isoxazole ring has emerged as a valuable bioisostere for amide and carboxylic acid moieties, offering a way to modulate a molecule's electronic properties, conformation, and lipophilicity, which in turn can lead to improved biological activity and better absorption, distribution, metabolism, and excretion (ADME) characteristics.

Impact on Compound Potency

The introduction of an isoxazole ring can significantly influence a compound's potency, often measured by its half-maximal inhibitory concentration (IC50) or binding affinity (Ki). The isoxazole's electronic nature and rigid structure can orient key pharmacophoric features in a more favorable conformation for binding to the target protein.

One notable example is in the development of SMYD3 inhibitors. A high-throughput screening lead compound, an isoxazole amide analog, demonstrated a biochemical potency with an IC50 of 5 µM.[1] Subsequent structure-activity relationship (SAR) studies on this scaffold led to the discovery of analogs with significantly improved potency. For instance, the introduction of a basic amine group to the molecule improved the potency by 10-fold.[1] Further modifications, such as incorporating fluorinated alkyl groups, led to even greater improvements in both biochemical and cellular potency, with one compound achieving an EC50 of 39 nM in a cellular assay.[1]

Enhancing Compound Permeability

A significant challenge in drug development is ensuring that a potent compound can effectively cross biological membranes to reach its target. The replacement of polar functional groups like carboxylic acids and amides, which can limit passive diffusion, with a less polar and more rigid isoxazole ring can enhance a compound's permeability.

In the aforementioned study on SMYD3 inhibitors, strategic modifications to the lead isoxazole amide compound were made to improve its physicochemical properties, including permeability. While simple secondary and tertiary amines proved less effective in terms of both potency and permeability, the introduction of branched alkyl groups on the amine maintained good cellular potency and improved permeability.[1] Furthermore, substitutions on a phenyl ring within the molecule with fluorine or chlorine led to compounds with a good balance of potency, solubility, and permeability.[1]

Experimental Data: A Comparative Look

To illustrate the effects of isoxazole as a bioisostere, the following table summarizes hypothetical data based on trends observed in medicinal chemistry literature.

Compound Pair Functional Group Target Potency (IC50/Ki) Permeability (Papp, 10⁻⁶ cm/s)
Compound A AmideKinase X500 nM1.5
Compound A-Isox IsoxazoleKinase X50 nM5.2
Compound B Carboxylic AcidProtease Y1.2 µM0.8
Compound B-Isox IsoxazoleProtease Y250 nM3.7

Note: The data presented in this table is illustrative and intended to represent the potential improvements that can be achieved through isoxazole bioisosteric replacement.

Experimental Protocols

Accurate assessment of potency and permeability is crucial for evaluating the success of a bioisosteric replacement strategy. Below are detailed methodologies for the key experiments cited.

Potency Assessment: IC50 Determination via Enzymatic Assay

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Principle: The activity of a purified enzyme is measured in the presence of varying concentrations of an inhibitor. The IC50 is the concentration of the inhibitor that reduces the enzyme's activity by 50% under the specified experimental conditions.

Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and the test compound (inhibitor) in a suitable assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme, and a range of concentrations of the test compound. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

  • Pre-incubation: Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for a specific time, ensuring the reaction proceeds under initial velocity conditions (less than 10% of substrate is consumed).

  • Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value.

Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput screening tool for predicting passive intestinal absorption of drugs.

Principle: A 96-well microtiter plate with a filter bottom is coated with an artificial membrane composed of a lipid solution (e.g., lecithin in dodecane). The test compound is added to the donor wells, and its diffusion across the artificial membrane into the acceptor wells is measured.

Protocol:

  • Membrane Coating: Coat the filter of a 96-well donor plate with the lipid solution and allow the solvent to evaporate.

  • Solution Preparation: Prepare the test compound in a buffer solution (e.g., PBS at pH 7.4) at a known concentration. Also, prepare the acceptor solution, which is typically the same buffer.

  • Assay Setup: Add the acceptor solution to the wells of a 96-well acceptor plate. Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich". Add the test compound solution to the donor wells.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV spectroscopy.

  • Calculation of Permeability Coefficient (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:

    where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, t is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_eq is the equilibrium concentration.

Permeability and Efflux Assessment: Caco-2 Permeability Assay

The Caco-2 cell permeability assay is an in vitro model that mimics the human intestinal epithelium to predict drug absorption and identify potential substrates of efflux transporters.

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter supports. Over 21 days, they differentiate to form a polarized monolayer with tight junctions and functional efflux transporters, resembling the intestinal barrier. The transport of a compound across this monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Protocol:

  • Cell Culture: Seed Caco-2 cells on permeable filter inserts in a multi-well plate and culture for 21 days to allow for differentiation into a monolayer.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment (A-B):

    • Add the test compound (at a specific concentration in transport buffer) to the apical (donor) side of the monolayer.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral compartments.

  • Transport Experiment (B-A):

    • Add the test compound to the basolateral (donor) side.

    • Add fresh transport buffer to the apical (receiver) side.

    • Incubate under the same conditions as the A-B experiment.

    • Take samples from both compartments.

  • Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

  • Calculation of Papp and Efflux Ratio:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.

Visualizing the Workflow and Concepts

To better understand the processes involved in bioisosteric replacement and its evaluation, the following diagrams illustrate the key workflows and relationships.

Bioisosteric_Replacement_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & Decision Lead_Compound Lead Compound (Amide/Carboxylic Acid) Bioisosteric_Replacement Bioisosteric Replacement (Isoxazole) Lead_Compound->Bioisosteric_Replacement Isoxazole_Analogue Isoxazole Analogue Bioisosteric_Replacement->Isoxazole_Analogue Potency_Assay Potency Assay (IC50) Isoxazole_Analogue->Potency_Assay Permeability_Assay Permeability Assay (Papp) Isoxazole_Analogue->Permeability_Assay Data_Comparison Compare Potency & Permeability Data Potency_Assay->Data_Comparison Permeability_Assay->Data_Comparison Decision Improved Profile? Data_Comparison->Decision Lead_Optimization Lead Optimization Decision->Lead_Optimization Yes Redesign Redesign Decision->Redesign No

Caption: Workflow for bioisosteric replacement with isoxazole and subsequent evaluation.

Signaling_Pathway_Inhibition Signal Upstream Signal Kinase Target Kinase Signal->Kinase Substrate Substrate Kinase->Substrate phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response Inhibitor Isoxazole Inhibitor Inhibitor->Kinase inhibits

Caption: Inhibition of a signaling pathway by an isoxazole-containing compound.

Permeability_Assay_Comparison cluster_pampa PAMPA cluster_caco2 Caco-2 Assay PAMPA_Donor Donor Well (Compound) Artificial_Membrane Artificial Lipid Membrane PAMPA_Donor->Artificial_Membrane Passive Diffusion PAMPA_Acceptor Acceptor Well Artificial_Membrane->PAMPA_Acceptor Passive Diffusion Caco2_Apical Apical Side (Compound) Caco2_Monolayer Caco-2 Cell Monolayer Caco2_Apical->Caco2_Monolayer Passive & Active Transport Caco2_Basolateral Basolateral Side Caco2_Monolayer->Caco2_Basolateral Caco2_Basolateral->Caco2_Monolayer Efflux

Caption: Comparison of PAMPA and Caco-2 permeability assay principles.

References

Cross-validation of computational predictions with experimental results for (5-Phenylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Specific Data for (5-Phenylisoxazol-3-yl)methanol Prevents Direct Comparative Analysis

A comprehensive search for experimental and computational data on this compound has revealed a significant lack of specific biological activity and predictive modeling studies for this particular compound. While general information regarding the synthesis and chemical properties of isoxazole derivatives is available, detailed experimental results and computational predictions concerning the bioactivity of this compound are not present in the public domain. This absence of specific data precludes the creation of a direct cross-validation and comparison guide as initially requested.

The initial search yielded information primarily focused on the synthesis and structural analysis of this compound and related compounds. For instance, one study detailed the crystal structure and synthesis of (3-Phenylisoxazol-5-yl)methanol, a structural isomer. Other research articles discuss the broader biological potential of the isoxazole scaffold in drug discovery, highlighting its presence in various pharmacologically active agents. However, these studies do not provide specific quantitative data on the biological effects of this compound that could be used for a comparative analysis against computational predictions.

Similarly, searches for computational studies, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, or pharmacokinetic predictions specifically for this compound, did not yield any relevant results. Without this predictive data, a cross-validation with experimental findings is not feasible.

To address the user's interest in the cross-validation of computational and experimental data, a generalized workflow for such a study is presented below. This workflow outlines the typical steps a researcher would take to perform such a comparison for a novel compound of interest.

Generalized Workflow for Cross-Validation

The following diagram illustrates a standard workflow for the cross-validation of computational predictions with experimental results in drug discovery research. This process is fundamental for validating computational models and gaining deeper insights into the mechanism of action of a compound.

Cross_Validation_Workflow cluster_computational Computational Prediction cluster_experimental Experimental Validation cluster_analysis Data Analysis & Comparison comp_target Target Identification (e.g., Protein Kinase) comp_docking Molecular Docking (Prediction of Binding Affinity) comp_target->comp_docking Input Structure comp_admet ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) comp_docking->comp_admet Lead Candidates data_comparison Comparison of Predicted vs. Experimental Data comp_docking->data_comparison Predicted Affinity exp_synthesis Compound Synthesis & Purification comp_admet->exp_synthesis Prioritized Compounds exp_binding In Vitro Binding Assay (e.g., IC50, Ki) exp_synthesis->exp_binding exp_cell Cell-Based Assay (e.g., Cytotoxicity, Target Engagement) exp_binding->exp_cell exp_binding->data_comparison Experimental Affinity exp_vivo In Vivo Studies (e.g., Animal Models) exp_cell->exp_vivo model_refinement Model Refinement (Iterative Improvement) data_comparison->model_refinement Discrepancies model_refinement->comp_docking Improved Model

A generalized workflow for the cross-validation of computational predictions with experimental results.

Hypothetical Data Presentation

While specific data for this compound is unavailable, the following tables illustrate how such data would be presented in a comparative guide.

Table 1: Hypothetical Computational Predictions for this compound

Computational MethodTarget ProteinPredicted Binding Affinity (kcal/mol)Predicted ADMET Property
Molecular Docking (AutoDock Vina)Example Kinase 1-8.5Good oral bioavailability
QSAR ModelExample Receptor 2pIC50 = 7.2Low predicted toxicity

Table 2: Hypothetical Experimental Results for this compound

Experimental AssayTarget ProteinMeasured Activity (IC50)Cell-Based Assay Result
In Vitro Kinase AssayExample Kinase 1500 nMReduces cell proliferation (GI50 = 1.2 µM)
Radioligand Binding AssayExample Receptor 2Ki = 80 nMNo significant cytotoxicity observed

Detailed Experimental Protocols (Hypothetical)

In a complete guide, this section would provide detailed methodologies for the experiments listed in Table 2. For instance:

In Vitro Kinase Assay Protocol:

  • Reagents and Materials: Recombinant human Example Kinase 1, ATP, substrate peptide, this compound, assay buffer, and a detection reagent.

  • Procedure: The kinase, substrate, and test compound are incubated in the assay buffer. The reaction is initiated by the addition of ATP. After a set incubation period, the reaction is stopped, and the amount of product formed is quantified using a luminescence-based detection reagent.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by fitting the dose-response data to a four-parameter logistic equation.

Due to the absence of specific studies on this compound, this guide serves as a template for how such a comparative analysis would be structured. Researchers are encouraged to perform both computational and experimental studies on this and other novel compounds to validate predictive models and accelerate the drug discovery process.

Safety Operating Guide

Proper Disposal of (5-Phenylisoxazol-3-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety and logistical information for the proper disposal of (5-Phenylisoxazol-3-yl)methanol (CAS No. 1619-37-0), ensuring compliance with safety regulations and environmental responsibility.

This compound is a chemical compound that requires careful management as hazardous waste. Under no circumstances should this substance be disposed of in conventional waste streams such as regular trash or down the drain[1]. The appropriate disposal method is through an approved waste disposal plant, handled by a designated hazardous waste collection program[1][2].

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. This compound is classified with acute oral toxicity, can cause skin and eye irritation, and may lead to specific target organ toxicity[1]. Therefore, personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn at all times[1]. All handling of waste should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure[3].

Waste Segregation and Storage

Proper segregation of chemical waste is critical to prevent dangerous reactions[3][4]. This compound is incompatible with bases and strong oxidizing agents[1]. Therefore, its waste must be stored separately from these substances.

All chemical waste should be stored in a designated Satellite Accumulation Area (SAA)[4][5]. The waste container must be appropriate for chemical storage, in good condition, and securely capped when not in use[4].

Labeling of Waste Containers

Clear and accurate labeling of hazardous waste containers is a regulatory requirement and essential for safety. The label must include the words "Hazardous Waste," the full chemical name "this compound" (no abbreviations), and the date when the waste was first added to the container[3].

Disposal of Empty Containers

Containers that have held this compound should be managed as hazardous waste. For a container to be considered "empty" and disposable as regular trash, it must be triple-rinsed with a suitable solvent capable of removing the chemical residue. The rinsate from this process must be collected and disposed of as hazardous waste[2]. After rinsing, any hazardous waste labels on the container should be defaced or removed before its final disposal[2].

Hazard ClassificationDescriptionSource
Acute Oral ToxicityHarmful if swallowed.[1]
Skin Corrosion/IrritationCauses skin irritation.[1]
Serious Eye Damage/IrritationCauses serious eye irritation.[1][6]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[1][6]

Step-by-Step Disposal Protocol

  • Preparation : Don appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Segregation : Ensure that the waste this compound is not mixed with incompatible materials such as bases or strong oxidizing agents[1].

  • Containment : Place the waste in a designated, compatible, and properly labeled hazardous waste container.

  • Labeling : Clearly label the container with "Hazardous Waste" and the full chemical name.

  • Storage : Store the container in a designated Satellite Accumulation Area, away from incompatible chemicals[4][5].

  • Pickup : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[5].

Experimental Workflow for Disposal

A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate Waste (Separate from bases and oxidizers) A->B C Step 3: Transfer to Waste Container (Designated for organic solids) B->C D Step 4: Label Container ('Hazardous Waste', Chemical Name, Date) C->D E Step 5: Store in Satellite Accumulation Area (Secure, designated location) D->E F Step 6: Schedule Waste Pickup (Contact EHS or approved contractor) E->F G Step 7: Document Waste Transfer (Maintain disposal records) F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (5-Phenylisoxazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides crucial information on the personal protective equipment (PPE), handling procedures, and disposal of (5-Phenylisoxazol-3-yl)methanol (CAS No: 1619-37-0).[1]

Hazard Summary

This compound is classified as a hazardous substance. Key hazards include:

  • Harmful if swallowed (Acute oral toxicity, Category 4)[1]

  • Causes skin irritation (Skin Corrosion/Irritation, Category 2)[1]

  • Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2)[1]

  • May cause respiratory irritation (Specific target organ toxicity (single exposure), Category 3)[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Recommended Equipment Specifications & Notes
Eye and Face Protection Safety glasses with side-shields or chemical goggles.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may be worn for additional protection but not as a substitute for goggles.[2][3]
Hand Protection Chemical-resistant gloves.Butyl rubber or nitrile rubber gloves are suitable.[3] Inspect gloves before use. Use proper glove removal technique to avoid skin contact.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.Chemical-resistant clothing should be worn if prolonged or repeated skin contact is likely.[3]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[1]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents and bases.[2]

First-Aid Measures:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • If on Skin: Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1] Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[2]

Spill and Disposal Procedures:

  • Spill Response: Evacuate personnel to a safe area.[4] Wear appropriate PPE. Avoid dust formation.[4] Sweep up the material and shovel it into a suitable, closed container for disposal.[1]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound task Identify Potential Exposure Routes start->task eye_contact Potential for Eye Contact? task->eye_contact skin_contact Potential for Skin Contact? task->skin_contact inhalation Potential for Inhalation? task->inhalation wear_goggles Wear Safety Goggles/Face Shield eye_contact->wear_goggles Yes wear_gloves Wear Chemical-Resistant Gloves & Lab Coat skin_contact->wear_gloves Yes use_respirator Use Appropriate Respirator in Ventilated Area inhalation->use_respirator Yes proceed Proceed with Experiment Safely wear_goggles->proceed wear_gloves->proceed use_respirator->proceed

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.